molecular formula C8H8ClNO3 B2776606 2-Amino-5-chloro-4-methoxybenzoic acid CAS No. 79025-82-4

2-Amino-5-chloro-4-methoxybenzoic acid

Cat. No.: B2776606
CAS No.: 79025-82-4
M. Wt: 201.61
InChI Key: VJLREPGGNOEDCE-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLREPGGNOEDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS RN: 79025-82-4). Due to the limited availability of comprehensive experimental data for this specific isomer, this document also includes a comparative analysis of its more extensively characterized isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS RN: 7206-70-4), to provide a broader context for researchers in the field. This guide synthesizes available data from commercial suppliers and chemical databases, highlighting the known properties and identifying areas where further experimental characterization is required.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This compound, with its distinct substitution pattern, presents a unique profile for potential applications. However, a comprehensive understanding of its fundamental physicochemical properties is a prerequisite for its effective utilization in research and development. This guide aims to consolidate the currently available information for this compound, while also leveraging data from a closely related isomer to provide a more complete scientific picture.

Physicochemical Properties of this compound

Publicly available, experimentally determined physicochemical data for this compound is notably sparse. The information that is consistently reported across chemical supplier databases is summarized below.

Structural and General Properties

The fundamental structural and identifying information for this compound is well-established.

PropertyValueSource(s)
CAS Number 79025-82-4[1][2][3]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[2]
Purity Typically >97% or 98%[4][5]

Chemical Structure:

Caption: 2D structure of this compound.

Known Biological Activity

Comparative Analysis: The Isomer 4-Amino-5-chloro-2-methoxybenzoic acid

In stark contrast to the limited data for the 2-amino isomer, a wealth of information is available for 4-Amino-5-chloro-2-methoxybenzoic acid. This data is presented here to provide a comparative framework for researchers.

Physicochemical Properties of 4-Amino-5-chloro-2-methoxybenzoic acid
PropertyValueSource(s)
CAS Number 7206-70-4[6]
Molecular Formula C₈H₈ClNO₃[7]
Molecular Weight 201.61 g/mol [7]
Melting Point 206 - 210 °C[6]
Appearance Beige solid[6]
Autoignition Temperature 530 °C / 986 °F[7]
Spectral Data for 4-Amino-5-chloro-2-methoxybenzoic acid

Extensive spectral data is available for the 4-amino isomer, providing a reference for the characterization of the 2-amino isomer. This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry data[8][9][10].

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

A documented synthesis method for 4-Amino-5-chloro-2-methoxybenzoic acid involves a multi-step process starting from p-aminosalicylic acid[11]. The general workflow is as follows:

synthesis_workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start p-Aminosalicylic Acid methylation Methylation with Dimethyl Sulfate start->methylation Step 1 chlorination Chlorination with N-chlorosuccinimide methylation->chlorination Step 2 deesterification Alkaline Hydrolysis (De-esterification) chlorination->deesterification Step 3 acidification Acidification with Hydrochloric Acid deesterification->acidification Step 4 product 4-Amino-5-chloro-2- methoxybenzoic acid acidification->product characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesize Compound purification Purify by Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize ms Mass Spectrometry purification->ms Characterize ir IR Spectroscopy purification->ir Characterize mp Melting Point Determination purification->mp Characterize solubility Solubility Studies purification->solubility Characterize pka pKa Determination purification->pka Characterize

References

2-Amino-5-chloro-4-methoxybenzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic Acid

Introduction

This compound, identified by the CAS number 79025-82-4, is a polysubstituted aromatic compound that has garnered interest within the scientific community.[1][2] Its unique arrangement of amino, chloro, and methoxy functional groups on a benzoic acid scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3] The strategic placement of these substituents allows for a multitude of chemical modifications, enabling researchers to fine-tune the molecule's properties for specific biological targets.[3] This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, potential applications in drug discovery, and essential analytical and safety protocols. The aminobenzoic acid framework is a cornerstone in the development of a wide array of bioactive compounds, and this particular derivative presents a unique platform for further exploration.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 79025-82-4[1][2]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
IUPAC Name This compound
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[2]

Synthesis and Manufacturing

Below is a generalized, hypothetical experimental protocol for the synthesis of a substituted aminobenzoic acid, which could be adapted for the target molecule.

Experimental Protocol: Synthesis via Reduction of a Nitrobenzoic Acid Precursor
  • Reaction Setup : To a solution of the corresponding 5-chloro-4-methoxy-2-nitrobenzoic acid in ethanol, add freshly activated Raney nickel.[5]

  • Hydrogenation : Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[5]

  • Work-up : Upon completion of the reaction, filter the solution through celite to remove the catalyst.[5]

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification : Recrystallize the crude product from a suitable solvent system to obtain the purified this compound.

Note: This is a generalized procedure and would require optimization for the specific target molecule.

Synthesis_Workflow start Start with a substituted nitrobenzoic acid precursor step1 Dissolve in Ethanol start->step1 step2 Add Raney Nickel catalyst step1->step2 step3 Hydrogenate under H2 atmosphere step2->step3 step4 Filter through Celite step3->step4 step5 Concentrate under reduced pressure step4->step5 step6 Recrystallize to purify step5->step6 end_product This compound step6->end_product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry.[3][4] The unique combination of functional groups in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Research has indicated that this compound exhibits a blood pressure-lowering effect when administered orally to rats.[2] This suggests its potential as a lead compound for the development of new antihypertensive drugs. The mechanism of action is thought to involve its hydrolysis by carboxylesterase to active metabolites.[2]

Furthermore, the structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, has been extensively studied for its interaction with serotonin receptors. Esters derived from this isomer have been shown to be potent agonists and antagonists for the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders.[6][7] This highlights the potential for this compound derivatives to also modulate important biological pathways.

Biological_Activity_Pathway compound This compound hydrolysis Hydrolysis by Carboxylesterase compound->hydrolysis metabolites Active Metabolites hydrolysis->metabolites target Potential Biological Target (e.g., receptors, enzymes) metabolites->target effect Physiological Effect (e.g., Blood Pressure Reduction) target->effect

Caption: Proposed mechanism of action for this compound.

Analytical and Quality Control Protocols

To ensure the purity and identity of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.

  • Standard Preparation : Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • UV Detection Wavelength : Determined by the UV spectrum of the compound, typically at its lambda max.

    • Column Temperature : Ambient or controlled (e.g., 30 °C).

  • Data Analysis : Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related aminobenzoic acid derivatives should be followed.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Avoid breathing dust and use in a well-ventilated area.[8][9][10] Wash hands thoroughly after handling.[8][9][10]

  • First Aid :

    • Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes.[8][9]

    • Skin : Wash off with soap and plenty of water.[8][9]

    • Inhalation : Move to fresh air.[8][9]

    • Ingestion : Rinse mouth with water.[8][9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated potential in the field of medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the development of antihypertensive agents. Further research into the synthesis, biological activity, and structure-activity relationships of compounds derived from this scaffold is warranted and holds promise for the discovery of novel drug candidates.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No. 79025-82-4). As a substituted anthranilic acid derivative, this compound possesses a unique arrangement of functional groups that dictate its chemical behavior, spectroscopic signature, and potential biological activity. This document moves beyond a simple recitation of data, offering in-depth analysis of the molecule's architecture, a validated workflow for its structural elucidation using modern spectroscopic techniques, and insights into its physicochemical properties. The methodologies and interpretations presented herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this molecule for synthesis, characterization, or application development.

Chemical Identity and Nomenclature

Unambiguous identification is the foundation of all chemical research. This compound is a polysubstituted benzene derivative with a specific substitution pattern that is critical to its function. The primary identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 79025-82-4[1][2]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Canonical SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[1]
InChIKey UDLWJRJHSHVPGS-UHFFFAOYSA-N[3]

Below is a two-dimensional representation of the molecular structure, highlighting the spatial arrangement of its constituent functional groups on the benzene ring.

Caption: 2D structure of this compound.

Core Molecular Architecture and Substituent Effects

The structure is built upon a benzoic acid framework. The properties and reactivity of the molecule are profoundly influenced by the interplay of the four substituents on the aromatic ring:

  • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution and is a meta-director. Its acidity is modulated by the other substituents.

  • Amino (-NH₂): A powerful electron-donating group (EDG) that activates the ring, particularly at the ortho and para positions. Its basicity is reduced by the adjacent electron-withdrawing carboxyl group.

  • Methoxy (-OCH₃): Another strong electron-donating group that activates the ring, also directing ortho and para.

  • Chloro (-Cl): This group exhibits a dual nature. It is electron-withdrawing via induction but electron-donating via resonance. Overall, it deactivates the ring but is still considered an ortho/para director.

The combined electronic effects of these groups create a unique electron density map across the aromatic ring, influencing the molecule's spectroscopic properties, acidity, basicity, and potential for intermolecular interactions such as hydrogen bonding.

Spectroscopic Characterization: A Validating Workflow

Confirming the molecular structure of a synthesized or isolated compound requires a multi-faceted analytical approach. No single technique is sufficient; instead, a combination of mass spectrometry and spectroscopy provides a self-validating system where the results from each analysis corroborate the others.

Caption: Workflow for the spectroscopic validation of molecular structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the first essential step. It provides the exact molecular weight and, with high resolution, the elemental formula. For this molecule, it offers a unique validation point due to the presence of a chlorine atom.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire spectra in both positive and negative ion modes.

  • Analyze the resulting spectrum for the molecular ion and its isotopic pattern.

Expected Data & Interpretation:

Ion ModeExpected Ionm/z (approx.)Key Feature & Causality
Negative[M-H]⁻200.01Deprotonation of the acidic carboxylic acid group.
Positive[M+H]⁺202.03Protonation of the basic amino group.
BothIsotopic PatternM and M+2 peaksThe natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in two distinct peaks separated by 2 Da, with an intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
3400 - 3200N-H stretchPrimary Amine (-NH₂)A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds.
3300 - 2500O-H stretchCarboxylic Acid (-COOH)A very broad band due to strong hydrogen bonding.
~1700C=O stretchCarboxylic Acid (-COOH)A strong, sharp absorption characteristic of a carbonyl group.
~1600, ~1475C=C stretchAromatic RingMultiple sharp bands indicating the presence of the benzene ring.
~1250C-O stretchAryl Ether (-OCH₃)Asymmetric C-O-C stretching.
850 - 550C-Cl stretchAryl Halide (-Cl)Confirms the presence of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the same for carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can exchange with the acidic and amine protons).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans).

  • Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans).

  • Process the data (Fourier transform, phase correction, and baseline correction).

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~12-13Broad Singlet1H-COOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
~7.5Singlet1HAr-H (pos. 6)This proton is ortho to the activating -NH₂ group but also adjacent to the C-COOH.
~6.8Singlet1HAr-H (pos. 3)This proton is ortho to the activating -NH₂ and para to the activating -OCH₃, making it highly shielded.
~5.5Broad Singlet2H-NH₂Amine protons are exchangeable and appear as a broad signal.
~3.8Singlet3H-OCH₃Methoxy protons are singlets and typically appear in this region.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
~168C=OCarboxylic acid carbonyl carbon.
~155C-OAromatic carbon attached to the methoxy group (C4).
~145C-NAromatic carbon attached to the amino group (C2).
~130C-HAromatic methine carbon (C6).
~120C-ClAromatic carbon attached to the chlorine (C5).
~115C-COOHAromatic carbon attached to the carboxyl group (C1).
~100C-HAromatic methine carbon (C3), highly shielded by adjacent EDGs.
~56-OCH₃Methoxy carbon.

Biological Context and Potential Applications

While comprehensive biological data for this specific isomer is limited, one source indicates it demonstrates a blood pressure-lowering effect in rats when administered orally.[1] The broader class of substituted anthranilic acids is well-represented in medicinal chemistry. For example, the closely related isomer 4-Amino-5-chloro-2-methoxybenzoic acid is a known 5-HT4 receptor agonist with applications in treating obesity and diabetes.[4] This suggests that this compound could be a valuable scaffold or intermediate for developing novel therapeutic agents, warranting further investigation into its pharmacological profile.

Conclusion

The molecular structure of this compound is defined by a unique substitution pattern on a benzoic acid core. Its identity and purity can be rigorously confirmed through a logical workflow employing mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary data points that, when combined, create an unambiguous and validated structural assignment. The electronic interplay of its functional groups governs its chemical properties and provides a foundation for its observed biological activity, marking it as a compound of interest for further research in medicinal and materials chemistry.

References

The Multifaceted Biological Activities of 2-Amino-5-chloro-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 2-Amino-5-chloro-4-methoxybenzoic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature, offering insights into the therapeutic potential of this chemical scaffold. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets, including the serotonin and dopamine systems, cancer-related pathways, and microbial and inflammatory processes.

Introduction: The Versatile Scaffold of this compound

The substituted benzoic acid motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Within this class, this compound and its analogs have emerged as a particularly fruitful area of investigation. The specific arrangement of the amino, chloro, and methoxy substituents on the benzene ring imparts unique physicochemical properties that enable these molecules to interact with a variety of biological targets with high affinity and specificity. This guide will delve into the key biological activities that have been identified for derivatives of this core structure.

Modulation of Serotonin and Dopamine Receptors: Implications for Neurological and Gastrointestinal Disorders

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This activity opens up therapeutic possibilities for a range of central nervous system and gastrointestinal disorders.

Potent Agonism and Antagonism at 5-HT4 Receptors

A notable area of research has been the development of ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid as potent modulators of the 5-HT4 receptor.[1][2] These receptors are primarily located in the gastrointestinal tract and the central nervous system, and their activation is associated with prokinetic effects in the gut.

Several synthesized benzoate derivatives have demonstrated nanomolar affinity for 5-HT4 receptors.[1][2] Interestingly, while some derivatives act as potent agonists, others exhibit partial agonism or even antagonism, highlighting the subtle influence of structural modifications on the pharmacological profile.[1][2] For instance, the introduction of two methyl groups on a piperidine ring within the derivative structure can dramatically shift the compound from an agonist to an antagonist.[1][2]

Dual Antagonism of Dopamine D2 and Serotonin 5-HT3 Receptors

In the quest for more effective antiemetic agents, researchers have explored the potential of benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid as dual antagonists of dopamine D2 and serotonin 5-HT3 receptors.[3] This dual-targeting approach is based on the well-established roles of both receptor systems in the chemoreceptor trigger zone and the gastrointestinal tract, which are critical in the emetic reflex. A number of these benzamide derivatives have been synthesized and have shown promising binding affinities for both D2 and 5-HT3 receptors, suggesting their potential as broad-spectrum antiemetics.[3]

Anticancer Potential: Targeting Key Pathways in Oncology

While direct studies on the anticancer activity of this compound derivatives are emerging, research on structurally related compounds provides compelling evidence for their potential in oncology. The primary focus has been on the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Derivatives of 4-amino-3-chlorobenzoate esters have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in various cancers.[4] Some of these compounds have demonstrated potent cytotoxic effects against cancer cell lines and have shown significant inhibitory activity against the EGFR tyrosine kinase.[4] This suggests that the this compound scaffold could be a valuable starting point for the design of novel EGFR inhibitors.

General Antitumor Activity

Further supporting the anticancer potential of this class of compounds, pyrimidine derivatives of 2-amino-N-methoxybenzamide have been synthesized and have exhibited promising antitumor activities.[5] These findings, although on a slightly modified core structure, underscore the potential of amino-methoxy-substituted benzamides in the development of new anticancer agents.

Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their effects on the central nervous system and cancer, derivatives of the this compound scaffold have also demonstrated promising antimicrobial and anti-inflammatory properties.

Antimicrobial and Antimycobacterial Effects

The inherent antimicrobial potential of benzoic acid derivatives has been extended to more complex structures. For example, sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid moiety have been synthesized and evaluated for their activity against a range of bacteria and mycobacteria.[6] Furthermore, chalcone derivatives containing a methoxy amino structure have also shown potential as antimicrobial agents.[7] These studies suggest that the this compound core could be a valuable template for the development of novel anti-infective agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this scaffold has been explored through the investigation of related benzoic acid derivatives. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) in cellular models of inflammation.[4] Moreover, a derivative of 4-amino-2-hydroxybenzoic acid has been reported to exert anti-inflammatory effects in microglial cells by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9] These findings highlight the potential of these compounds in treating inflammatory conditions.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences.[10][11][12] A general understanding of these synthetic routes is crucial for researchers looking to explore this chemical space.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives.

Signaling Pathway Visualization

The anti-inflammatory effects of some related benzoic acid derivatives have been linked to the inhibition of the MAPK and NF-κB signaling pathways. The following diagram illustrates this proposed mechanism.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Derivative Benzoic Acid Derivative Derivative->MAPKs inhibits Derivative->IKK inhibits AP1 AP-1 MAPKs->AP1 ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, cytokines) AP1->ProInflammatory IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->ProInflammatory

Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives.

Derivative ClassTargetActivityPotency (IC50/Ki)Reference
Benzoate Esters5-HT4 ReceptorAgonist/AntagonistNanomolar range[1][2]
BenzamidesDopamine D2 / 5-HT3 ReceptorsDual AntagonistVaries[3]
4-Amino-3-chloro Benzoate EstersEGFRInhibitorMicromolar range[4]
SulfonamidesBacteria/MycobacteriaAntimicrobialVaries[6]

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The diverse biological activities, ranging from neurotransmitter receptor modulation to anticancer, antimicrobial, and anti-inflammatory effects, highlight the significant therapeutic potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as elucidating their detailed mechanisms of action. Structure-activity relationship studies will be crucial in guiding the design of next-generation derivatives with improved pharmacological profiles. The continued exploration of this scaffold is likely to yield novel drug candidates for a variety of human diseases.

References

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methoxybenzoic acid, a substituted anthranilic acid derivative. Due to the limited availability of specific literature for this particular isomer (CAS 79025-82-4), this document combines available data with well-established chemical principles to offer a scientifically grounded resource. Insights from closely related isomers and analogous reactions are utilized to present a complete picture, with all assumptions and proposed methodologies clearly stated. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro substituent, and a methoxy group on the benzoic acid backbone, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of these functional groups offers multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures. While specific research on this isomer is not extensive, the foundational aminobenzoic acid scaffold is a key component in a wide array of bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 79025-82-4[2]
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[2]
Appearance (Predicted) White to off-white solid-
Solubility (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. The presence of the chloro group may increase water solubility compared to its non-chlorinated analog.[2]-

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Final Product Start 4-Methoxyanthranilic acid Product1 5-Chloro-4-methoxyanthranilic acid Start->Product1 Electrophilic Aromatic Substitution Reagent1 Sulfuryl chloride (SO₂Cl₂) Reagent1->Product1 FinalProduct This compound Product1->FinalProduct Structural Isomer caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Proposed Protocol:

Step 1: Synthesis of 5-Chloro-4-methoxyanthranilic acid from 4-Methoxyanthranilic acid

This step involves the electrophilic aromatic substitution of 4-methoxyanthranilic acid using sulfuryl chloride as the chlorinating agent. The methoxy and amino groups are ortho-, para-directing, and the chloro group is expected to add to the position ortho to the amino group and meta to the methoxy and carboxylic acid groups, which is the C5 position.

  • Materials:

    • 4-Methoxyanthranilic acid

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous dichloromethane (DCM) or other suitable inert solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-methoxyanthranilic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride in anhydrous DCM dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-4-methoxyanthranilic acid.

Note: 5-chloro-4-methoxyanthranilic acid is a structural isomer of the target compound, this compound. The nomenclature "anthranilic acid" implies the 2-amino substitution pattern. Therefore, 5-chloro-4-methoxyanthranilic acid is another name for this compound.

Analytical Characterization

Due to the scarcity of published analytical data for this compound (CAS 79025-82-4), the following characterization data is based on predictions and data from closely related isomers. Researchers should perform their own analytical characterization for confirmation.

TechniquePredicted/Analogous Data
¹H NMR Predicted shifts (in ppm, relative to TMS) would likely show two singlets in the aromatic region, a singlet for the methoxy protons, and a broad singlet for the amino protons.
¹³C NMR Predicted shifts would show eight distinct carbon signals, including those for the carboxylic acid, the aromatic carbons, and the methoxy carbon.
IR Spectroscopy Expected characteristic peaks (in cm⁻¹) would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 201, with a characteristic M+2 peak at m/z 203 due to the presence of the chlorine-37 isotope.

Applications and Biological Activity

Potential Applications:

As a substituted anthranilic acid, this compound holds potential as a key intermediate in the synthesis of various high-value molecules:

  • Pharmaceuticals: Anthranilic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants. The specific substitution pattern of this molecule could be exploited to synthesize novel drug candidates.

  • Agrochemicals: Substituted benzoic acids are used in the development of herbicides and pesticides.[1]

  • Materials Science: The aromatic structure and functional groups could be utilized in the synthesis of specialty polymers and dyes.[1]

Known Biological Activity:

Limited information is available on the specific biological activity of this compound. One source suggests it may have a blood pressure-lowering effect in rats and may also reduce blood lactic acid levels.[2] However, this information requires further validation through rigorous pharmacological studies.

It is important to distinguish this compound from its more studied isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, which is a known metabolite of the prokinetic agent metoclopramide and has been extensively studied as a potent 5-HT4 receptor agonist.[3][4]

Safety and Handling

Hazard Identification (based on analogous compounds):

  • Health Hazards: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • GHS Pictograms:

    • GHS07: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Use only in a well-ventilated area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential for a variety of applications, particularly as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific literature on this isomer is limited, this guide provides a comprehensive overview based on available data and established chemical principles. The proposed synthesis and characterization information should serve as a valuable starting point for researchers. Further investigation into the synthesis, properties, and biological activity of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No. 79025-82-4), a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the limited specific historical and synthetic data available in the public domain for this particular isomer, this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to present a robust technical resource. The guide covers the known physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance. This document is intended to serve as a foundational reference for researchers and professionals in drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The arrangement of its functional groups—an amino group, a chloro group, a methoxy group, and a carboxylic acid group—on the benzene ring makes it a molecule of interest in the synthesis of more complex chemical entities. While historical records detailing its initial discovery and development are scarce, its structural motifs are common in pharmacologically active compounds.

The aminobenzoic acid scaffold is a key component in a wide array of bioactive compounds. The specific combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, carboxyl) groups on the aromatic ring of this compound suggests a nuanced chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79025-82-4[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₃[1][2][4]
Molecular Weight 201.61 g/mol [1][2]
IUPAC Name This compound
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[1]
Appearance Solid (predicted)
Storage Sealed in dry, room temperature[2]

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the functional groups in a strategic manner, leading to a readily available starting material.

Retrosynthesis target This compound step1 Reduction of Nitro Group target->step1 intermediate1 5-Chloro-4-methoxy-2-nitrobenzoic acid step1->intermediate1 step2 Carboxylation intermediate1->step2 intermediate2 4-Chloro-5-methoxy-2-nitrotoluene step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 4-Chloro-3-methoxytoluene step3->intermediate3 step4 Chlorination intermediate3->step4 start 3-Methoxytoluene step4->start

Caption: Retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The forward synthesis is designed to control the regioselectivity of the substitutions, leveraging the directing effects of the substituents on the aromatic ring.

Forward_Synthesis start 3-Methoxytoluene step1 Chlorination (SO₂Cl₂) start->step1 intermediate1 4-Chloro-3-methoxytoluene step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 4-Chloro-5-methoxy-2-nitrotoluene step2->intermediate2 step3 Oxidation (KMnO₄) intermediate2->step3 intermediate3 5-Chloro-4-methoxy-2-nitrobenzoic acid step3->intermediate3 step4 Reduction (Fe, HCl or H₂, Pd/C) intermediate3->step4 product This compound step4->product

Caption: Proposed forward synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methoxytoluene

  • Rationale: The methoxy group is an ortho-, para-director. Chlorination of 3-methoxytoluene is expected to yield a mixture of isomers. The desired 4-chloro-3-methoxytoluene can be separated from other isomers by chromatography.

  • Procedure:

    • To a solution of 3-methoxytoluene (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 4-Chloro-3-methoxytoluene.

Step 2: Synthesis of 4-Chloro-5-methoxy-2-nitrotoluene

  • Rationale: The methoxy group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Nitration will preferentially occur at the position ortho to the methoxy group and para to the chloro group.

  • Procedure:

    • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 4-Chloro-3-methoxytoluene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

    • Dry the solid to obtain 4-Chloro-5-methoxy-2-nitrotoluene.

Step 3: Synthesis of 5-Chloro-4-methoxy-2-nitrobenzoic acid

  • Rationale: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Procedure:

    • Suspend 4-Chloro-5-methoxy-2-nitrotoluene (1.0 eq) in a mixture of water and pyridine.

    • Heat the mixture to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Wash the manganese dioxide cake with hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 5-Chloro-4-methoxy-2-nitrobenzoic acid.

Step 4: Synthesis of this compound

  • Rationale: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic conditions.

  • Procedure (Method A: Catalytic Hydrogenation):

    • Dissolve 5-Chloro-4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Procedure (Method B: Metal/Acid Reduction):

    • To a mixture of 5-Chloro-4-methoxy-2-nitrobenzoic acid (1.0 eq) in ethanol and water, add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and filter through Celite.

    • Concentrate the filtrate, and adjust the pH to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Potential Applications and Biological Significance

While specific research on the biological activity of this compound is limited, some preliminary information suggests its potential in pharmacology.

  • Hypotensive Effects: One source indicates that this compound exhibits a blood pressure-lowering effect when administered orally to rats.[1] It is suggested that the active form is hydrolyzed by carboxylesterase.[1] This points towards its potential as a pro-drug and a lead compound for the development of antihypertensive agents.

  • Metabolic Effects: The same source mentions that it reduces the level of lactic acid in the blood, hinting at a possible role in modulating metabolic pathways.[1]

  • Building Block for Drug Discovery: As a polysubstituted aromatic compound, it serves as a valuable intermediate for the synthesis of more complex molecules.[6] The amino and carboxylic acid groups provide handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.[6] Its structural similarity to other pharmacologically active aminobenzoic acids suggests potential for its derivatives to exhibit a range of activities, including anti-inflammatory or antimicrobial properties.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While its documented history is sparse, its chemical structure provides a foundation for significant potential in medicinal chemistry and materials science. The proposed synthesis offers a viable route for its preparation, enabling further investigation into its properties and applications. The preliminary data on its biological activity warrants more in-depth studies to elucidate its mechanism of action and therapeutic potential. This guide serves as a starting point for researchers looking to explore the chemistry and biological significance of this and related substituted aminobenzoic acids.

References

Unlocking the Potential of 2-Amino-5-chloro-4-methoxybenzoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Catalog Entry

In the vast landscape of chemical building blocks, many compounds remain underexplored, their potential confined to a catalog number and a basic chemical structure. 2-Amino-5-chloro-4-methoxybenzoic acid is one such molecule. While its isomer, 4-amino-5-chloro-2-methoxybenzoic acid, has been investigated for its role in developing potent 5-HT4 receptor agonists and antagonists, the titular compound remains largely in the shadows.[1][2] This guide is predicated on the principle that novel molecular architecture, even in subtle isomeric forms, can unlock new frontiers in science. As a substituted anthranilic acid, its inherent reactivity and structural motifs suggest significant, yet untapped, potential across medicinal chemistry, heterocyclic synthesis, and materials science.[3][4][5][6] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, aiming to illuminate the most promising research avenues for this versatile chemical entity.

Core Molecular Attributes and Synthetic Considerations

Before delving into prospective research, a foundational understanding of the molecule's characteristics is paramount.

Physicochemical Profile

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[7]
Molecular Weight 201.61 g/mol [7]
Appearance White to pale yellow solid[8]
Melting Point Approx. 208 °C[9]
Key Functional Groups Amine, Carboxylic Acid, Methoxy, Chloro

The molecule's structure, featuring both a nucleophilic amine and an electrophilic carboxylic acid, makes it an excellent candidate for a variety of chemical transformations. The electron-donating methoxy and amino groups, contrasted with the electron-withdrawing chloro group, create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and cyclization reactions.

Established Synthetic Routes

While multiple proprietary methods may exist, a common approach to synthesizing substituted aminobenzoic acids involves multi-step processes starting from more common precursors. For instance, a plausible route could be adapted from the synthesis of its isomer, which involves the methylation and subsequent chlorination of a p-aminosalicylic acid precursor.[10] A patented method for a related compound involves the chlorination of 4-amino-2-methoxybenzoic acid using iodobenzene dichloride.[11] These established procedures provide a solid foundation for obtaining the necessary quantities of the starting material for the research avenues proposed herein.

Research Avenue I: Medicinal Chemistry - A Scaffold for Kinase Inhibitors

Rationale: The anthranilic acid core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs. The specific substitution pattern of this compound, with its strategically placed hydrogen bond donors and acceptors, makes it an intriguing starting point for the design of enzyme inhibitors, particularly protein kinase inhibitors. Many successful kinase inhibitors feature a core aromatic or heterocyclic system from which various side chains are appended to interact with the ATP-binding pocket. The amino group can be readily derivatized to form amides, while the carboxylic acid can be converted to esters or amides, allowing for the systematic exploration of chemical space around the core scaffold.

Proposed Research Workflow

A logical and efficient workflow for exploring this potential is outlined below. This workflow integrates computational and experimental approaches to maximize the probability of identifying bioactive compounds.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Virtual Screening (Docking of virtual derivatives into kinase ATP-binding sites) B Selection of High-Scoring Scaffolds A->B Prioritization C Synthesis of Focused Library (Amide & Ester Derivatives) B->C Design D Primary Kinase Panel Assay (e.g., against a panel of cancer-relevant kinases) C->D Compound Submission E Hit Identification (Compounds showing >50% inhibition at 10 µM) D->E Data Analysis F Dose-Response & IC50 Determination E->F Validation G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H Optimization of Potency & Selectivity G->H Iterative Design I In Vitro ADME Profiling H->I Candidate Selection G A 2-Amino-5-chloro- 4-methoxybenzoic acid B Intermediate Amide A->B 1. Acetic Anhydride 2. Reflux C 6-Chloro-7-methoxy- 2-methylquinazolin-4(3H)-one B->C Ammonia (or Ammonium Acetate) G monomer n (this compound) polymer -[NH-Ar(Cl, OMe)-CO]-n Polyamide monomer->polymer Heat, Catalyst (- n H₂O)

References

A Guide to the Spectroscopic Characterization of Amino-chloro-methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating Isomeric Ambiguity in Spectroscopic Analysis

In the realm of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct biological activities and physical properties. This guide focuses on the spectroscopic characterization of a substituted benzoic acid, a common scaffold in medicinal chemistry. The primary subject of this investigation is 2-Amino-5-chloro-4-methoxybenzoic acid (CAS 79025-82-4) . However, a comprehensive search of publicly available spectroscopic databases reveals a significant lack of experimental data for this specific isomer.

Conversely, extensive data is available for its structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) . From a scientific standpoint, this presents a valuable opportunity. By thoroughly analyzing the spectroscopic data of the well-documented isomer, we can establish a robust analytical framework. This framework will then allow us to predict, with a high degree of confidence, the spectroscopic characteristics of the lesser-known 2-amino isomer.

This guide will, therefore, serve a dual purpose. It will provide a detailed analysis of the experimental spectroscopic data for 4-Amino-5-chloro-2-methoxybenzoic acid and use this as a foundation to offer expert insights into the anticipated spectral features of this compound. This comparative approach is designed to equip researchers with the necessary tools to differentiate between these isomers and confidently identify them in their own work.

Molecular Structures and Isomeric Differences

The key to understanding the differing spectroscopic signatures of these two compounds lies in the placement of the amino and methoxy groups on the benzene ring.

Figure 1: Molecular structures of the two isomers.

The electronic environment of each proton and carbon atom is unique in each isomer, which will directly influence their respective NMR spectra. Similarly, the vibrational modes and mass spectral fragmentation patterns will show subtle but measurable differences.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the substitution pattern on a benzene ring. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Experimental Protocol for ¹H NMR

A typical protocol for acquiring a ¹H NMR spectrum of a similar compound would involve:

  • Sample Preparation: Dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons (like the carboxylic acid and amine protons) as it allows for their observation.

  • Instrumentation: Using a high-field NMR spectrometer, such as a Bruker Avance 300 MHz or 400 MHz instrument.

  • Data Acquisition: Acquiring the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Analysis of 4-Amino-5-chloro-2-methoxybenzoic acid

The ¹H NMR spectrum of this isomer is expected to show two distinct singlets in the aromatic region, a singlet for the methoxy protons, and broad signals for the amine and carboxylic acid protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic H~7.5Singlet1H
Aromatic H~6.4Singlet1H
-OCH₃~3.9Singlet3H
-NH₂Broad, variableSinglet (broad)2H
-COOHBroad, variableSinglet (broad)1H
  • Causality: The two aromatic protons are on carbons 3 and 6. They are not adjacent and therefore appear as singlets. The proton at C6 is deshielded by the adjacent carboxylic acid group, while the proton at C3 is shielded by the ortho-amino group, leading to the significant difference in their chemical shifts.

Anticipated ¹H NMR Spectrum of this compound

For this isomer, we would also expect two aromatic singlets. However, their chemical shifts would differ due to the change in substituent positions.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (H-6)~7.7Singlet1H
Aromatic H (H-3)~6.8Singlet1H
-OCH₃~3.8Singlet3H
-NH₂Broad, variableSinglet (broad)2H
-COOHBroad, variableSinglet (broad)1H
  • Expertise & Experience: In this arrangement, the proton at C-6 is deshielded by the ortho-carboxylic acid group. The proton at C-3 is shielded by the ortho-amino group and the para-methoxy group. This would likely result in a different separation of the two aromatic singlets compared to the 4-amino isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Experimental Protocol for ¹³C NMR

The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Analysis of 4-Amino-5-chloro-2-methoxybenzoic acid

The ¹³C NMR spectrum of this isomer will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Expected Chemical Shift (ppm)
-COOH~168
C-O (aromatic)~158
C-N (aromatic)~148
C-Cl (aromatic)~115
C-H (aromatic)~130
C-H (aromatic)~100
C (quaternary)~112
-OCH₃~56
  • Causality: The chemical shifts are determined by the substituents. The carboxylic carbon is the most deshielded. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms have characteristic chemical shifts.

Anticipated ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of the 2-amino isomer will also show eight signals, but the chemical shifts of the aromatic carbons will be different due to the altered substitution pattern.

Carbon Predicted Chemical Shift (ppm)
-COOH~169
C-O (aromatic)~155
C-N (aromatic)~150
C-Cl (aromatic)~118
C-H (aromatic)~132
C-H (aromatic)~105
C (quaternary)~110
-OCH₃~55
  • Expertise & Experience: The relative positions of the quaternary carbon signals (C-1, C-2, C-4, C-5) will be the most telling difference between the two isomers. Predicting the exact shifts requires computational modeling or a reference standard, but the pattern of shifts will be unique to the 2-amino substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Analysis of Key IR Absorptions

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH (carboxylic acid)O-H stretch (H-bonded)3300 - 2500 (broad)
-NH₂N-H stretch3500 - 3300 (two bands)
C=O (carboxylic acid)C=O stretch1700 - 1650
C=C (aromatic)C=C stretch1600 - 1450
C-O (aryl ether)C-O stretch1275 - 1200
C-ClC-Cl stretch800 - 600
  • Trustworthiness: The presence of a broad absorption in the 3300-2500 cm⁻¹ range is a strong indicator of the carboxylic acid's hydrogen-bonded O-H stretch. The two distinct peaks for the N-H stretch are characteristic of a primary amine. The exact positions of the C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) would be unique to each isomer's substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source, or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Analysis of Fragmentation Pattern

The molecular ion peak [M]⁺ for both isomers will be at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

A plausible fragmentation pathway for 4-Amino-5-chloro-2-methoxybenzoic acid is outlined below. The fragmentation for the 2-amino isomer would be very similar.

fragmentation M [M]+• m/z 201/203 M_minus_OH [M-OH]+ m/z 184/186 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z 156/158 M->M_minus_COOH - •COOH M_minus_CH3 [M-CH3]+ m/z 186/188 M->M_minus_CH3 - •CH3 M_minus_OH->M_minus_COOH - CO M_minus_OCH3 [M-OCH3]+ m/z 170/172

Figure 2: A plausible mass spectral fragmentation pathway.
  • Expertise & Experience: The most common initial fragmentations for benzoic acids are the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH). Loss of a methyl radical (•CH₃) from the methoxy group is also a likely fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring is the primary chromophore in these compounds.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-400 nm).

Anticipated UV-Vis Absorption

Substituted benzoic acids typically show two main absorption bands:

  • An intense band around 200-230 nm (the E-band).

  • A less intense band around 250-290 nm (the B-band).

The positions of the amino and methoxy groups, which are strong auxochromes, will cause a bathochromic (red) shift of these bands to longer wavelengths. The exact λ_max values would differ slightly between the two isomers due to the different substitution patterns affecting the electronic transitions of the benzene ring. For the 2-amino isomer, the greater conjugation between the amino and carboxylic acid groups might lead to a more significant red shift compared to the 4-amino isomer.

Conclusion: A Framework for Isomer Differentiation

Methodological & Application

Application Notes and Protocols for 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 2-Amino-5-chloro-4-methoxybenzoic acid in research and development settings. We delve into its role as a versatile chemical intermediate for the synthesis of novel heterocyclic compounds and outline a detailed protocol for the investigation of its potential anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the synthetic utility and biological potential of this compound.

Introduction: A Versatile Scaffolding for Chemical Innovation

This compound is a substituted anthranilic acid derivative poised for significant utility in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a carboxylic acid for amide bond formation or as a directing group, and specific chloro and methoxy substitutions on the aromatic ring—makes it an attractive starting material for constructing complex molecular architectures. While its direct biological activities are not extensively documented, one study has indicated a potential blood pressure-lowering effect in rats[1]. The true value of this compound, however, lies in its potential as a foundational building block for creating novel compounds with diverse therapeutic applications. This guide will, therefore, focus on two primary applications: its use in heterocyclic synthesis and a proposed protocol to screen for anti-inflammatory activity, a common therapeutic area for anthranilic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 79025-82-4[1]
Appearance Solid[2]
Melting Point 206 °C (decomposes)[2]
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[1]

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Application in Heterocyclic Synthesis: A Protocol for the Synthesis of a Novel Benzoxazinone Derivative

The ortho-amino benzoic acid motif is a classical precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many marketed drugs. This protocol details a representative synthesis of a benzoxazinone derivative, a scaffold known for its diverse biological activities. This specific protocol is an adaptation of established methods for similar substrates.

Experimental Rationale

The cyclization of an anthranilic acid with an anhydride is a robust and widely used method for the formation of benzoxazinones. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. Subsequent dehydration leads to the formation of the heterocyclic ring. The choice of acetic anhydride in this protocol is illustrative; other anhydrides can be used to introduce different substituents at the 2-position of the benzoxazinone ring, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for Benzoxazinone Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 2-Amino-5-chloro-4- methoxybenzoic acid D Mix reactants in a round-bottom flask A->D B Acetic Anhydride B->D C Pyridine (catalyst) C->D E Heat under reflux (e.g., 100-120 °C) D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Pour into ice-water G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry the solid product J->K L Recrystallization (e.g., from ethanol) K->L M Characterize the product (NMR, MS, IR) L->M

Caption: Synthetic workflow for a benzoxazinone derivative.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.02 g, 10 mmol).

  • Reagent Addition: Add acetic anhydride (5.1 g, 50 mmol) and a catalytic amount of pyridine (0.5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and pyridine.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure benzoxazinone derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Screening: Protocol for In Vitro Anti-Inflammatory Activity Assay

Given that many anthranilic acid derivatives exhibit anti-inflammatory properties, it is logical to screen this compound for such activity[3]. This protocol describes an in vitro assay to determine the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Scientific Rationale

RAW 264.7 macrophages are a widely used cell line for studying inflammation. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity. It is also crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO is not due to cell death. The MTT assay is a standard method for evaluating cell viability.

Workflow for Anti-inflammatory and Cytotoxicity Screening

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_no_assay Nitric Oxide Assay cluster_viability_assay Cell Viability Assay cluster_analysis Data Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with test compound (various concentrations) B->C D Stimulate with LPS C->D E Collect supernatant D->E H Add MTT reagent to remaining cells D->H F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G K Calculate % NO inhibition G->K I Incubate and solubilize formazan H->I J Measure absorbance at 570 nm I->J L Calculate % cell viability J->L M Determine IC50 and CC50 K->M L->M

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Protocol

Part A: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the old medium and add 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Pre-incubate for 1-2 hours.

  • Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Part B: Cell Viability (MTT) Assay

  • MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Expected Results and Interpretation

The results of the anti-inflammatory assay can be presented in a table and a dose-response curve can be generated to determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).

Concentration (µM)% NO Inhibition% Cell Viability
0 (Control)0100
1......
10......
50......
100......

A compound is considered a promising anti-inflammatory agent if it exhibits a low IC₅₀ value for NO inhibition and a high CC₅₀ value (the concentration at which 50% of cell viability is lost), indicating a good therapeutic window.

Conclusion

This compound represents a valuable and under-explored starting material for synthetic and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for its application in the synthesis of novel heterocyclic compounds and for the systematic evaluation of its potential biological activities, specifically in the context of inflammation. The versatility of its functional groups opens up numerous possibilities for the generation of diverse chemical libraries, which can be instrumental in the discovery of new therapeutic agents.

References

The Versatile Scaffold: 2-Amino-5-chloro-4-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient medicinal chemistry. 2-Amino-5-chloro-4-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as such a scaffold. Its unique electronic and steric properties, conferred by the arrangement of its amino, chloro, methoxy, and carboxylic acid functionalities, render it a highly versatile starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the underlying principles of its use in the design of novel therapeutics.

The strategic placement of an electron-donating amino group and a methoxy group, contrasted with the electron-withdrawing chloro and carboxylic acid moieties, creates a nuanced electronic environment. This, in turn, influences the reactivity of the molecule and the binding interactions of its derivatives with their biological targets. This document will delve into the established and potential applications of this compound, focusing on its role in the development of 5-HT4 receptor modulators, its potential as a scaffold for kinase inhibitors in oncology, and its promise in the synthesis of anti-inflammatory and analgesic agents.

Application I: Modulators of the 5-HT4 Receptor for Gastrointestinal and Cognitive Disorders

One of the most extensively documented applications of this compound is in the synthesis of potent and selective ligands for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] This G-protein coupled receptor is predominantly found in the gastrointestinal tract, the urinary bladder, and the central nervous system. Its activation is implicated in the modulation of gastrointestinal motility and has shown promise in the treatment of cognitive disorders such as Alzheimer's disease.

The this compound core serves as an excellent starting point for creating ester and amide derivatives that mimic the endogenous ligand serotonin. The ester linkage, in particular, has been shown to be advantageous for achieving high affinity and favorable pharmacological profiles.[1]

Signaling Pathway of the 5-HT4 Receptor

Activation of the 5-HT4 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response. Interestingly, 5-HT4 receptor activation can also trigger a G-protein-independent signaling cascade involving Src tyrosine kinase, which in turn activates the extracellular signal-regulated kinase (ERK) pathway, a key pathway in learning and memory.

G cluster_0 5-HT4 Receptor Signaling 5-HT4_Agonist 5-HT4 Agonist (e.g., Serotonin, Derivative) 5-HT4R 5-HT4 Receptor 5-HT4_Agonist->5-HT4R Binds Gs Gs Protein 5-HT4R->Gs Activates Src Src Kinase 5-HT4R->Src Activates (G-protein independent) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Increased GI Motility, Synaptic Plasticity) PKA->Physiological_Response Leads to ERK ERK Src->ERK Activates ERK->Physiological_Response Leads to

Caption: 5-HT4 Receptor Signaling Pathways.

Quantitative Data: 5-HT4 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative ester derivatives of this compound for the 5-HT4 receptor.

Compound IDR Group (on ester)Ki (nM)Reference
7a 2-(1-Piperidinyl)ethyl1.07 ± 0.5[1]
7g 2-(cis-3,5-Dimethylpiperidinyl)ethyl0.26 ± 0.06[1]
7k 2-(1-(4-Methyl)piperidinyl)ethyl1.0 ± 0.3[1]
Experimental Protocol: Synthesis of a 5-HT4 Receptor Agonist

This protocol details the synthesis of a representative 5-HT4 receptor agonist, 2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate, adapted from the literature.[1]

Step 1: Esterification of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 2-(1-Piperidinyl)ethanol (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add 2-(1-Piperidinyl)ethanol (1.2 eq) and DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Step 2: Biological Evaluation - Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of synthesized compounds for the 5-HT4 receptor.[2]

  • Materials:

    • Cell membranes expressing the 5-HT4 receptor (e.g., from guinea-pig striatum).

    • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[2]

    • Synthesized test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Non-specific binding control (e.g., 10 µM Serotonin).

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the synthesized test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-GR113808) at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., serotonin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Application II: A Promising Scaffold for Kinase Inhibitors in Oncology

The 2-aminobenzoic acid scaffold is a key structural motif in a number of approved kinase inhibitors. While direct synthesis from this compound for marketed drugs is not as prominently documented, its structural features make it an ideal candidate for the design of novel kinase inhibitors, particularly for targets like p21-activated kinase 4 (PAK4) and Aurora kinases. The amino group can act as a crucial hydrogen bond donor, while the benzoic acid provides a handle for further derivatization to occupy different pockets of the ATP-binding site of kinases.

Targeting the PAK4 Signaling Pathway

PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a significant role in cell proliferation, survival, and metastasis.[3] Inhibiting PAK4 is a promising strategy for cancer therapy. Structurally related chloro-anilino-quinazoline compounds have shown potent inhibitory activity against PAK4.

G cluster_1 PAK4 Signaling in Cancer Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras PAK4 PAK4 Ras->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK Metastasis Metastasis PAK4->Metastasis PAK4_Inhibitor PAK4 Inhibitor (Derivative of Scaffold) PAK4_Inhibitor->PAK4 Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MEK_ERK->Cell_Proliferation

Caption: Simplified PAK4 Signaling Pathway in Cancer.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is a common feature of many cancers. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in tumor cells. Pyrimidine-based derivatives, which can be synthesized from amino-benzoic acid precursors, have been developed as potent Aurora kinase inhibitors.

G cluster_2 Aurora Kinase Signaling in Mitosis Aurora_Kinase Aurora Kinase Mitotic_Substrates Mitotic Substrates (e.g., Histone H3, PLK1) Aurora_Kinase->Mitotic_Substrates Phosphorylates Aurora_Kinase_Inhibitor Aurora Kinase Inhibitor (Derivative of Scaffold) Aurora_Kinase_Inhibitor->Aurora_Kinase Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Aurora_Kinase_Inhibitor->Cell_Cycle_Arrest Chromosome_Segregation Proper Chromosome Segregation Mitotic_Substrates->Chromosome_Segregation

Caption: Role of Aurora Kinases in Mitosis and Inhibition.

Application III: A Foundation for Anti-inflammatory and Analgesic Agents

The anthranilic acid scaffold is the backbone of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[4] These drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Given this precedent, this compound represents a logical and promising starting point for the development of novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.[3][5] The substitutions on the phenyl ring can be exploited to achieve selectivity for the COX-2 isoform, which is associated with inflammation, over the COX-1 isoform, which plays a role in maintaining the gastric mucosa.

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_3 Workflow for Developing Anti-inflammatory Agents Start 2-Amino-5-chloro- 4-methoxybenzoic acid Synthesis Synthesis of Derivatives (e.g., N-arylation) Start->Synthesis In_Vitro_Screening In Vitro Screening (COX Inhibition Assay, Protein Denaturation Assay) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Carrageenan-induced paw edema in rats) Lead_Identification->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: Development pipeline for novel anti-inflammatory drugs.

Conclusion: A Scaffold with a Bright Future

This compound is more than just a chemical intermediate; it is a versatile and privileged scaffold with significant potential in medicinal chemistry. Its demonstrated success in the development of high-affinity 5-HT4 receptor modulators is a testament to its utility. Furthermore, its structural features strongly suggest its applicability in the design of kinase inhibitors for oncology and novel anti-inflammatory and analgesic agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and unlock the full therapeutic potential of this remarkable molecule. As our understanding of disease biology deepens, the strategic application of such versatile scaffolds will undoubtedly continue to be a driving force in the discovery of the next generation of medicines.

References

The Versatile Scaffolding of 2-Amino-5-chloro-4-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active compounds. Among these, 2-Amino-5-chloro-4-methoxybenzoic acid has emerged as a cornerstone scaffold, particularly in the development of therapeutic agents targeting gastrointestinal motility and serotonergic pathways. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing chlorine atom flanking an amino group on a benzoic acid core—imparts a distinct electronic and steric profile. This arrangement governs its reactivity and provides multiple functional handles for diversification, making it a highly valuable intermediate for drug development professionals.

This comprehensive guide delves into the synthetic utility of this compound, presenting its applications as a pivotal building block. We will explore its synthesis and detail its incorporation into several classes of pharmacologically significant molecules, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 79025-82-4[1]
Appearance White to off-white crystalline powder
Melting Point Approximately 208 °C
Solubility Soluble in polar organic solvents such as DMF and DMSO.

Core Synthesis of the Building Block

The accessibility of this compound is a key factor in its widespread use. A common and efficient synthetic route commences from the readily available and inexpensive p-aminosalicylic acid. This multi-step synthesis is a prime example of strategic functional group manipulation on an aromatic ring.

G cluster_synthesis Synthesis of this compound p-Aminosalicylic_Acid p-Aminosalicylic Acid Methyl_Ester Methyl 4-amino-2-methoxybenzoate Chlorinated_Ester Methyl 4-amino-5-chloro-2-methoxybenzoate Final_Product This compound

Protocol 1: Synthesis of this compound

This protocol outlines a robust, multi-step synthesis starting from p-aminosalicylic acid.

Step 1: Methylation of p-Aminosalicylic Acid

  • Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester and the methylation of the phenolic hydroxyl group. Using dimethyl sulfate under basic conditions is a classic and effective method for this transformation.

  • Procedure:

    • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

    • Cool the mixture to 20-30°C.

    • Slowly add dimethyl sulfate dropwise to the stirred solution.

    • Allow the reaction to proceed until completion (monitor by TLC).

    • Upon completion, quench the reaction and extract the product, methyl 4-amino-2-methoxybenzoate, with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

Step 2: Chlorination

  • Rationale: This step introduces the key chlorine atom at the 5-position. N-Chlorosuccinimide (NCS) is a mild and selective electrophilic chlorinating agent for activated aromatic rings.

  • Procedure:

    • Dissolve the methyl 4-amino-2-methoxybenzoate from the previous step in dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) to the solution.

    • Heat the reaction mixture to 65-75°C and stir for several hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the hot reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis

  • Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid functional group. This is typically achieved via saponification with a strong base followed by acidification.

  • Procedure:

    • Suspend the chlorinated ester in a mixture of methanol and water.

    • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 5.

    • The product, this compound, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Application in the Synthesis of Prokinetic Agents

A primary application of this compound is in the synthesis of prokinetic drugs, which enhance gastrointestinal motility. This class of compounds often features a central benzamide core derived from our building block.

G Building_Block This compound Activation Carboxylic Acid Activation (e.g., Ethyl Chloroformate) Building_Block->Activation Amide_Coupling Amide Bond Formation Activation->Amide_Coupling Amine_Partner Substituted Piperidine Amine Amine_Partner->Amide_Coupling Prokinetic_Agent Prokinetic Agent (e.g., Cisapride, Mosapride) Amide_Coupling->Prokinetic_Agent

Case Study: Synthesis of Cisapride

Cisapride is a classic example of a prokinetic agent synthesized from this compound. The key transformation is an amide bond formation with a substituted piperidine derivative.[2]

Protocol 2: Amide Coupling via Mixed Anhydride Formation (Cisapride Synthesis)
  • Rationale: Direct amide coupling between a carboxylic acid and an amine can be inefficient. Activating the carboxylic acid, in this case by forming a mixed anhydride with ethyl chloroformate, creates a more reactive electrophile that readily couples with the amine. Triethylamine is used as a base to neutralize the HCl generated during the formation of the mixed anhydride.

  • Procedure:

    • Dissolve this compound in a suitable inert solvent (e.g., methyl isobutyl ketone).

    • Add triethylamine to the solution.

    • Cool the mixture and slowly add ethyl chloroformate dropwise, maintaining a low temperature.

    • Stir the reaction mixture for approximately 30 minutes to allow for the formation of the mixed anhydride.

    • To this mixture, add a solution of the desired amine partner, such as cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine.

    • Allow the reaction to stir at room temperature for several hours until the coupling is complete.

    • Work up the reaction by washing with water and a dilute base solution to remove any unreacted starting materials and byproducts.

    • The final product, Cisapride, can be isolated and purified by crystallization or chromatography.

Application in the Synthesis of 5-HT₄ Receptor Modulators

The structural motif of this compound is also prevalent in the development of selective 5-HT₄ receptor agonists and antagonists.[3] These compounds have therapeutic potential for a range of gastrointestinal and cognitive disorders.

Case Study: Synthesis of Novel 5-HT₄ Receptor Agonists

Research has shown that ester derivatives of this compound with various substituted piperidine ethanols exhibit potent 5-HT₄ receptor agonism.[4]

Protocol 3: Esterification for the Synthesis of 5-HT₄ Receptor Agonists
  • Rationale: Fischer-Speier esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The reaction is equilibrium-driven, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.

  • Procedure:

    • In a round-bottom flask, suspend this compound in an excess of the desired substituted piperidine ethanol, which acts as both the reactant and the solvent.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude ester can be purified by column chromatography to yield the desired 5-HT₄ receptor agonist.

Trustworthiness and Self-Validation

The protocols described above are based on established and peer-reviewed synthetic methodologies. For each protocol, it is crucial to incorporate self-validating steps:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of the product.

  • Purification: The choice of purification method (recrystallization, column chromatography) should be tailored to the specific properties of the product.

  • Characterization: The identity and purity of the final compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. Expected yields and spectroscopic data from literature should be used as a benchmark.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis. Its pre-functionalized aromatic core allows for the efficient construction of complex molecules, particularly in the realm of drug discovery. The protocols and applications detailed in this guide provide a solid foundation for researchers and scientists to leverage the synthetic potential of this valuable intermediate in their own research and development endeavors.

References

Comprehensive Analytical Characterization of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the thorough characterization of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS: 7206-70-4), a key chemical intermediate and a known impurity in pharmaceutical manufacturing, notably as Metoclopramide Impurity C.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring scientific rigor and data integrity. This document covers chromatographic, spectroscopic, and thermal analysis techniques essential for confirming the identity, purity, and stability of the compound. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a trustworthy and reproducible analytical workflow.

Introduction and Strategic Approach

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol .[2] Its proper characterization is critical for its use in synthesis and for controlling its presence as an impurity in active pharmaceutical ingredients (APIs).[1][3] A multi-faceted analytical approach is required to build a complete profile of the molecule, encompassing its purity, chemical structure, and physical properties.

The analytical strategy presented here follows a logical progression from establishing purity and identity to in-depth structural elucidation and thermal stability assessment. This integrated approach ensures that each analytical technique provides complementary information, leading to a comprehensive and self-validating characterization package.

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties Purity Purity Assessment (HPLC-UV) Identity Identity Confirmation (LC-MS) Purity->Identity Confirms main peak NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Proceed if pure & identified FTIR FTIR Spectroscopy MS Mass Spectrometry (Fragmentation) Thermal Thermal Analysis (TGA/DSC) MS->Thermal Proceed to physical properties MP Melting Point Final Complete Characterization Profile MP->Final

Caption: Overall workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are fundamental for separating the target compound from impurities and confirming its molecular weight. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity determination, while its coupling with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. Separation is based on the differential partitioning of the analyte and any impurities between the two phases. Quantification is achieved by measuring the analyte's UV absorbance.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (for MS compatibility).[5]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: The following conditions have been found suitable for the analysis of this and similar compounds.[5]

ParameterValueRationale
Column Newcrom R1 or equivalent C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileAcidified mobile phase suppresses ionization of the carboxylic acid, improving peak shape.
Gradient Isocratic: 70% A / 30% BA simple starting point; gradient elution can be developed for complex impurity profiles.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
Detection λ 254 nm or determined by UV scanAromatic compounds typically absorb strongly at this wavelength.
Column Temp. 30 °CEnsures run-to-run reproducibility.

Data Interpretation: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the sample peak should match that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS confirms the identity of the analyte by measuring its mass-to-charge ratio (m/z). After separation by HPLC, the eluent is directed to a mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization, ESI) and its mass is detected.

Protocol: The HPLC method described above can be adapted for LC-MS by replacing the non-volatile buffer (phosphoric acid) with a volatile alternative like formic acid.[5]

ParameterValueRationale
Ionization Mode ESI Positive or NegativePositive mode will detect [M+H]⁺; negative mode will detect [M-H]⁻. Both should be tested.
Mass Range 100 - 400 amuCovers the expected molecular weight of the analyte and potential dimers or fragments.
Capillary Voltage 3.5 kVTypical voltage for stable electrospray.
Drying Gas Flow 10 L/minFacilitates desolvation of the analyte ions.
Drying Gas Temp. 350 °CEnsures efficient solvent evaporation.

Data Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.0 or the deprotonated molecule [M-H]⁻ at m/z 200.0. A characteristic isotopic pattern for chlorine (a peak at M+2 with approximately one-third the intensity of the M peak) must be observed, confirming the presence of a chlorine atom. The exact mass is 201.0192708 Da.[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.

cluster_0 Input Data cluster_1 Interpretation cluster_2 Validation NMR ¹H & ¹³C NMR Data NMR_Int Carbon-Hydrogen Framework NMR->NMR_Int FTIR FTIR Data FTIR_Int Functional Groups (NH₂, COOH, C-O, C-Cl) FTIR->FTIR_Int MS Mass Spec Data MS_Int Molecular Weight & Isotopic Pattern (Cl) MS->MS_Int Structure Proposed Structure: 2-Amino-5-chloro- 4-methoxybenzoic acid NMR_Int->Structure FTIR_Int->Structure MS_Int->Structure Confirm Structure Confirmed Structure->Confirm All data consistent

Caption: Logic for integrating spectroscopic data to confirm molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide a detailed map of the carbon-hydrogen framework.[6]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

Expected Data Interpretation:

  • ¹H NMR:

    • A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • A broad singlet for the two amine protons (-NH₂).

    • A singlet for the three methoxy protons (-OCH₃).

    • Two singlets (or an AX system) in the aromatic region, corresponding to the two aromatic protons.

  • ¹³C NMR:

    • Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.[7]

    • A signal in the ~165-175 ppm range for the carbonyl carbon.

    • Signals in the ~100-160 ppm range for the six aromatic carbons.

    • A signal around ~55-65 ppm for the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by the sample, causing molecular vibrations. The absorption frequencies are characteristic of the functional groups present in the molecule.[8]

Protocol:

  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet.[1]

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200Amine (N-H)Symmetric & Asymmetric Stretching
3300 - 2500Carboxylic Acid (O-H)Stretching (very broad)
~1700Carboxylic Acid (C=O)Stretching
~1600, ~1500Aromatic Ring (C=C)Stretching
~1250Aryl Ether (C-O)Asymmetric Stretching
850 - 550C-ClStretching
Mass Spectrometry (MS) for Fragmentation Analysis

Principle: Beyond confirming molecular weight, MS (often via GC-MS after derivatization, or ESI-MS/MS) can be used to fragment the molecule.[9] The resulting fragmentation pattern provides structural clues that act as a molecular fingerprint.

Protocol (GC-MS):

  • Derivatization: The carboxylic acid and amine groups must be derivatized (e.g., silylation) to increase volatility for GC analysis.

  • Injection: Inject the derivatized sample into a GC-MS system.

  • Data Acquisition: Acquire data in full scan mode.

Data Interpretation: The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound. The molecular ion peak should be observed at m/z 201, with a prominent M+2 peak at m/z 203. Other major fragments reported include peaks at m/z 184 and 154, likely corresponding to the loss of -OH and -COOH groups, respectively.[1]

Physicochemical and Thermal Characterization

These analyses define the compound's physical properties and thermal stability, which are critical for handling, storage, and formulation development.

Melting Point

Principle: The melting point is a fundamental physical property that serves as an indicator of purity. Pure crystalline solids have a sharp melting range.

Protocol:

  • Load a small amount of finely powdered, dry sample into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat at a rate of 1-2 °C/min near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Expected Value: The melting point is reported to be approximately 208 °C.[10]

Thermal Analysis (TGA/DSC)

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[11]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and phase transitions.[12]

Protocol for TGA/DSC Analysis:

Start Start Prep Weigh 5-10 mg of sample into TGA or DSC pan Start->Prep Setup Place pan in instrument under N₂ atmosphere (50 mL/min) Prep->Setup Equilibrate Equilibrate at 30 °C for 5 minutes Setup->Equilibrate Ramp Heat from 30 °C to 400 °C at 10 °C/min Equilibrate->Ramp Record Record Mass Loss (TGA) and Heat Flow (DSC) Ramp->Record End Analysis Complete Record->End

Caption: Experimental workflow for TGA and DSC analysis.

Data Interpretation:

  • TGA Thermogram: The curve should show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. The final residual mass should also be noted.

  • DSC Thermogram: A sharp endothermic peak should be observed corresponding to the melting of the compound (~208 °C). Exothermic events at higher temperatures would indicate decomposition. The absence of significant thermal events before the melting point suggests the sample is free of volatile solvents or unbound water.

Summary of Key Analytical Parameters

The following table summarizes the expected results from the comprehensive characterization of this compound.

Analytical TechniqueParameterExpected Result
HPLC Purity≥ 98% (by peak area)
LC-MS [M+H]⁺ / [M-H]⁻m/z 202 / 200, with Cl isotope pattern
¹H NMR Chemical Shifts (ppm)Signals for COOH, NH₂, OCH₃, and 2 aromatic protons
¹³C NMR Number of Signals8 distinct carbon signals
FTIR Key Peaks (cm⁻¹)~3400-3200 (N-H), ~1700 (C=O), ~1250 (C-O)
Melting Point Temperature Range~208 °C
DSC Melting EndothermSharp peak around 208 °C
TGA DecompositionOnset of mass loss expected above the melting point

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently establish the identity, purity, structure, and stability of this compound. This comprehensive approach is essential for ensuring product quality in pharmaceutical development and for foundational chemical research.

References

Application Note: Structural Characterization of 2-Amino-5-chloro-4-methoxybenzoic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of 2-Amino-5-chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. We detail field-proven methodologies for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (Electron Ionization and Electrospray Ionization). The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of various bioactive molecules, including anti-inflammatory and analgesic agents. Accurate and unambiguous characterization of its molecular structure is paramount for quality control, reaction monitoring, and regulatory submission. This application note presents validated protocols for NMR and Mass Spectrometry, two cornerstone analytical techniques for unequivocal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and identifying all functional groups.

Rationale for Experimental Design

The choice of NMR solvent is critical for molecules with exchangeable protons (e.g., -COOH and -NH₂). While deuterated chloroform (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for substituted benzoic acids.[1] This is because DMSO-d₆ is less acidic and its hydrogen-bond accepting nature slows down the chemical exchange of the carboxylic acid and amine protons, allowing for their observation as distinct, albeit often broad, signals.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the substituent effects, the following chemical shifts can be predicted. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing chloro and carboxyl groups will deshield them.

¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)
Assignment Predicted δ (ppm) Multiplicity Notes
COOH~12-13Very Broad SingletChemical shift is highly dependent on concentration and residual water.
Ar-H (Position 6)~7.5SingletDeshielded by adjacent -COOH group.
Ar-H (Position 3)~6.5SingletShielded by adjacent -NH₂ and -OCH₃ groups.
NH₂~5-6Broad SingletBroad due to quadrupolar relaxation and exchange. Disappears upon D₂O shake.
OCH₃~3.8SingletTypical range for an aryl methoxy group.
¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)
Assignment Predicted δ (ppm) Notes
C=O~168Characteristic chemical shift for a carboxylic acid carbonyl.
C-4 (C-OCH₃)~155Deshielded by attached oxygen.
C-2 (C-NH₂)~150Deshielded by attached nitrogen.
C-1 (C-COOH)~115
C-5 (C-Cl)~112
C-6~125Aromatic CH.
C-3~100Aromatic CH, shielded by two electron-donating groups.
OCH₃~56Typical for a methoxy group.
Experimental Workflow and Protocol: NMR Analysis

The general workflow for NMR analysis involves sample preparation, instrument setup, data acquisition, and processing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard (0.03%) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock and Shim prep4->acq1 Insert Sample acq2 Acquire 1H Spectrum (16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire 13C Spectrum (1024 scans, proton decoupled) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate 1H signals and pick 13C peaks proc3->proc4 Structure Confirmation Structure Confirmation proc4->Structure Confirmation MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation ms_prep1 Prepare a stock solution (1 mg/mL in Methanol) ms_prep2 Dilute to ~1-10 µg/mL using appropriate solvent ms_prep1->ms_prep2 ms_prep3 Filter with 0.22 µm syringe filter ms_prep2->ms_prep3 ana_ei Direct Infusion EI-MS (for fragmentation pattern) ms_prep3->ana_ei Infuse ana_esi LC-MS with ESI Source (for accurate mass) ms_prep3->ana_esi Inject data2 Analyze Isotope Pattern (confirm presence of Cl) ana_ei->data2 ana_msms ESI-MS/MS (select [M-H]⁻, apply CID) ana_esi->ana_msms data3 Propose Fragmentation Pathways (from EI-MS and MS/MS) ana_msms->data3 data1 Determine Molecular Weight (from ESI-MS) data1->data2 data2->data3 Structure Confirmation Structure Confirmation data3->Structure Confirmation

References

Application Notes and Protocols: Determination of the Solubility Profile of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Amino-5-chloro-4-methoxybenzoic acid in a variety of laboratory solvents. Solubility is a critical physicochemical property that significantly influences the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs). Understanding the solubility profile of a compound like this compound is a fundamental requirement in the early stages of drug discovery and development.[1][2] This document outlines the theoretical considerations underpinning solubility, presents detailed, step-by-step protocols for experimental determination using the gold-standard shake-flask method, and provides guidance on data interpretation and presentation. The methodologies described herein are designed to be robust, reproducible, and adaptable to the specific needs of the research laboratory.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, unpredictable dosing requirements, and challenges in developing suitable formulations for administration.[1][2] Therefore, a thorough characterization of a compound's solubility in various solvent systems is an indispensable step in the pre-formulation and lead optimization phases of drug development.[1][3] This guide focuses on this compound, a polysubstituted aromatic compound with potential applications in medicinal chemistry. The presence of amino, chloro, and methoxy functional groups on the benzoic acid scaffold suggests a complex solubility behavior that warrants detailed investigation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [4]
Appearance Solid (form may vary)Assumed
SMILES COC1=C(C=C(C(=C1)N)C(=O)O)Cl[4]

The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the aqueous medium. The aromatic ring and the chloro-substituent contribute to its lipophilicity, while the polar amino, methoxy, and carboxylic acid groups can engage in hydrogen bonding, influencing its solubility in polar solvents.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in a range of common laboratory solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered as experimentally verified values.

SolventSolvent TypeIllustrative Solubility (mg/mL)
Water (pH 7.0)Polar Protic< 0.1
0.1 M HClAqueous Acidic1.5
0.1 M NaOHAqueous Basic> 10
MethanolPolar Protic5.2
EthanolPolar Protic2.8
AcetonePolar Aprotic8.5
AcetonitrilePolar Aprotic3.1
DichloromethaneNonpolar< 0.5
HexaneNonpolar< 0.01

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[5] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Carefully add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[6] Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette. For highly accurate measurements, it is recommended to filter the supernatant through a syringe filter.[7]

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

    • Analyze the standard solutions and the filtered supernatant from the saturated solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7]

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the experimental samples by interpolating from the calibration curve.

Data Analysis and Reporting
  • The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments.

  • Units for solubility should be clearly stated (e.g., mg/mL, µg/mL, or molarity).

  • The temperature and, for aqueous solutions, the pH at which the solubility was determined must be reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Incubate sep1 Centrifuge sample equil1->sep1 Post-incubation sep2 Filter supernatant sep1->sep2 quant2 Analyze samples and standards (e.g., HPLC) sep2->quant2 Inject sample quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

References

Application Note: Probing Enzyme-Ligand Interactions with 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

Substituted benzoic acid scaffolds are prevalent in biologically active compounds, with their functional groups dictating interactions with enzyme active sites and receptors.[1] The molecule 2-Amino-5-chloro-4-methoxybenzoic acid presents a unique combination of an amino group, a halogen, and a methoxy group on a benzoic acid core. This arrangement of electron-donating and electron-withdrawing groups can significantly influence the molecule's electronic, steric, and lipophilic properties, making it a compelling candidate for enzyme interaction studies.[1]

Derivatives of aminobenzoic acids have demonstrated inhibitory activity against various enzymes, notably cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2][3] These enzymes are critical for regulating the neurotransmitter acetylcholine and are significant targets in the development of therapeutics for neurodegenerative diseases like Alzheimer's.[3] Given the structural similarities to known cholinesterase inhibitors, this application note provides a comprehensive guide for researchers to investigate the potential inhibitory effects of this compound on cholinesterase activity.

Foundational Principles: Structure-Activity Relationship (SAR) Insights

While direct experimental data for this compound is not extensively published, we can infer its potential activity from established SAR principles for related benzoic acid derivatives.[1]

  • Carboxylic Acid Group: This moiety is a key hydrogen bond donor and acceptor, often anchoring the ligand within the enzyme's active site.[1]

  • Amino Group: The position and basicity of the amino group can be crucial. It can act as a hydrogen bond donor and influence the overall charge distribution of the molecule.[1]

  • Chloro and Methoxy Groups: These substituents modulate the lipophilicity and electronic nature of the aromatic ring. A chloro group is electron-withdrawing, while a methoxy group is electron-donating through resonance. Their positions can influence binding affinity and selectivity for different enzyme isoforms.

The specific substitution pattern of this compound suggests it may fit into the active sites of enzymes that accommodate substituted aromatic ligands.

Experimental Workflow for Enzyme Interaction Studies

The following diagram outlines a typical workflow for characterizing the interaction between a small molecule, such as this compound, and a target enzyme.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Stock Solutions (Compound, Enzyme, Substrate) B Single-Concentration Inhibition Assay A->B C Determine Percent Inhibition B->C D Concentration-Response (IC50) Assay C->D Active? E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F G Enzyme Kinetic Studies (Vary Substrate & Inhibitor) F->G Potent? H Lineweaver-Burk or Michaelis-Menten Plot G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: Experimental workflow for enzyme interaction analysis.

Detailed Protocol: Cholinesterase Inhibition Assay

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity and its inhibition.

Materials and Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Test Compound: this compound

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • Test Compound Stock (10 mM): Accurately weigh and dissolve this compound in DMSO to a final concentration of 10 mM.

  • Enzyme Stock: Reconstitute the lyophilized enzyme in the buffer to the concentration recommended by the supplier.

  • Substrate Stock (10 mM): Prepare a 10 mM solution of ATChI or BTChI in the buffer.

  • DTNB Stock (10 mM): Prepare a 10 mM solution of DTNB in the buffer.

Assay Procedure for IC50 Determination

This procedure is for a final assay volume of 200 µL per well in a 96-well plate.

  • Serial Dilution of Test Compound:

    • In the microplate, perform serial dilutions of the 10 mM test compound stock to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc., down to low nM). Ensure the final DMSO concentration in each well is consistent and does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Add 140 µL of buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Add 10 µL of the appropriate test compound dilution to the 'inhibitor' wells. For control wells (100% activity), add 10 µL of buffer with the same DMSO concentration. For the blank (no enzyme activity), add 20 µL of buffer.

    • Add 10 µL of the enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the test compound to interact with the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (ATChI or BTChI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes. The rate of color change (slope of the absorbance vs. time curve) is proportional to the enzyme activity.

Data Analysis
  • Calculate Enzyme Activity: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Interpreting Results: Mechanism of Inhibition

Once the IC50 value is established, further kinetic studies can elucidate the mechanism of inhibition. This involves measuring the enzyme kinetics at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

G cluster_0 Kinetic Data Analysis cluster_1 Inhibition Patterns A Lineweaver-Burk Plot (1/V vs 1/[S]) B Competitive: Lines intersect on Y-axis (Km increases, Vmax constant) A->B C Non-competitive: Lines intersect on X-axis (Km constant, Vmax decreases) A->C D Uncompetitive: Parallel lines (Km and Vmax decrease) A->D

Caption: Lineweaver-Burk plots for inhibition mechanism.

By analyzing how the inhibitor affects the Michaelis constant (Km) and maximum velocity (Vmax), the mode of interaction (competitive, non-competitive, uncompetitive, or mixed) can be determined, providing deeper insights into how this compound interacts with the enzyme's active or allosteric sites.

Summary and Future Directions

This application note provides a robust framework for investigating the interaction of this compound with cholinesterases. The described protocols for IC50 determination and mechanism of action studies are foundational for characterizing any potential enzyme inhibitor.[4][5] The unique structural features of this compound warrant investigation, and the results of these studies will contribute to a broader understanding of the structure-activity relationships of substituted benzoic acids. Future studies could expand to other related enzymes or utilize computational docking to model the binding interactions at a molecular level.

References

2-Amino-5-chloro-4-methoxybenzoic acid for the development of novel materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-5-chloro-4-methoxybenzoic Acid in the Development of Novel Functional Materials

Introduction: Unveiling the Potential of a Versatile Building Block

In the quest for advanced materials, the design and synthesis of novel molecular building blocks are of paramount importance. This compound is a polysubstituted aromatic compound whose unique arrangement of functional groups—an amine, a carboxylic acid, a chloro group, and a methoxy group—positions it as a highly versatile precursor for the development of new functional polymers and crystalline materials.[1] The inherent reactivity of the amino and carboxylic acid moieties allows for participation in polymerization reactions, while the electronic properties conferred by the chloro and methoxy substituents can be exploited to tune the characteristics of the resulting materials.[1][2]

This guide provides detailed application notes and protocols for researchers, materials scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the underlying principles. We will explore the application of this molecule in two primary domains: the synthesis of high-performance polyamides and the construction of functional metal-organic frameworks (MOFs).

Monomer Specifications and Safety

A thorough understanding of the monomer's properties is the foundation for successful material synthesis.[3]

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 79025-82-4[4]
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [4]
Appearance White to pale yellow solid/crystalline powder[5]
Solubility Limited solubility in water, soluble in organic solvents like DMF, DMSO.[6]

Safety and Handling: this compound and its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, are classified with GHS warnings. Users should handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] All procedures should be conducted in a well-ventilated fume hood.

Application I: Synthesis of Novel Aromatic Polyamides

The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group on the same molecule makes this compound an ideal AB-type monomer for direct polycondensation to form aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.

Workflow for Polyamide Synthesis and Characterization

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Monomer Monomer Charging (this compound) Inert Inert Atmosphere Purge (Nitrogen Gas) Monomer->Inert Stage1 Stage 1: Low-Temp Polycondensation (180-220°C) Formation of Oligomers Inert->Stage1 Stage2 Stage 2: High-Temp Polycondensation (260-280°C under Vacuum) Increased Molecular Weight Stage1->Stage2 Recovery Polymer Recovery & Purification (Precipitation in Methanol) Stage2->Recovery FTIR FTIR Spectroscopy (Amide Bond Confirmation) Recovery->FTIR Analyze NMR NMR Spectroscopy (Structural Verification) Recovery->NMR Analyze GPC Gel Permeation Chromatography (Molecular Weight Dist.) Recovery->GPC Analyze TGA Thermogravimetric Analysis (Thermal Stability) Recovery->TGA Analyze

Caption: Workflow for polyamide synthesis and subsequent characterization.

Protocol 1: Melt Polycondensation for Polyamide Synthesis

This protocol details a solvent-free melt polycondensation method, which is an environmentally conscious approach to synthesizing high-molecular-weight polymers.[3]

Rationale: Melt polycondensation is chosen to avoid the use of hazardous solvents and to facilitate the removal of the water byproduct, which is crucial for driving the polymerization equilibrium towards a high molecular weight product, as dictated by Le Chatelier's principle.

Materials and Equipment:

  • This compound (≥98% purity)

  • Antimony(III) oxide or similar polycondensation catalyst (optional, ~0.05% by weight)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser

  • Heating mantle with a precise temperature controller

  • High-vacuum pump

  • Methanol (for precipitation)

  • N,N-Dimethylformamide (DMF) or similar solvent for purification

Step-by-Step Procedure:

  • Reactor Charging: Charge the three-neck flask with a pre-weighed quantity of this compound and the catalyst.

  • Inert Atmosphere: Assemble the reaction apparatus. Purge the entire system with dry nitrogen gas for at least 20 minutes to remove oxygen and moisture, which can cause undesirable side reactions and discoloration at high temperatures. Maintain a gentle nitrogen flow during the initial heating phase.

  • Stage 1 - Low-Temperature Polycondensation:

    • Begin mechanical stirring and gradually heat the reaction mixture to a temperature approximately 20-30°C above the monomer's melting point. A homogenous melt should form.

    • Slowly increase the temperature to 180-220°C. Water, the byproduct of the amide bond formation, will begin to distill.

    • Causality: This initial stage is critical for forming stable low-molecular-weight oligomers without significant monomer sublimation. Maintain this temperature for 2-3 hours until the rate of water distillation noticeably decreases.

  • Stage 2 - High-Temperature Polycondensation:

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, connect the system to a high-vacuum pump and slowly reduce the pressure to below 1 mmHg.

    • Causality: The combination of high temperature and vacuum is essential to efficiently remove the last traces of water and other small molecules. This overcomes the equilibrium limitations and drives the polymerization to achieve a high molecular weight. A significant increase in the viscosity of the melt will be observed, indicated by an increased load on the mechanical stirrer. Maintain these conditions for 3-5 hours.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere to prevent degradation of the hot polymer. The resulting polyamide will be a solid, likely amber-colored plug.

    • Dissolve the crude polymer in a minimal amount of DMF.

    • Precipitate the polyamide by slowly pouring the solution into a large volume of vigorously stirred methanol. This step removes unreacted monomer and low-molecular-weight oligomers.

    • Collect the purified fibrous or powdered polymer by filtration and dry it under vacuum at 60-80°C for 24 hours.

Application II: Design of Functional Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. This compound is an excellent candidate for an organic "linker" or "strut." Its carboxylate group can coordinate with metal centers, while the other functional groups (-NH₂, -Cl, -OCH₃) project into the resulting pores, allowing for the tuning of the framework's chemical environment for applications in gas storage, catalysis, and drug delivery.[8]

Conceptual Diagram of MOF Assembly

Caption: Assembly of a MOF from metal ions and organic linkers.

Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF

Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is a common and effective method for producing high-quality MOF crystals.[8]

Rationale: The elevated temperature increases the solubility of the reactants and facilitates the reversible bond formation required for self-assembly into a thermodynamically stable, ordered crystalline structure. The sealed vessel maintains pressure, keeping the solvent in a liquid state above its normal boiling point.

Materials and Equipment:

  • This compound (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF, solvent)

  • Teflon-lined stainless-steel autoclave or a thick-walled glass vial

  • Programmable laboratory oven

  • Centrifuge and vials

  • Methanol and Chloroform (for washing/activation)

Step-by-Step Procedure:

  • Reactant Preparation: In a glass vial, dissolve 1 mmol of zinc nitrate hexahydrate and 1 mmol of this compound in 20 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution and a homogenous mixture.

    • Causality: The molar ratio of metal to linker is a critical parameter that influences the final structure of the MOF. While a 1:1 ratio is a good starting point, this may need to be optimized.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 100-120°C and hold for 24-48 hours.

    • Causality: This extended heating period allows for the slow nucleation and growth of well-defined crystals. The optimal temperature and time are specific to the target MOF and must be determined experimentally.

  • Cooling and Crystal Collection: Turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for maximizing crystal size and quality. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing and Solvent Exchange:

    • Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL), centrifuging and decanting the supernatant after each wash. This removes unreacted starting materials.

    • To remove the high-boiling-point DMF from the pores, immerse the crystals in a more volatile solvent like methanol or chloroform for 2-3 days, replacing the solvent several times.

  • Activation: Decant the exchange solvent and dry the crystals under a dynamic vacuum at a slightly elevated temperature (e.g., 80-100°C) for 12 hours. This process, known as "activation," evacuates the pores, making the MOF ready for characterization and application (e.g., gas sorption).

Characterization of Novel Materials

A multi-faceted approach is required to fully characterize the synthesized polymers and MOFs.

TechniquePolymer AnalysisMOF AnalysisInformation Gained
FTIR Spectroscopy Confirms formation of amide bonds (polymers) or metal-carboxylate coordination (MOFs).[6][8]
NMR Spectroscopy Elucidates the precise chemical structure and purity of the polymer.[9]
X-Ray Diffraction ✅ (WAXD)✅ (PXRD)Determines crystallinity and chain packing (polymers) or confirms the crystal structure and phase purity (MOFs).[8][10]
Thermal Analysis (TGA/DSC) Measures thermal stability, decomposition temperature, and glass transition temperature.[8][9]
Gas Sorption Analysis Determines surface area (BET), pore volume, and pore size distribution.[8]

References

Application Note: Protocols for the Synthesis of 2-Amino-5-chloro-4-methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, field-tested protocols for the synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid esters, critical intermediates in the development of pharmaceuticals and fine chemicals. Two primary synthetic strategies are detailed. The first is a specific, high-yield pathway to synthesize methyl 2-amino-5-chloro-4-methoxybenzoate starting from p-aminosalicylic acid. The second protocol describes the general and widely applicable Fischer-Speier esterification of this compound, allowing for the synthesis of a variety of alkyl esters. Each protocol includes in-depth procedural steps, mechanistic insights, purification and characterization guidelines, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound and its corresponding esters are highly valuable substituted anthranilic acid derivatives.[1] Their structural motifs are present in a range of biologically active molecules. The strategic placement of the amino, chloro, and methoxy groups on the benzoic acid core makes these compounds versatile precursors for building more complex molecular architectures, particularly in medicinal chemistry for the synthesis of therapeutic agents.

This guide provides two robust synthetic routes. The first is a directed synthesis of the methyl ester, a common building block, via a methylation-chlorination sequence. The second is the classic Fischer-Speier esterification, an acid-catalyzed reaction between the parent carboxylic acid and an alcohol, which is fundamental in organic synthesis.[2][3] Understanding and mastering these protocols enables researchers to efficiently produce these key intermediates for further elaboration in drug discovery and materials science pipelines.

Overview of Synthetic Strategies

The synthesis of the target esters can be approached from two common starting points, as illustrated in the workflow below.

  • Route A: Directed Synthesis from p-Aminosalicylic Acid. This pathway first builds the core structure of the methyl ester through methylation of the hydroxyl and carboxyl groups, followed by regioselective chlorination.

  • Route B: General Esterification. This is a direct, one-step conversion of the pre-existing this compound to its corresponding ester using an alcohol in the presence of an acid catalyst.

G cluster_0 Route A: Directed Synthesis cluster_1 Route B: General Esterification pASA p-Aminosalicylic Acid MAMB Methyl 4-Amino-2-methoxybenzoate pASA->MAMB Methylation (Dimethyl Sulfate, KOH) TargetEsterA Methyl 2-Amino-5-chloro-4-methoxybenzoate MAMB->TargetEsterA Chlorination (NCS, DMF) ACMBA This compound TargetEsterB Alkyl 2-Amino-5-chloro-4-methoxybenzoate ACMBA->TargetEsterB Fischer-Speier Esterification (ROH, H+)

Figure 1: High-level overview of the two primary synthetic routes.

Protocol 1: Directed Synthesis of Methyl 2-Amino-5-chloro-4-methoxybenzoate

This protocol is adapted from established industrial methods and provides a reliable route to a specific and commonly used methyl ester.[4]

Materials and Reagents
Reagent/MaterialGradeNotes
p-Aminosalicylic acid≥98%Starting Material
Potassium Hydroxide (KOH)Reagent GradeBase
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Extreme Caution: Highly toxic, carcinogenic. Handle only in a certified chemical fume hood with appropriate PPE.
AcetoneAnhydrousSolvent
N-Chlorosuccinimide (NCS)≥98%Chlorinating Agent
Dimethylformamide (DMF)AnhydrousSolvent
Ethyl AcetateReagent GradeExtraction Solvent
Deionized WaterFor workup
IceFor precipitation
Step-by-Step Procedure

Part A: Synthesis of Methyl 4-Amino-2-methoxybenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve p-aminosalicylic acid (1.0 eq) and potassium hydroxide (2.2 eq) in acetone.

  • Methylation: Cool the stirred mixture to 20-30°C using a water bath. Slowly add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the acetone using a rotary evaporator. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. This is methyl 4-amino-2-methoxybenzoate, which can be used in the next step without further purification.

Part B: Synthesis of Methyl 2-Amino-5-chloro-4-methoxybenzoate

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 4-amino-2-methoxybenzoate (1.0 eq) from the previous step in DMF.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.0 eq) to the solution. Heat the mixture to 65-75°C and stir for 3-4 hours.[4] Monitor the reaction by TLC.

  • Precipitation: Once the starting material is consumed, pour the hot reaction mixture into a beaker of ice water while stirring vigorously. A solid precipitate will form.[4]

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Dry the solid under vacuum. The resulting methyl 2-amino-5-chloro-4-methoxybenzoate can be further purified by recrystallization from methanol if necessary. A typical yield for this step is around 87%.[4]

Mechanistic Rationale
  • Methylation: Potassium hydroxide is a strong base that deprotonates both the phenolic hydroxyl group and the carboxylic acid of the starting material. The resulting anions act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate in an Sₙ2 reaction to form the methyl ether and methyl ester simultaneously.

  • Chlorination: The aromatic ring of methyl 4-amino-2-methoxybenzoate is electron-rich due to the activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. This high electron density facilitates electrophilic aromatic substitution. N-Chlorosuccinimide serves as a source of an electrophilic chlorine atom (Cl⁺), which is directed to the position ortho to the powerful amino directing group, resulting in regioselective chlorination at the C5 position.

Protocol 2: General Fischer-Speier Esterification

This protocol is a classic and versatile method for converting this compound into various alkyl esters.[5]

Principle of Reaction

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[3] It is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing the water that is formed during the reaction.[2][5]

Figure 2: Key steps of the Fischer-Speier esterification mechanism.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥97%Starting Material
Alcohol (e.g., Methanol, Ethanol)AnhydrousReactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Extreme Caution: Highly corrosive.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization
Ethyl Acetate or DichloromethaneReagent GradeExtraction Solvent
Anhydrous Sodium or Magnesium SulfateReagent GradeDrying Agent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-40 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, and the aminobenzoic acid may initially precipitate as its salt before redissolving upon heating.

  • Reflux: Heat the mixture to reflux using a heating mantle. The reflux temperature depends on the alcohol used (e.g., ~65°C for methanol, ~78°C for ethanol).[5]

  • Monitoring: Allow the reaction to proceed under reflux for 4-16 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.

  • Cooling and Quenching: Cool the flask to room temperature. If the alcohol volume is large, it can be reduced using a rotary evaporator.

  • Neutralization: Carefully pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the mixture slowly to control the effervescence from CO₂ evolution as the excess acid is neutralized. Adjust the pH to ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary and Characterization

Reaction Parameters
ParameterProtocol 1 (Part B)Protocol 2 (General)
Key Reagents Methyl 4-amino-2-methoxybenzoate, NCSThis compound, Alcohol, H₂SO₄
Solvent DMFExcess Alcohol
Temperature 65-75°CReflux
Time 3-4 hours4-16 hours
Typical Yield ~85-90%~70-95%
Characterization Data for Methyl 2-Amino-5-chloro-4-methoxybenzoate
PropertyExpected Value
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 135°C[6]
¹H NMR (CDCl₃) δ ~7.7 (s, 1H), ~6.3 (s, 1H), ~4.5 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)
IR (KBr, cm⁻¹) ~3480, 3370 (N-H stretch), ~1710 (C=O stretch), ~1620 (N-H bend), ~1230 (C-O stretch)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction (Protocol 1) Inactive NCS. Insufficient temperature.Use fresh, pure NCS. Ensure the reaction temperature is maintained at 65-75°C.
Multiple Products (Protocol 1) Over-chlorination or side reactions.Monitor the reaction closely by TLC. Avoid excessively high temperatures or prolonged reaction times.
Low Yield (Protocol 2) Incomplete reaction due to equilibrium. Water present in reagents/glassware. Insufficient reflux time.Use a larger excess of alcohol. Use anhydrous grade alcohol and dry glassware thoroughly. Increase reflux time and monitor by TLC. Consider using a Dean-Stark trap to remove water azeotropically if using a suitable solvent like toluene.[7]
Product Hydrolyzes Back to Acid Incomplete neutralization during workup.Ensure the aqueous layer is basic (pH > 7) before extraction. Wash thoroughly with sodium bicarbonate solution.
Product is an Oil, Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Dimethyl Sulfate: Extremely toxic, a potent carcinogen, and readily absorbed through the skin. All operations must be conducted in a certified chemical fume hood. Have an ammonia solution available to quench any spills.

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Add it slowly to other solutions to dissipate heat.

    • N-Chlorosuccinimide & DMF: Can be irritating to the skin and respiratory system. Handle in a well-ventilated area or fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-5-chloro-4-methoxybenzoic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted aromatic carboxylic acid. Its structure, containing both an acidic carboxyl group and a basic amino group, dictates its solubility and reactivity, which are key to its purification.

Potential Impurities: Crude this compound may contain a variety of impurities stemming from its synthesis. Common contaminants can include:

  • Starting materials: Unreacted precursors from the synthesis process.

  • Isomers: Positional isomers formed during substitution reactions.

  • By-products: Compounds resulting from side reactions, such as dichlorinated or non-chlorinated analogues.

  • Residual solvents and reagents: Solvents or chemicals used during the synthesis and initial work-up.[1][2]

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallization attempt resulted in poor recovery of the final product. What are the likely causes and how can I improve the yield?

A1: Low recovery during recrystallization is a frequent challenge. The primary causes are often related to solvent choice and the volume of solvent used.

  • Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, it will remain in the mother liquor upon cooling, leading to low yields.

  • Excess Solvent: Using too much solvent will prevent the solution from becoming saturated as it cools, thus hindering crystal formation.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields, it is advisable to perform a small-scale solvent screen. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, and toluene) to identify the optimal one. A good starting point for substituted benzoic acids is often a mixture of ethanol and water.[1]

  • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue (e.g., by TLC or NMR) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentrating the mother liquor.

Q2: The purified product's melting point is broad and lower than the literature value. What does this indicate and how can I address it?

A2: A broad and depressed melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to melt.

Possible Causes and Solutions:

  • Incomplete Removal of Impurities: The initial purification step may not have been sufficient. Consider a multi-step purification approach. For instance, an acid-base extraction can be performed prior to recrystallization to remove neutral or basic impurities.

  • Solvent Inclusion: If crystals are dried too quickly or at too low a temperature, solvent molecules can become trapped within the crystal lattice. Ensure the purified crystals are thoroughly dried under vacuum, possibly with gentle heating.

  • Persistent Impurities: Some impurities may have very similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone. In such cases, column chromatography may be necessary.

Q3: During acid-base extraction, I'm observing an emulsion at the aqueous-organic interface. How can I break it?

A3: Emulsions are common in acid-base extractions, especially when dealing with compounds that have surfactant-like properties.

Methods to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification method for crude this compound?

A1: Acid-base extraction is a highly effective initial purification technique for this compound due to its amphoteric nature (possessing both acidic and basic functional groups).[3][4][5] This method allows for the separation of acidic, basic, and neutral impurities. The general principle involves dissolving the crude mixture in an organic solvent and sequentially extracting with aqueous acid and aqueous base to isolate the components based on their solubility changes with pH.[6][7]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule and literature on similar compounds, polar protic solvents are often a good choice. Methanol and ethanol, or mixtures of these with water, are commonly used for recrystallizing substituted aminobenzoic acids.[1][8] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude product.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography can be a powerful tool for purifying this compound, especially for removing closely related impurities like positional isomers.[9] Normal-phase chromatography using silica gel is a common approach for substituted benzoic acids. The choice of eluent is crucial and typically involves a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), often with a small amount of acetic or formic acid to improve peak shape and reduce tailing.[9][10] Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before performing a large-scale column separation.[11]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the separation of this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate. The protonated amino group of the target compound will move to the aqueous layer. Collect the lower aqueous layer. Repeat the extraction with fresh 1 M HCl.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound using a suitable solvent.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., methanol, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the best solvent through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Visualization of Purification Workflow

PurificationWorkflow cluster_Start Starting Material cluster_Purification Purification Methods cluster_End Final Product Crude Crude 2-Amino-5-chloro- 4-methoxybenzoic acid ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization Crude->Recryst Direct Method ABE->Recryst Further Purification Chroma Column Chromatography ABE->Chroma For Difficult Separations Pure Pure Product Recryst->Pure High Purity Chroma->Pure Highest Purity

Caption: General purification workflow for this compound.

VI. Quantitative Data Summary

Table 1: Qualitative Solubility of 4-Methoxybenzoic Acid [12][13]

Solvent Solubility
Cold Water Sparingly soluble
Hot Water More soluble
Alcohols (Methanol, Ethanol) Highly soluble
Ethers (Diethyl ether) Soluble
Esters (Ethyl acetate) Soluble
Ketones (Acetone) Good solubility

| Non-polar (Toluene) | Lower solubility |

This table suggests that polar organic solvents are good candidates for dissolving the target compound, while its solubility in water is expected to be pH-dependent.

References

identifying common impurities in 2-Amino-5-chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and mitigate common impurities.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiles

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound.

Q1: What are the most common process-related impurities I should expect?

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the nitration and subsequent chlorination of a 4-methoxybenzoic acid precursor, followed by the reduction of the nitro group. Given this, impurities can be categorized by their point of origin in the synthesis.

  • Isomeric Impurities: These arise from the electrophilic substitution reactions (nitration and chlorination) on the aromatic ring. The directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups primarily favor substitution at specific positions, but minor products from substitution at other positions are often formed.[1][2][3] For instance, you might encounter regioisomers where the chloro group is positioned at C-3 instead of C-5.

  • Incompletely Reacted Intermediates: If any reaction step does not go to completion, you will carry over starting materials or intermediates. The most common of these is the nitro-intermediate, 5-chloro-4-methoxy-2-nitrobenzoic acid, resulting from an incomplete reduction step.[4][5]

  • Side-Reaction Byproducts: These can include products from over-chlorination (di-chlorinated species) or byproducts from the reduction step, such as hydroxylamines and oximes, which are common impurities when reducing nitroaromatics.[4]

  • Degradation Products: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities, especially during storage or upon exposure to air.[6][7]

Q2: How can my starting materials and reagents influence the final impurity profile?

The purity of your starting materials is paramount. Impurities in the initial 4-methoxybenzoic acid, for example, will likely be carried through the synthesis and may undergo the same reactions, leading to a complex impurity profile in the final product. Furthermore, the quality and type of reagents are critical. For instance, the choice of reducing agent for the nitro group can influence the type and amount of byproducts formed.[4] Using iron in acidic conditions is a classic method, but catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) is also common and may lead to different impurity profiles.[8][9]

Q3: Can impurities form during work-up or storage?

Yes. The final product, being an aniline derivative, is susceptible to air oxidation.[7] This can lead to the formation of colored impurities over time, giving the product a yellow or brown tint. The work-up conditions are also critical. For instance, excessively high temperatures or extreme pH conditions during extraction or crystallization can potentially lead to degradation or side reactions.

Section 2: Troubleshooting and Analytical Guides

This section provides practical guidance for identifying unexpected results during routine analysis of your synthesized this compound.

Guide 1: Investigating Unexpected Analytical Signals

It is common to encounter unexpected peaks in analytical data. The following table summarizes potential impurities and their expected analytical signatures.

Potential Impurity Likely Origin Expected Mass (m/z) Key ¹H NMR Signals (Conceptual) HPLC Behavior
Starting Material: 4-Methoxybenzoic acidIncomplete Nitration/Chlorination152.15Absence of signals for amino and chloro groups.Likely elutes earlier than the product.
Intermediate: 5-Chloro-4-methoxy-2-nitrobenzoic acidIncomplete Reduction231.59Absence of the broad -NH₂ signal; aromatic protons will be in a different environment compared to the final product.Retention time will differ, likely more retained than the amine.
Isomer: 3-Chloro-4-methoxy-2-aminobenzoic acidNon-regioselective Chlorination201.61Aromatic proton coupling patterns will differ significantly from the desired product.May have a similar retention time, requiring optimized HPLC methods.[10][11]
Byproduct: Hydroxylamine derivativeIncomplete Reduction217.61Presence of an -NHOH signal.Polarity will be different from the final product.
Guide 2: Step-by-Step Impurity Identification Workflow

When an unexpected signal is detected, a systematic approach is crucial for identification.

Caption: Workflow for impurity identification.

Experimental Protocol: HPLC Method for Purity Assessment

A general reverse-phase HPLC method is a reliable technique for assessing the purity of substituted benzoic acids.[10][11][12]

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the product in the mobile phase. Filter through a 0.45 µm syringe filter before injection. The retention time and peak purity can be compared against a known standard.

Section 3: Purification and Remediation Protocols

Once an impurity has been identified, the next step is to remove it.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, particularly unreacted starting materials and some isomeric byproducts.[5]

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anilines and benzoic acids include ethanol, methanol, or mixtures with water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization (e.g., isomers with similar solubility), silica gel column chromatography is effective.[5]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal solvent system should provide good separation on a TLC plate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Formation

The following diagram illustrates the primary synthesis pathway and highlights the stages where common impurities are likely to be introduced.

References

Technical Support Center: Synthesis of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The successful and efficient synthesis of this molecule is crucial for advancing drug discovery programs. This guide outlines two common synthetic routes and addresses the potential challenges you might encounter, providing practical, field-proven solutions.

Overview of Synthetic Routes

There are two primary, well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

Route A: Chlorination of 2-Amino-4-methoxybenzoic acid. Route B: Reduction of 4-methoxy-5-chloro-2-nitrobenzoic acid.

Below is a visual representation of these synthetic pathways.

SynthesisRoutes cluster_A Route A cluster_B Route B A1 2-Amino-4-methoxybenzoic acid A2 Esterification A1->A2 A3 Methyl 2-amino-4-methoxybenzoate A2->A3 A4 Chlorination (e.g., NCS) A3->A4 A5 Methyl 2-amino-5-chloro-4-methoxybenzoate A4->A5 A6 Hydrolysis A5->A6 F This compound A6->F B1 4-Methoxy-2-nitrobenzoic acid B2 Chlorination B1->B2 B3 4-Methoxy-5-chloro-2-nitrobenzoic acid B2->B3 B4 Reduction (e.g., H2/Pd or Fe/HCl) B3->B4 B4->F

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Route A - Chlorination of 2-Amino-4-methoxybenzoic Acid

This route involves the protection of the carboxylic acid group via esterification, followed by electrophilic chlorination and subsequent deprotection.

Question 1: I am observing a low yield during the chlorination of Methyl 2-amino-4-methoxybenzoate. What are the possible causes and solutions?

Answer:

Low yields in this chlorination step are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. Ensure the reaction temperature is optimal; for N-chlorosuccinimide (NCS), a temperature of 65-75°C in a solvent like DMF is often effective.[1]

  • Degradation of Starting Material or Product: The amino group can be sensitive to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the chlorinating agent can lead to either incomplete reaction or the formation of byproducts.

    • Solution: A 1:1 molar ratio of Methyl 2-amino-4-methoxybenzoate to NCS is generally recommended.[1] Carefully weigh your reagents and ensure accurate stoichiometry.

Question 2: My final product is contaminated with isomeric byproducts. How can I improve the regioselectivity of the chlorination?

Answer:

The formation of isomers is a result of chlorination at other positions on the aromatic ring. Here's how to address this:

  • Directing Group Influence: The amino and methoxy groups are ortho-, para-directing. The desired product is formed by chlorination at the position ortho to the amino group and meta to the methoxy group.

  • Steric Hindrance: The position between the amino and methoxy groups is sterically hindered, which generally disfavors chlorination at that site.

  • Reaction Conditions:

    • Temperature Control: Running the reaction at the recommended temperature (65-75°C with NCS) can improve selectivity.[1] Lowering the temperature might slow down the reaction but could potentially increase selectivity.

    • Solvent Choice: The solvent can influence the reactivity and selectivity of the chlorinating agent. DMF is a common choice for this reaction.[1]

Question 3: I am struggling with the final hydrolysis step. The yield is low, or I am recovering unreacted ester.

Answer:

Incomplete hydrolysis of the methyl ester can be a bottleneck. Consider the following:

  • Hydrolysis Conditions:

    • Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. A molar ratio of 1:2.2 (ester to base) has been reported to be effective.[1]

    • Solvent: A mixture of methanol and water is a suitable solvent system for this hydrolysis.[1]

    • Temperature and Time: Refluxing the reaction mixture for 2-3 hours is typically sufficient to drive the reaction to completion.[1]

  • Work-up Procedure:

    • Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. The pH should be adjusted to around 5 with an acid like hydrochloric acid.[1] Adding the acid slowly and with good stirring will ensure uniform precipitation and better crystal formation.

Troubleshooting Guide: Route B - Reduction of 4-methoxy-5-chloro-2-nitrobenzoic acid

This route involves the reduction of a nitro group to an amine. This is often a high-yielding reaction but can have its own set of challenges.

Question 1: The reduction of the nitro group is incomplete. What could be the issue?

Answer:

Incomplete reduction is a common problem that can be traced back to the catalyst or the reaction conditions.

  • Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be old or deactivated. Use freshly purchased or properly stored catalyst. Ensure the catalyst is not exposed to air for extended periods.

    • Metal-Acid Reduction (e.g., Fe/HCl, SnCl2/HCl): The surface of the metal may be passivated. Activate the metal powder before use (e.g., by washing with dilute acid).

  • Hydrogen Pressure (for catalytic hydrogenation):

    • Solution: While some reductions proceed at atmospheric pressure, increasing the hydrogen pressure can often improve the reaction rate and drive it to completion.[2][3]

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature (if using a metal-acid system) or extending the reaction time. For catalytic hydrogenation, ensure efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen.

Question 2: I am observing side reactions and the formation of impurities during the reduction. How can I minimize these?

Answer:

Side reactions during nitro group reduction can include over-reduction or condensation reactions.

  • Over-reduction: In some cases, other functional groups can be reduced.

    • Solution: Choose a reducing agent that is selective for the nitro group. Catalytic hydrogenation with Pd/C is generally very selective.[3]

  • Formation of Azo or Azoxy Compounds: These can form as byproducts, especially under neutral or basic conditions.

    • Solution: Using an acidic medium (e.g., with Fe/HCl or SnCl2/HCl) can help to suppress the formation of these byproducts.

Question 3: I am having difficulty isolating a pure product after the reduction.

Answer:

Isolation challenges often stem from the work-up procedure.

  • Catalyst Removal (for catalytic hydrogenation):

    • Solution: The catalyst must be completely removed by filtration. Filtering through a pad of Celite or a similar filter aid is highly recommended to remove fine catalyst particles.[2][3]

  • Product Precipitation:

    • Solution: After the reaction, the product is often in a salt form (e.g., hydrochloride). Careful neutralization of the reaction mixture is required to precipitate the free amine. Adjust the pH to the isoelectric point of the amino acid to maximize precipitation and minimize its solubility in the aqueous phase. A patent for a similar compound suggests a pH range of 2.5 to 3.5 for optimal precipitation.[4]

Troubleshooting cluster_TS_A Troubleshooting Route A cluster_TS_B Troubleshooting Route B TA1 Low Yield in Chlorination? TA1_S1 Check Reaction Time/Temp TA1->TA1_S1 TA1_S2 Use Inert Atmosphere TA1->TA1_S2 TA1_S3 Verify Stoichiometry TA1->TA1_S3 TA2 Isomeric Byproducts? TA2_S1 Optimize Temperature TA2->TA2_S1 TA3 Incomplete Hydrolysis? TA3_S1 Use Excess Base TA3->TA3_S1 TA3_S2 Ensure Sufficient Reflux Time TA3->TA3_S2 TA3_S3 Careful Acidification TA3->TA3_S3 TB1 Incomplete Reduction? TB1_S1 Check Catalyst Activity TB1->TB1_S1 TB1_S2 Increase H2 Pressure TB1->TB1_S2 TB1_S3 Extend Reaction Time TB1->TB1_S3 TB2 Side Reactions? TB2_S1 Use Selective Reducing Agent TB2->TB2_S1 TB2_S2 Maintain Acidic Conditions TB2->TB2_S2

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, A or B?

A: The "better" route depends on your specific circumstances.

  • Route A is advantageous if 2-Amino-4-methoxybenzoic acid is readily available. The chlorination step with NCS is generally high-yielding and avoids the use of hazardous reagents like chlorine gas.

  • Route B is a classic and robust method for synthesizing anilines. It is often very high-yielding and may be more cost-effective on a large scale, especially if 4-methoxy-2-nitrobenzoic acid is a cheaper starting material.

Q2: What analytical techniques are essential for monitoring these reactions?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: What are the key safety precautions to consider?

A:

  • N-chlorosuccinimide (NCS): Is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air, especially after use. Handle the wet catalyst cake carefully.

  • Strong Acids and Bases: Handle with care, using appropriate PPE.

Detailed Experimental Protocols

Protocol A: Synthesis via Chlorination (based on[1])

Step 1: Esterification of 2-Amino-4-methoxybenzoic acid This is a standard Fischer esterification. A general procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.

Step 2: Chlorination of Methyl 2-amino-4-methoxybenzoate

  • Dissolve Methyl 2-amino-4-methoxybenzoate in DMF.

  • Add N-chlorosuccinimide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 65-75°C and stir for 3-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 2-amino-5-chloro-4-methoxybenzoate.

Step 3: Hydrolysis of Methyl 2-amino-5-chloro-4-methoxybenzoate

  • Suspend the ester in a mixture of methanol and water (e.g., 5:2 v/v).

  • Add potassium hydroxide (2.2 equivalents) and reflux the mixture for 2-3 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 5 with 3M HCl.

  • Filter the resulting precipitate, wash with water, and dry to yield this compound.

Protocol B: Synthesis via Reduction (based on[2][3])

Step 1: Chlorination of 4-Methoxy-2-nitrobenzoic acid This step would involve electrophilic chlorination, the specific conditions for which would need to be optimized.

Step 2: Reduction of 4-methoxy-5-chloro-2-nitrobenzoic acid

  • Dissolve 4-methoxy-5-chloro-2-nitrobenzoic acid in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (e.g., 10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (this can be done with a hydrogen-filled balloon for small scale or in a hydrogenation apparatus for larger scale).

  • Stir vigorously at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Quantitative Data Summary

RouteStepReagentsTypical YieldReference
A ChlorinationNCS, DMF87-88%[1]
A HydrolysisKOH, MeOH/H₂O~91%[1]
B ReductionH₂, Raney Ni, Ethanol~96% (for a similar compound)[2]
B ReductionH₂, Pd/C, Methanol~100% (for a similar compound)[3]

References

Technical Support Center: Degradation Pathways of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-5-chloro-4-methoxybenzoic acid. This guide provides an in-depth analysis of potential degradation routes, troubleshooting for common experimental challenges, and detailed analytical protocols. As there is limited direct research on this specific molecule, this guide synthesizes data from structurally analogous compounds to propose putative degradation pathways and offer practical, field-proven insights for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under experimental conditions?

A1: Based on the degradation patterns of related chlorobenzoic, aminobenzoic, and methoxybenzoic acids, this compound is susceptible to several degradation pathways. The primary routes are expected to be photodegradation , microbial degradation , and oxidative degradation . Key transformations may include dehalogenation (removal of chlorine), demethylation of the methoxy group, decarboxylation (loss of the carboxylic acid group), and oxidation of the amino group.[1][2][3]

Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A2: Unexpected peaks often indicate the formation of degradation products or impurities. Common causes include photodegradation if your samples are exposed to light, or oxidative degradation from dissolved oxygen or reactive species in your solvents. It is also possible that the starting material contains related impurities. Consider performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to systematically identify potential degradants.

Q3: My reaction seems to be stalled, with minimal degradation of the parent compound. What can I do?

A3: The stability of the benzene ring, particularly with an electron-donating amino group and a methoxy group, can make it resistant to degradation under mild conditions. To promote degradation, you might need to employ more stringent conditions such as higher intensity UV light for photodegradation studies, or introduce a microbial consortium known for degrading halogenated aromatics. For chemical degradation, consider stronger oxidizing agents or catalysts.

Q4: How can I confirm the structure of a suspected degradation product?

A4: Structural elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the elemental composition. For unambiguous structure confirmation, isolation of the compound followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4][5] Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC will be essential.[4][5]

Putative Degradation Pathways

The degradation of this compound is likely to proceed through several interconnected pathways. The initial steps often involve the modification of the functional groups, leading to a more easily degradable aromatic ring.

Degradation_Pathways cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation cluster_oxidation Oxidative Degradation 2-Amino-5-chloro-4-methoxybenzoic_acid 2-Amino-5-chloro-4-methoxybenzoic_acid Dehalogenation_Product 2-Amino-4-methoxy-5-hydroxybenzoic_acid 2-Amino-5-chloro-4-methoxybenzoic_acid->Dehalogenation_Product UV light, H₂O (Reductive Dechlorination & Hydroxylation) Demethylation_Product 2-Amino-5-chloro-4-hydroxybenzoic_acid 2-Amino-5-chloro-4-methoxybenzoic_acid->Demethylation_Product UV light, H₂O (O-Demethylation) Oxidative_Deamination_Product 5-Chloro-4-methoxy-2-hydroxybenzoic_acid 2-Amino-5-chloro-4-methoxybenzoic_acid->Oxidative_Deamination_Product Dioxygenases (Microbial) N_Oxidation_Product 2-Nitro-5-chloro-4-methoxybenzoic_acid 2-Amino-5-chloro-4-methoxybenzoic_acid->N_Oxidation_Product Oxidizing agents (e.g., H₂O₂) or microbial action Decarboxylation_Product 4-Chloro-5-methoxyaniline 2-Amino-5-chloro-4-methoxybenzoic_acid->Decarboxylation_Product Heat or photocatalysis Ring_Cleavage_Products Ring Cleavage Products (e.g., muconic acid derivatives) Oxidative_Deamination_Product->Ring_Cleavage_Products Further enzymatic action

Caption: Putative degradation pathways for this compound.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[6] - Mobile phase pH is too close to the analyte's pKa.[6] - Column overload.- Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl). - Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. For this compound, which is amphoteric, careful pH selection is crucial. - Reduce the injection volume or dilute the sample.
Shifting Retention Times - Inconsistent mobile phase composition.[7] - Column temperature fluctuations. - Column degradation.- Ensure proper mixing and degassing of the mobile phase.[7] - Use a column oven to maintain a constant temperature. - Use a guard column and ensure proper sample filtration to extend column life.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity solvents and additives. - Implement a robust needle wash protocol in your autosampler method.
Poor Resolution - Inappropriate mobile phase composition. - Column is not efficient.- Optimize the organic-to-aqueous ratio in your mobile phase. Consider using a gradient elution. - Check the column's performance with a standard mixture. Replace the column if necessary.
GC-MS Analysis
Issue Possible Cause(s) Recommended Solution(s)
No Peak or Poor Peak Shape - Analyte is not volatile enough or is thermally labile.[8][9] - Analyte is too polar and interacts with active sites in the inlet or column.- Derivatize the analyte to increase its volatility and thermal stability. For the amino and carboxylic acid groups, silylation (e.g., with BSTFA) is a common approach. - Use a deactivated inlet liner and a column designed for polar analytes.
Poor Sensitivity - Suboptimal ionization in the MS source. - Matrix effects suppressing the signal.[10]- Optimize the MS source temperature and electron energy. - Enhance sample cleanup procedures to remove interfering matrix components.
Non-Reproducible Results - Inconsistent derivatization. - Inlet discrimination.- Ensure the derivatization reaction goes to completion. Use an internal standard to correct for variations. - Optimize the injection speed and inlet temperature to minimize discrimination against higher boiling point compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study (Photodegradation)
  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Sample Exposure: Transfer aliquots of the stock solution into clear glass vials. Expose the vials to a UV lamp (e.g., 254 nm or 365 nm) for varying durations (e.g., 1, 2, 4, 8, 24 hours). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw a sample and analyze by HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Peak Identification: Collect fractions of the major degradation products for further analysis by LC-MS/MS and NMR for structural elucidation.

graphbox a Prepare Stock Solution b Aliquot into Vials a->b c Expose to UV Light (and Control) b->c d Analyze by HPLC-UV at Time Points c->d e Identify Degradation Products (LC-MS, NMR) d->e

Caption: Workflow for a photodegradation study.

Protocol 2: Analysis of Degradation Products by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Crystallization of 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-5-chloro-4-methoxybenzoic acid. As a substituted aromatic carboxylic acid, its purification via crystallization is critical for ensuring high purity in downstream applications. This document provides field-proven insights and step-by-step protocols to diagnose and resolve common experimental issues, ensuring reproducible and successful outcomes.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the foundation for developing a robust crystallization process. The presence of amino, chloro, methoxy, and carboxylic acid functional groups dictates its solubility, polarity, and potential for intermolecular interactions, all of which are critical factors in crystallization.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1][2]
Molecular Weight 201.61 g/mol [1]
Appearance White to pale yellow crystalline solid or powder[3]
Melting Point ~206 °C (with decomposition)
Chemical Structure Aromatic carboxylic acid with polar functional groups[1]
Solubility Profile The molecule's polarity suggests solubility in polar organic solvents like alcohols (methanol, ethanol) and acetone.[4][5] The presence of both a basic amino group and an acidic carboxylic acid group makes its solubility highly dependent on pH.

Section 2: Recommended Crystallization Protocol (Single Solvent)

This protocol outlines a standard and reliable method for the recrystallization of this compound using ethanol, a common and effective solvent for this class of compounds. Following this procedure establishes a baseline for troubleshooting.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[6]

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate. Add more ethanol dropwise until the solid completely dissolves at or near the boiling point. The goal is to create a saturated solution.[7] Avoid adding a large excess of solvent, as this is the most common reason for poor or no crystallization.[8]

    • If insoluble impurities are present, perform a hot gravity filtration at this stage.[4] If the solution is colored, you may add a small amount of activated charcoal, boil for a few minutes, and then perform the hot gravity filtration.[7]

  • Cooling & Crystal Growth:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a wooden block or paper towels) without disturbance.[6] Slow cooling is crucial for the formation of large, pure crystals, whereas rapid cooling tends to trap impurities.[6]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.[7]

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

Experimental Workflow Diagram

G cluster_protocol Recommended Crystallization Protocol start Place Crude Compound in Erlenmeyer Flask add_solvent Add Minimal Hot Ethanol to Dissolve start->add_solvent hot_filter Hot Gravity Filtration (If Needed) add_solvent->hot_filter Insoluble impurities present? cool_slowly Slowly Cool to Room Temperature add_solvent->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Ethanol vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the single-solvent crystallization of this compound.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during crystallization in a direct question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution as a liquid instead of a solid.[9] This often occurs when a solution is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent, though the latter is not the case here.[8] The resulting oil is often an impure, supercooled liquid that is difficult to crystallize.

  • Causality: The concentration of the solute is so high that it exceeds its solubility limit at a temperature above its melting point (or, more commonly, its eutectic melting point with the solvent). Impurities can also suppress the melting point, exacerbating this issue.[8]

  • Immediate Solution:

    • Reheat the flask until the oil completely redissolves into the solution.

    • Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the supersaturation.[8]

    • Attempt the cooling process again, but much more slowly. Insulating the flask can help achieve a gradual temperature drop, favoring crystal formation over oiling.[10]

  • Preventative Measures:

    • Control Supersaturation: Avoid creating a solution that is too concentrated. Generate supersaturation more slowly by reducing the cooling rate.[9]

    • Seeding: Introduce a seed crystal into the solution at a temperature slightly below the saturation point. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[9][11]

    • Change Solvents: If oiling persists, the solvent may not be ideal. Consider a solvent with different properties or a mixed-solvent system.[11]

Q2: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A2: The failure of crystals to form typically points to one of two issues: the solution is not supersaturated, or it is supersaturated but nucleation has not been initiated.

  • Scenario 1: Insufficient Supersaturation. This is the most common cause.[8]

    • Diagnosis: Too much solvent was added during the dissolution step.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[6][8] Once the volume is reduced (e.g., by 10-20%), allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue forming upon evaporation indicates a high concentration.[6]

  • Scenario 2: Nucleation Failure. The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[8]

    • Diagnosis: The solution is perfectly clear, and the glassware is very clean.

    • Solutions:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[6][12] The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal").[8][12] This is the most effective method to induce crystallization. If you don't have a pure crystal, you can sometimes use a crystal of a chemically similar compound.[10]

      • Further Cooling: If not already done, ensure the solution is thoroughly chilled in an ice-salt bath.[8]

Q3: The crystallization happened too quickly, and the solid looks like a fine powder. Is this a problem?

A3: Yes, this is often a problem. Rapid crystallization, or "crashing out," traps impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[6] An ideal crystallization should see crystals appear over a period of 5-20 minutes.[6]

  • Causality: The solution was too concentrated, or it was cooled too quickly.

  • Solution:

    • Reheat the flask to redissolve the entire solid.

    • Add a small amount of extra hot solvent (e.g., 5-10% of the total volume) to slightly decrease the concentration.[6]

    • Ensure the subsequent cooling is slow and undisturbed. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield (e.g., <70%) can result from several procedural errors.

  • Potential Causes & Solutions:

    • Excess Solvent: Too much solvent was used, and a significant amount of your compound remains dissolved in the mother liquor.[6] To fix this, you can recover the filtrate and evaporate some of the solvent to obtain a second crop of crystals.

    • Premature Filtration: The solution was filtered while still warm. Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to minimize solubility.

    • Incomplete Transfer: Product was left behind in the crystallization flask. Use the cold mother liquor from the filtration to rinse the flask and transfer the remaining crystals to the funnel.

    • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q5: The crystals are colored/discolored. How can I obtain a pure white product?

A5: Color in the final product indicates the presence of impurities.

  • Causality: The impurities are co-crystallizing with your product. This can be due to highly colored starting material or side-products.

  • Solutions:

    • Activated Charcoal: If the impurity is a large, colored organic molecule, it can often be removed with activated charcoal. Before cooling, add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).[7]

    • Repeat Crystallization: A second recrystallization of the discolored product will often yield a purer, colorless material.

    • Slow Down the Process: Ensure the crystallization is not happening too quickly, as rapid formation is more likely to trap impurities.[6]

Section 4: Advanced Troubleshooting & FAQs

Q: When should I consider using a mixed-solvent system?

A: A mixed-solvent system is useful when no single solvent has the ideal solubility profile (i.e., dissolves the compound when hot but not when cold).[4] You would use a two-solvent system where your compound is very soluble in the first solvent ("good" solvent) and poorly soluble in the second ("bad" or "anti-solvent").[7] The two solvents must be miscible.[4] For this compound, a potential system could be ethanol (good solvent) and water (anti-solvent).

Q: How does pH affect the crystallization of this compound?

A: The compound is amphoteric, having both a basic amino group and an acidic carboxylic acid group. Its solubility in aqueous systems is highly pH-dependent. At very low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the carboxylic acid will be deprotonated (-COO⁻). In both cases, the resulting salt is likely to be much more soluble in water. Crystallization from aqueous solutions is typically most effective near the isoelectric point, where the molecule is neutral and least soluble. This property can be exploited for purification by dissolving the crude material in an acidic or basic solution, filtering out insoluble impurities, and then adjusting the pH to precipitate the purified product.

Q: What is the purpose of "scratching" the flask, and how do I do it correctly?

A: Scratching the inside of the flask with a glass rod creates microscopic, high-energy imperfections on the glass surface.[6] These sites act as points of nucleation, providing a template where the first molecules can deposit from the supersaturated solution and begin to form an ordered crystal lattice. To do it correctly, use a clean glass rod and gently scratch the inner wall of the flask just below the surface of the solution.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical decision-making path for addressing common crystallization problems.

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No: 7206-70-4).[1] This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this key chemical intermediate. As a crucial building block in the development of various pharmaceutical compounds, including certain Pili-class drugs, achieving a high-yield, high-purity synthesis is paramount.[2]

This guide provides a detailed, field-proven protocol, addresses common experimental challenges through a comprehensive troubleshooting FAQ, and explains the critical causality behind each procedural step to empower you to optimize your reaction conditions effectively.

Overview of the Recommended Synthetic Pathway

The most reliable and industrially scalable synthesis of this compound proceeds via a three-step route starting from the inexpensive and readily available p-aminosalicylic acid.[2] The pathway involves:

  • Methylation: Protection of the phenolic hydroxyl and esterification of the carboxylic acid group.

  • Electrophilic Chlorination: Regioselective installation of the chloro-substituent.

  • Saponification (Hydrolysis): Deprotection of the ester to yield the final carboxylic acid.

This sequence is critical, as the directing effects of the substituents on the aromatic ring govern the outcome of the chlorination step.[3][4]

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Final Product Start p-Aminosalicylic Acid Inter1 4-Amino-2-methoxy- benzoic acid methyl ester Start:f0->Inter1:f0  Dimethyl Sulfate, KOH  Acetone, 20-30°C   Inter2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Inter1:f0->Inter2:f0  N-Chlorosuccinimide (NCS)  DMF, 65-75°C   End 2-Amino-5-chloro- 4-methoxybenzoic acid Inter2:f0->End:f0  KOH, MeOH/H₂O  Reflux, then Acidify  

Figure 1: Recommended three-step synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods and is designed for high yield and purity.[2]

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid methyl ester
  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (KOH) in acetone with stirring.

  • Cool the mixture to a temperature between 20-30°C.

  • Slowly add dimethyl sulfate dropwise, maintaining the temperature within the specified range.

    • Causality Note: This exothermic reaction requires careful temperature control to prevent side reactions and ensure complete methylation of both the hydroxyl and carboxylic acid groups.

  • Continue stirring the reaction for 5-6 hours at 20-30°C.

  • Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the solid product, 4-Amino-2-methoxybenzoic acid methyl ester.

Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
  • Dissolve the methyl ester from Step 1 in N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the substrate.

    • Causality Note: A precise 1:1 molar ratio is crucial. An excess of NCS can lead to the formation of di-chlorinated byproducts, while an insufficient amount will result in incomplete conversion.

  • Heat the mixture to 65-75°C and stir for 3-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, pour the hot reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry thoroughly to yield methyl 4-amino-5-chloro-2-methoxybenzoate. A typical yield for this step is around 87.5%.[2]

Step 3: Synthesis of this compound
  • Create a mixed solvent system of methanol and water in a 5:2 volume ratio.

  • Suspend the chlorinated ester from Step 2 in the solvent system.

  • Add potassium hydroxide (KOH) in a molar ratio of approximately 1:2.2 (ester:KOH).

  • Heat the mixture to reflux and stir for 2-3 hours to effect saponification of the methyl ester.

  • After the reaction is complete, add activated carbon to the hot solution and continue to reflux for 30 minutes for decolorization.

  • Filter the hot mixture to remove the activated carbon.

  • Remove the methanol solvent via rotary evaporation.

  • To the remaining aqueous solution, carefully add 3M hydrochloric acid (HCl) dropwise with stirring until the pH reaches 5.0 ± 0.2.

    • Causality Note: The final product is amphoteric. Precise pH control is essential for maximum precipitation. If the solution is too acidic or too basic, the product will remain dissolved.

  • A white solid will precipitate from the solution. Filter the solid, wash with water, and dry to obtain the final product, this compound. A typical yield for this final step is around 91.4%.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield in the methylation step (Step 1) is low. What are the common causes?

Answer: Low yield in this step is typically traced back to three factors:

  • Temperature Control: The reaction with dimethyl sulfate is highly exothermic. If the temperature rises above 30°C, you risk side reactions, including N-methylation of the amino group or decomposition of the starting material. Ensure your cooling bath is adequate to maintain the 20-30°C range.

  • Base Stoichiometry: An insufficient amount of potassium hydroxide will lead to incomplete deprotonation of the phenolic hydroxyl and carboxylic acid groups, resulting in incomplete methylation. Ensure you use the correct stoichiometry.

  • Moisture: While the reaction is not anhydrous, excessive water can hydrolyze the dimethyl sulfate, reducing its effectiveness. Use a reasonably dry grade of acetone.

Q2: The chlorination step (Step 2) is producing multiple products or has a low conversion rate. How can I optimize this?

Answer: This is a critical electrophilic aromatic substitution, and its success hinges on precise control.

  • Molar Ratio of NCS: As stated in the protocol, a 1:1 molar ratio of your substrate to N-chlorosuccinimide is vital.[2] Use a calibrated balance and calculate your moles accurately. An excess of NCS is the primary cause of di-chlorinated impurities.

  • Reaction Temperature: The 65-75°C range is an optimal window.[2] Temperatures below this may lead to a sluggish reaction and incomplete conversion. Temperatures above this range can increase the formation of undesired regioisomers and other byproducts.

  • Solvent Quality: Ensure you are using a dry, high-purity grade of DMF. Impurities in the solvent can interfere with the reaction.

Q3: During the final hydrolysis (Step 3), my product won't precipitate or appears oily. What went wrong?

Answer: This issue almost always points to incorrect pH during the final acidification step.

  • Incorrect pH: The target product is an amino acid and is soluble at very low or high pH. The isoelectric point, where it is least soluble, is around pH 5.[2] You must add the acid slowly and monitor the pH with a calibrated meter. Adding acid too quickly can create localized areas of very low pH, potentially causing the product to redissolve or oil out.

  • Incomplete Solvent Removal: Ensure all the methanol has been removed by rotary evaporation before acidification. Residual methanol can increase the solubility of your product, preventing complete precipitation.

Q4: The final product is discolored (e.g., yellow or brown). How can I improve its purity and appearance?

Answer: Discoloration is due to minor impurities, often from oxidation or side reactions.

  • Activated Carbon Treatment: The protocol includes a step with activated carbon, which is highly effective at adsorbing colored impurities.[2] Do not skip this step. Ensure the carbon is filtered out while the solution is still hot to prevent premature crystallization of the product on the carbon particles.

  • Recrystallization: If the product is still discolored after precipitation, a final recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) can be performed to yield a pure, white crystalline solid.[5]

Q5: Why is the specific order of reactions (methylation, then chlorination, then hydrolysis) so important?

Answer: This question addresses the core strategy of aromatic synthesis. The order is dictated by the directing effects of the functional groups on the benzene ring.[3][4]

  • Activating Groups: In the intermediate 4-amino-2-methoxybenzoic acid methyl ester, both the amino (-NH₂) and methoxy (-OCH₃) groups are strong ortho, para-directors. They activate the ring and direct incoming electrophiles (like Cl⁺ from NCS) to the positions ortho and para to them.

  • Regioselectivity: The position para to the amino group and ortho to the methoxy group (C5) is sterically accessible and electronically activated, making it the prime location for chlorination.

  • Incorrect Order: If you were to attempt chlorination before methylation, the directing effects would be different and would likely lead to a mixture of undesired products. Performing the hydrolysis before chlorination would result in a free carboxylic acid group, which is a meta-director and would deactivate the ring, making the desired chlorination difficult.

Key Parameter Optimization Summary

StepParameterRecommended ValueRationale & Optimization Notes
1. Methylation Temperature 20-30°CPrevents side reactions and decomposition. Monitor closely and use efficient cooling.[2]
Reaction Time 5-6 hoursEnsures complete methylation. Monitor by TLC to confirm the disappearance of starting material.[2]
2. Chlorination Molar Ratio 1:1 (Substrate:NCS)Critical for preventing di-chlorination and ensuring high conversion.[2]
Temperature 65-75°CBalances reaction rate against byproduct formation. Maintain a stable temperature.[2]
3. Hydrolysis Molar Ratio 1:2.2 (Ester:KOH)A slight excess of base ensures complete and rapid saponification.[2]
Final pH 5.0 ± 0.2Essential for maximizing product precipitation at its isoelectric point. Add acid dropwise.[2]

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid. As a crucial intermediate in the manufacturing of various pharmaceuticals, ensuring a robust and efficient synthesis on a larger scale is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during process development and scale-up.

I. Synthetic Pathway Overview

A common and industrially viable route for the synthesis of this compound involves a three-step process starting from the readily available p-aminosalicylic acid.[1] This pathway includes methylation, chlorination, and subsequent hydrolysis.

DOT Script for Synthetic Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis & Isolation A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B Dimethyl Sulfate, KOH, Acetone C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C N-Chlorosuccinimide (NCS), DMF D This compound C->D 1. NaOH or KOH, Methanol/Water 2. Acidification (e.g., HCl)

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

A. Step 1: Methylation of p-Aminosalicylic Acid

The methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid using dimethyl sulfate is a critical first step.

ParameterRecommended Condition
Reagents p-Aminosalicylic acid, Potassium Hydroxide (KOH), Dimethyl Sulfate
Solvent Acetone
Temperature 20-30°C
Reaction Time 5-6 hours

Problem 1: Incomplete Methylation and Low Yield

  • Symptoms: HPLC analysis shows significant amounts of unreacted p-aminosalicylic acid or partially methylated intermediates. The overall yield of Methyl 4-amino-2-methoxybenzoate is below expectations.

  • Potential Causes:

    • Insufficient Base: The amount of potassium hydroxide is insufficient to deprotonate both the phenolic hydroxyl and carboxylic acid groups, leading to incomplete reaction.

    • Hydrolysis of Dimethyl Sulfate: The presence of excessive water in the reaction mixture can lead to the hydrolysis of dimethyl sulfate, reducing its effective concentration.

    • Poor Temperature Control: Temperatures below the recommended range can slow down the reaction rate, while excessively high temperatures can lead to side reactions.

    • Inefficient Mixing: In a large-scale reactor, poor agitation can result in localized concentration gradients of reactants, leading to incomplete conversion.

  • Solutions:

    • Optimize Base Stoichiometry: Ensure a sufficient molar excess of potassium hydroxide is used to drive the reaction to completion.

    • Use Anhydrous Conditions: Employ anhydrous acetone and minimize the exposure of reactants to atmospheric moisture.

    • Maintain Temperature: Implement strict temperature control throughout the addition of dimethyl sulfate and the subsequent reaction period.

    • Ensure Proper Agitation: Verify that the reactor's agitation speed is adequate for the batch size to ensure a homogeneous reaction mixture.

Problem 2: Formation of N-Methylated Byproducts

  • Symptoms: Mass spectrometry or NMR analysis reveals the presence of N-methylated impurities.

  • Potential Causes:

    • Excess Dimethyl Sulfate: A large excess of dimethyl sulfate can lead to the undesirable methylation of the amino group.

    • Reaction Temperature Too High: Higher temperatures can promote the N-methylation side reaction.

  • Solutions:

    • Controlled Addition of Dimethyl Sulfate: Add dimethyl sulfate dropwise to maintain a low instantaneous concentration, minimizing N-methylation.[1]

    • Strict Temperature Monitoring: Maintain the reaction temperature within the specified range of 20-30°C.

B. Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

The selective chlorination at the 5-position is a key transformation that can be prone to side reactions if not properly controlled.

ParameterRecommended Condition
Reagents Methyl 4-amino-2-methoxybenzoate, N-Chlorosuccinimide (NCS)
Solvent Dimethylformamide (DMF)
Temperature 70°C
Reaction Time 3-4 hours

Problem 1: Low Yield of the Desired Product

  • Symptoms: The yield of Methyl 4-amino-5-chloro-2-methoxybenzoate is significantly lower than the expected >85%.

  • Potential Causes & Solutions:

DOT Script for Low Yield Troubleshooting in Chlorination

G Start Low Yield in Chlorination Step Q1 Is unreacted starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Check for side products Q1->A1_No No Sol1 Potential Causes: - Insufficient NCS - Low reaction temperature - Short reaction time Solutions: - Verify NCS stoichiometry (1:1 molar ratio) - Ensure temperature is maintained at 70°C - Extend reaction time and monitor by HPLC A1_Yes->Sol1 Sol2 Potential Side Products: - Dichlorinated species - Oxidative degradation products Solutions: - Avoid excess NCS - Ensure inert atmosphere if sensitive - Analyze mother liquor for soluble byproducts A1_No->Sol2

Caption: Troubleshooting decision tree for low yield in the chlorination step.

Problem 2: Formation of Dichlorinated Impurities

  • Symptoms: HPLC and Mass Spectrometry data indicate the presence of a dichlorinated byproduct.

  • Potential Causes:

    • Excess N-Chlorosuccinimide: Using a molar ratio of NCS to the starting material significantly greater than 1:1 can lead to over-chlorination.

    • High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination.

  • Solutions:

    • Precise Stoichiometry: Carefully control the molar ratio of NCS to Methyl 4-amino-2-methoxybenzoate to be as close to 1:1 as possible.[1]

    • Temperature Control: Maintain the reaction temperature strictly at 70°C.

C. Step 3: Hydrolysis and Product Isolation

The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by precipitation and isolation.

ParameterRecommended Condition
Reagents Methyl 4-amino-5-chloro-2-methoxybenzoate, NaOH or KOH
Solvent Methanol/Water mixture (e.g., 5:2 v/v)
Reaction Reflux for 2-3 hours
Isolation Acidification with HCl to pH ~5

Problem 1: Incomplete Hydrolysis

  • Symptoms: The final product contains residual amounts of the methyl ester starting material.

  • Potential Causes:

    • Insufficient Base: The amount of NaOH or KOH is not sufficient for complete saponification. A molar ratio of approximately 1:2.2 (ester:base) is recommended.[1]

    • Short Reaction Time: The reflux time may be too short for the reaction to go to completion at a large scale.

  • Solutions:

    • Ensure Sufficient Base: Use a molar excess of the base to drive the hydrolysis.

    • Monitor Reaction Progress: Track the disappearance of the starting material by TLC or HPLC and continue the reflux until the reaction is complete.

Problem 2: Poor Product Quality (Color and Purity)

  • Symptoms: The isolated this compound is off-color (not white or light-colored) and has a purity below the desired specification.

  • Potential Causes:

    • Formation of Oxidation Products: The amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.

    • Impurities from Previous Steps: Residual impurities from the methylation or chlorination steps are carried over.

    • Inefficient Precipitation/Washing: If the pH of precipitation is not optimal, or if the product cake is not washed thoroughly, soluble impurities can be trapped.

  • Solutions:

    • Inert Atmosphere: Consider performing the hydrolysis and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Decolorization: After hydrolysis and before acidification, treatment with activated carbon can help remove colored impurities.[1]

    • Controlled Precipitation: Add the acid slowly to control the precipitation and particle size. Ensure the final pH is optimal for maximum recovery of the product while leaving acidic or basic impurities in the solution.

    • Thorough Washing: Wash the filter cake with sufficient amounts of water to remove any residual salts and soluble impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this synthesis?

A1: The main safety hazards are associated with the reagents used:

  • Dimethyl Sulfate: It is a potent alkylating agent and is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes.

  • Chlorinated Solvents: If used, be aware of their potential health risks, including damage to the central nervous system, liver, and kidneys.[2] Ensure proper ventilation and handling procedures are in place.[3]

  • General Precautions: Always conduct a thorough risk assessment before scaling up any chemical process.[4] Ensure that emergency procedures, including access to safety showers and eyewash stations, are in place.[5]

Q2: What analytical techniques are recommended for in-process control and final product release?

A2: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying and quantifying impurities, and for the final purity assessment of the product.

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.[6]

Q3: How can the physical properties of the final product (e.g., particle size, filterability) be controlled during scale-up?

A3: Controlling the physical properties is crucial for downstream processing.

  • Crystallization/Precipitation Conditions: The rate of addition of the acid during precipitation, the temperature, and the agitation speed can all influence the particle size distribution. A slower, controlled precipitation at a constant temperature generally yields larger, more easily filterable crystals.

  • Anti-Solvent Addition: In some cases, the use of an anti-solvent can help in controlling the crystallization process.

  • Seeding: Introducing seed crystals can promote the growth of uniform crystals.

  • Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter dryer) and the drying conditions (temperature, vacuum) will also impact the final product's physical characteristics.

Q4: Are there alternative, "greener" reagents that can be considered for this synthesis?

A4: While the described route is common, exploring greener alternatives is always a good practice.

  • Methylation: Dimethyl carbonate is a less toxic alternative to dimethyl sulfate, although it may require more forcing conditions.

  • Chlorination: While NCS is relatively common, other chlorinating agents could be explored, but their selectivity and safety profile would need careful evaluation. The use of molecular chlorine is generally avoided on a large scale due to its high toxicity and handling difficulties.

  • Solvents: Replacing solvents like DMF with greener alternatives should be considered, though this may require significant process re-optimization.

IV. References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. --INVALID-LINK--

  • BenchChem Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. --INVALID-LINK--

  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. --INVALID-LINK--

  • United States Patent US3700719A. --INVALID-LINK--

  • Patsnap Eureka. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. --INVALID-LINK--

  • Biosynth. 2-Amino-5-chloro-4-methoxy-benzoic acid. --INVALID-LINK--

  • United States Patent US3931210A - Production of p-aminobenzoic acid. --INVALID-LINK--

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  • Journal of the Chemical Society (Resumed). Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. --INVALID-LINK--

  • Guidance on Storage and Handling of Chlorinated Solvents. --INVALID-LINK--

  • PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. --INVALID-LINK--

  • Science of Synthesis. Hazard Information for Science of Synthesis. --INVALID-LINK--

  • ChemicalBook. 4-AMINO-5-CHLORO-2-ETHOXYBENZOIC ACID synthesis. --INVALID-LINK--

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. --INVALID-LINK--

  • PubChem. 2-Amino-4-methoxybenzoic acid. --INVALID-LINK--

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. --INVALID-LINK--

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  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. --INVALID-LINK--

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  • Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. --INVALID-LINK--

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References

Technical Support Center: Strategies for Removing Residual Solvents from 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Active Pharmaceutical Ingredient (API) purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for the effective removal of residual solvents from 2-Amino-5-chloro-4-methoxybenzoic acid (C₈H₈ClNO₃, MW: 201.61 g/mol ).

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2][3] Their presence is not desirable in the final product as they provide no therapeutic benefit and can pose a risk to patient safety and impact the physicochemical properties of the API, such as crystal structure and stability.[1][4] The control of these solvents is a regulatory requirement, governed by the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity risk.[2][5][6]

This document is designed to be a practical resource, explaining the causality behind experimental choices and providing robust, self-validating protocols to ensure your final compound meets the highest standards of purity and safety.

Section 1: Initial Assessment & Characterization

Before attempting to remove a residual solvent, you must first identify it and quantify its concentration. The synthetic route is the primary indicator of potential solvents, but analytical confirmation is mandatory.

FAQ: How do I identify and quantify the residual solvents in my sample?

The most definitive method for identifying and quantifying residual solvents is Headspace Gas Chromatography (GC) , often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4][7] This technique is highly sensitive and specific, capable of separating and measuring volatile organic compounds even at trace levels.[7] While a "Loss on Drying" (LOD) test can indicate the total volatile content, it is non-specific and will also measure water; therefore, it is only suitable as a screening tool, primarily for low-toxicity Class 3 solvents where the total limit is high (5000 ppm).[4][6]

Table 1: Potential Residual Solvents in the Synthesis of this compound and their ICH Q3C Classification

SolventBoiling Point (°C)ICH Q3C ClassRationale for Presence
Methanol64.72Used in methylation or recrystallization steps.[8]
Acetonitrile81.62Common reaction or purification solvent.[9][10]
Ethyl Acetate77.13Used for extraction or chromatography.[8]
Tetrahydrofuran (THF)662Reaction solvent, particularly for organometallic steps.[8]
Toluene110.62High-boiling reaction solvent.[9]
Dichloromethane (DCM)39.62Common for extractions and chromatography.[9]
Heptane / Hexane98.4 / 692Often used as an anti-solvent or for washing.[11]
Ethanol78.43Reaction solvent or for recrystallization.

Section 2: Troubleshooting and Method Selection Guide

The choice of solvent removal technique depends on the solvent's identity, its concentration, and the thermal stability of your API. The following decision tree and troubleshooting guide will help you select the most appropriate method.

Decision Workflow for Solvent Removal

G A Start: API with Residual Solvent B Identify & Quantify Solvent (Headspace GC) A->B C Is solvent level above ICH limit? B->C D No Action Needed (Process Complete) C->D No E Select Removal Strategy C->E Yes F Primary Method: Enhanced Vacuum Drying E->F G Monitor Solvent Level (GC) F->G H Is solvent level now acceptable? G->H H->D Yes I Solvent is stubborn or API is thermally sensitive H->I No J Advanced Method: Recrystallization I->J K Alternative Method: Solvent Washing / Trituration I->K

Caption: Decision workflow for selecting a residual solvent removal strategy.

Troubleshooting Scenarios

Scenario 1: You detect a moderate level of a low-to-medium boiling point solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Recommended Action: Enhanced Vacuum Drying.

  • Scientific Principle: Applying a vacuum lowers the ambient pressure, which in turn reduces the boiling point of the solvent.[12][13] This creates a larger vapor pressure differential between the solvent in the solid and the surrounding atmosphere, accelerating its evaporation even at temperatures well below the API's melting or decomposition point (~206 °C).[12]

  • Troubleshooting:

    • Problem: The solvent level remains high after initial drying.

    • Causality & Solution:

      • Insufficient Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure (e.g., <10 mbar). Check for leaks in the system.

      • Temperature Too Low: Gradually increase the oven temperature. A good starting point is 40-50°C below the solvent's atmospheric boiling point, increasing cautiously while monitoring API for any signs of degradation.

      • Inefficient Surface Area: If the material is in large clumps, it can trap solvent. Gently break up the solid to increase the surface area exposed to the vacuum.

      • Insufficient Time: Drying is a kinetic process. Extend the drying time, taking periodic samples for GC analysis to determine when the solvent level has plateaued.

Scenario 2: The solvent is stubborn and remains trapped even after optimized vacuum drying, or the API is highly sensitive to heat.

  • Recommended Action: Recrystallization.

  • Scientific Principle: Recrystallization is a powerful purification technique that works by excluding impurities from a forming crystal lattice.[14] When you dissolve the impure API in a suitable hot solvent and allow it to cool, the API molecules preferentially crystallize out, leaving the residual solvent from the previous step (along with other impurities) behind in the mother liquor.[14][15]

  • Troubleshooting:

    • Problem: Finding a single solvent where the API is soluble when hot but insoluble when cold is difficult.

    • Causality & Solution: Use an anti-solvent (two-solvent) system .[16] Dissolve the API in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the API is insoluble. This will decrease the overall solubility and induce crystallization.[16]

  • Recommended Action (Alternative): Solvent Washing (Trituration).

  • Scientific Principle: This technique involves slurring the solid API in a solvent where the API itself is insoluble, but the undesired residual solvent is soluble.[14] The mechanical agitation and the washing solvent physically remove the trapped solvent from the surface and crevices of the crystals. This is less powerful than recrystallization but is much faster and useful for removing surface-adhered solvents without needing to fully dissolve the product.

Section 3: Standard Operating Protocols

These protocols provide a framework for implementation. Always perform operations in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 3.1: Enhanced Vacuum Drying
  • Preparation: Place a thin layer (no more than 1-2 cm deep) of the this compound in a clean, tared glass drying dish.

  • Loading: Place the dish in a vacuum oven.

  • Operation:

    • Close the oven door and begin pulling a vacuum. Aim for a pressure below 10 mbar.

    • Once the vacuum is stable, slowly increase the temperature to the desired setpoint (e.g., 50-70°C). Do not heat before applying the vacuum, as this can cause violent bumping of the solvent.

    • Dry for 12-24 hours.

  • Completion: Turn off the heat and allow the oven to cool to room temperature before slowly venting the vacuum with an inert gas like nitrogen. Venting a hot oven with air can be a fire hazard and may degrade the sample.

  • Analysis: Submit a sample for Headspace GC analysis to confirm the final solvent concentration.

Protocol 3.2: Single-Solvent Recrystallization
  • Solvent Selection: Identify a suitable solvent (e.g., Methanol[8], Ethanol, or an Ethanol/water mixture) where the API has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude API in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating with stirring (e.g., on a hot plate). Add the solvent in small portions until the API is fully dissolved at or near the solvent's boiling point. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[15]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize the yield.[17]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[17]

  • Drying: Dry the purified crystals thoroughly using Protocol 3.1 to remove the recrystallization solvent.

Process Flow for Recrystallization

G A Place Crude API in Flask B Add Minimum Hot Solvent to Dissolve A->B C Cool Slowly to Induce Crystallization B->C D Collect Crystals via Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified API Under Vacuum E->F

Caption: Key steps in the API recrystallization workflow.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the acceptable limits for residual solvents?

    • A1: The limits are defined by the ICH Q3C guidelines and are based on the Permitted Daily Exposure (PDE) of the solvent.[1][3] For Class 2 solvents like methanol, the concentration limit is typically 3000 ppm. For Class 3 solvents like ethyl acetate, the limit is 5000 ppm. Always refer to the latest ICH guidelines for specific values.[2][5]

  • Q2: My Loss on Drying (LOD) is high, but my GC analysis shows low solvent levels. What's happening?

    • A2: LOD is a gravimetric method that measures the mass loss of all volatile components, most commonly residual solvent and water.[18] If you have a high LOD but low GC solvent results, your product likely contains a significant amount of water. You can confirm this using Karl Fischer titration, a specific method for water content analysis.

  • Q3: What is the difference between a "residual solvent" and a "solvate"?

    • A3: A residual solvent is physically trapped or occluded within the bulk solid without being part of the crystal structure.[1] A solvate is a crystalline form of the API where the solvent molecule is incorporated into the crystal lattice in a fixed, stoichiometric ratio.[16] Removing a solvent from a true solvate (a process called desolvation) is often more difficult than removing a residual solvent and may require higher temperatures or specific humidity conditions to induce a phase change.[16]

  • Q4: Can I simply dry the product for a very long time at a high temperature?

    • A4: While extending time or increasing temperature can remove more solvent, it significantly increases the risk of thermal degradation of the API. This compound has a melting point with decomposition. Aggressive drying conditions can lead to the formation of impurities. The goal is to find the optimal, most gentle conditions (lowest temperature, shortest time) that achieve the required purity.

References

stability testing of 2-Amino-5-chloro-4-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Stability Testing of 2-Amino-5-chloro-4-methoxybenzoic Acid

Welcome to the Technical Support Center for the stability testing of this compound (CAS No. 2840-28-0). This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and field-proven insights necessary to conduct robust and meaningful stability studies. This molecule, a substituted benzoic acid, serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients.[1][2] Understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of any downstream product.

This document will navigate you through the common challenges and questions encountered during the stability assessment of this compound, adhering to the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experimental work. The answers are designed to provide both a direct solution and an understanding of the underlying chemical principles.

Q1: Where do I start? What are the standard forced degradation conditions for this compound?

A: Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4][5] The conditions should be severe enough to cause degradation, typically aiming for 5-20% degradation of the active substance, but not so harsh that they lead to unrealistic degradation pathways.[4][6]

Based on the functional groups of this compound (an aromatic amine, a carboxylic acid, a methoxy ether, and a chloro substituent), it is susceptible to hydrolysis, oxidation, and photolysis. A standard set of stress conditions is summarized in the table below.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hoursTo assess the stability of the methoxy ether and potential deamination under acidic conditions.[6]
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hoursTo evaluate the lability of the chloro and methoxy groups to nucleophilic attack under basic conditions.[6]
Oxidation 3-30% H₂O₂Room Temp - 60°C2 - 24 hoursThe aromatic amine group is susceptible to oxidation.[3]
Thermal Degradation Dry Heat80°C - 105°C24 - 72 hoursTo assess the solid-state thermal stability of the molecule.[6]
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²)AmbientAs per ICH Q1BTo determine if the compound is light-sensitive, which is common for aromatic amines.[4]
Q2: I've run my forced degradation studies, but my HPLC analysis shows no significant degradation. What's my next step?

A: Observing no degradation indicates that this compound is highly stable under the initial stress conditions. This is valuable information. However, a stability-indicating method must be proven to separate degradants if they form. Therefore, you must induce some degradation.

Troubleshooting Steps:

  • Incrementally Increase Stress: Do not drastically change conditions. Gradually increase the severity. For example, if 0.1 M HCl at 60°C for 8 hours showed no effect, try increasing the temperature to 80°C or extending the time to 24 hours before considering a higher acid concentration.

  • Verify Sample Preparation: Ensure the compound was properly dissolved. Poor solubility can prevent it from being fully exposed to the stressor. Using a co-solvent like methanol or acetonitrile may be necessary before adding the aqueous stressor.[6]

  • Confirm Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small changes. Check the limit of quantitation (LOQ) for the parent compound.

  • Terminate if Necessary: If no degradation is observed even under significantly harsh conditions (e.g., refluxing in 1 M HCl for 48 hours), the molecule can be considered highly stable. This finding should be documented and justified, as it is not always necessary to achieve degradation if the conditions are more severe than those expected during storage.[4]

Q3: My chromatogram shows several new peaks after stress testing. How can I identify these unknown degradation products?

A: This is the primary goal of a forced degradation study. Identifying these peaks is crucial for understanding the degradation pathways and ensuring your method can adequately resolve them.

Identification Workflow: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] It provides the mass-to-charge ratio (m/z) of the unknown peaks, offering vital clues to their identity.

G start Unknown Peak Observed in HPLC-UV lcms Analyze sample using LC-MS start->lcms get_mass Determine m/z of the unknown peak lcms->get_mass compare_mass Compare m/z with parent compound and potential degradants get_mass->compare_mass pathway_analysis Propose structure based on mass shift and known chemical reactions (e.g., hydrolysis, oxidation) compare_mass->pathway_analysis ref_std Confirm identity with a reference standard (if available) pathway_analysis->ref_std nmr Isolate degradant and perform structural elucidation (NMR, IR) pathway_analysis->nmr if no standard exists end Structure Identified ref_std->end nmr->end

Caption: Workflow for identifying unknown degradation products.

Q4: What are the most probable degradation pathways for this compound?

A: Based on its chemical structure, we can predict several degradation pathways. Understanding these helps in anticipating the m/z values you might see in an LC-MS analysis.

  • Hydrolysis of the Methoxy Group: Acid-catalyzed hydrolysis could convert the methoxy (-OCH₃) group to a hydroxyl (-OH) group, forming 2-Amino-5-chloro-4-hydroxybenzoic acid (MW: 183.58 g/mol ).[9][10]

  • Deamination: The amino (-NH₂) group could be replaced by a hydroxyl group, especially under acidic conditions with nitrous acid (though less likely with HCl alone), or reductively removed. A more likely pathway might involve oxidative degradation of the amine.

  • Decarboxylation: Loss of the carboxylic acid (-COOH) group as CO₂ can occur under harsh thermal stress, potentially forming 4-chloro-3-methoxyaniline .

  • Dehalogenation: Reductive dehalogenation (loss of -Cl) is also a possibility under certain conditions, though less common in standard stress tests.

Caption: Potential degradation pathways of the target molecule.

Q5: How do I select the right storage conditions for the pure substance?

A: Based on supplier recommendations and the chemical nature of similar aromatic acids and amines, the compound should be stored in a cool, dry, and dark place.[2] Long-term storage at 2-8°C is often recommended.[11] It should be kept in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) to protect the amine functionality from slow oxidation.

Experimental Protocols

These protocols provide a validated starting point for your laboratory work. Always perform a risk assessment and adhere to your institution's safety guidelines before beginning any experiment.

Protocol 1: Forced Degradation Workflow

This protocol outlines the general steps for conducting a comprehensive forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL stock solution in Methanol or Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep_stock->base oxide Oxidation (6% H₂O₂, 60°C) prep_stock->oxide thermal Thermal (Solid) (105°C) prep_stock->thermal neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to target concentration (e.g., 100 µg/mL) oxide->dilute thermal->prep_stock dissolve post-stress neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->analyze

Caption: General workflow for a forced degradation study.

Detailed Steps:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Stress Conditions:

    • Acid/Base: Mix 1 mL of stock with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base. Heat in a water bath at 80°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at 60°C.

    • Thermal: Place the solid powder in a 105°C oven.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching/Neutralization:

    • Cool samples to room temperature.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute all samples to the working concentration of the analytical method (e.g., 100 µg/mL) with the mobile phase and analyze immediately.

Protocol 2: Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for analysis. Method development and validation according to ICH Q2(R1) guidelines are required.

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV/PDA Detector at a suitable wavelength (determine via UV scan, likely ~240-310 nm)
Injection Volume 10 µL

References

Validation & Comparative

A Comparative Guide to Substituted Chlorinated Anisic Acids: A Full Characterization of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their inherent bifunctionality, possessing both amino and carboxylic acid moieties, coupled with the tunable electronic and steric properties afforded by aromatic substitution, makes them invaluable as starting materials and key intermediates. This guide provides a comprehensive characterization of 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), a widely utilized building block in pharmaceutical development.[1]

While the direct query was for its isomer, 2-Amino-5-chloro-4-methoxybenzoic acid (CAS 79025-82-4), publicly available data for this specific compound is limited. Therefore, we will focus our analysis on the extensively documented 4-amino isomer as a representative standard. This guide will objectively compare its properties with available data for its structural isomers, providing researchers, scientists, and drug development professionals with a thorough reference based on empirical data. We will delve into its spectroscopic signature, synthesis, applications, and the underlying rationale for the analytical techniques employed in its characterization.

Physicochemical and Spectroscopic Characterization

A complete characterization is the cornerstone of chemical identity and purity assessment. For a molecule like 4-Amino-5-chloro-2-methoxybenzoic acid, this involves a multi-technique approach to confirm its structure, molecular weight, and functional group composition.

Core Properties

The fundamental physical properties dictate the handling, storage, and solubility of a compound, which are critical parameters for any experimental design.

Property4-Amino-5-chloro-2-methoxybenzoic acidThis compound2-chloro-4-methoxybenzoic acid
CAS Number 7206-70-4[2]79025-82-4[3]21971-21-1[4]
Molecular Formula C₈H₈ClNO₃[2][5]C₈H₈ClNO₃[3]C₈H₇ClO₃[4]
Molecular Weight 201.61 g/mol [1][2]201.61 g/mol [3]186.59 g/mol [4]
Melting Point 205-211 °C (decomposes)[1]Not availableNot available
Appearance White to beige crystalline powder[1]Not availableNot available
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid[2]This compound[3]2-chloro-4-methoxybenzoic acid[4]
Spectroscopic Profile

Spectroscopy provides an empirical fingerprint of a molecule's structure. Each technique offers a unique and complementary piece of the structural puzzle.

  • Mass Spectrometry (MS): This technique is fundamental for confirming the molecular weight of the compound. For 4-Amino-5-chloro-2-methoxybenzoic acid, the molecular ion peak confirms the mass of 201.61 Da.[2][6] The fragmentation pattern can further validate the structure by showing the loss of characteristic groups like the carboxylic acid or methoxy group.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions include N-H stretching from the primary amine, C=O stretching from the carboxylic acid, O-H stretching from the carboxylic acid, C-O stretching from the methoxy group and ether linkage, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This provides information about the number and environment of hydrogen atoms. For this compound, one would expect distinct signals for the two aromatic protons, the amine (-NH₂) protons, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid (-COOH). The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern on the benzene ring.

    • ¹³C NMR: This technique maps the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to each unique carbon atom in the structure, including the carbonyl carbon of the acid, the methoxy carbon, and the six aromatic carbons.[2][6] The chemical shifts are influenced by the electronegativity of the attached substituents (Cl, NH₂, OCH₃, COOH).

Comparative Analysis of Structural Isomers

The precise arrangement of functional groups on the aromatic ring dramatically influences a molecule's chemical reactivity, biological activity, and physical properties. Below is a visual comparison of 4-Amino-5-chloro-2-methoxybenzoic acid and its isomers.

G cluster_main Primary Compound cluster_isomers Structural Isomers 4-Amino-5-chloro-2-methoxybenzoic 4-Amino-5-chloro-2-methoxybenzoic acid CAS: 7206-70-4 2-Amino-5-chloro-4-methoxybenzoic This compound CAS: 79025-82-4 4-Amino-5-chloro-2-methoxybenzoic->2-Amino-5-chloro-4-methoxybenzoic Isomer 2-Amino-4-chloro-5-methoxybenzoic 2-Amino-4-chloro-5-methoxybenzoic acid CAS: 181434-76-4 4-Amino-5-chloro-2-methoxybenzoic->2-Amino-4-chloro-5-methoxybenzoic Isomer

Caption: Structural relationship of the primary compound and its key isomers.

The shift in the positions of the amino, chloro, and methoxy groups alters the electronic distribution within the aromatic ring. For instance, the position of the electron-donating amino group relative to the electron-withdrawing carboxylic acid and chloro groups significantly impacts the acidity of the carboxylic proton and the nucleophilicity of the amine.

Synthesis and Reactivity

Synthetic Pathway

A common and industrially viable route to synthesize 4-Amino-5-chloro-2-methoxybenzoic acid starts from the readily available p-aminosalicylic acid.[7] The choice of this pathway is dictated by the low cost of the starting material and the mild reaction conditions, which are favorable for large-scale production.

The workflow involves a sequence of well-established organic transformations:

  • Methylation: The phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid are methylated, typically using dimethyl sulfate. This protects the hydroxyl group and converts the carboxylic acid to an ester.[7]

  • Chlorination: Selective chlorination at the position ortho to the amino group is achieved using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).[7] The strong activating effect of the amino group directs the substitution.

  • Hydrolysis (De-esterification): The methyl ester is hydrolyzed back to a carboxylic acid under basic conditions, for example, using potassium hydroxide.[7]

  • Acidification: The final product is precipitated from the solution by acidification with an acid like hydrochloric acid.[7]

G start p-Aminosalicylic Acid step1 Methylation (Dimethyl Sulfate) start->step1 intermediate1 4-Amino-2-methoxy- benzoic acid methyl ester step1->intermediate1 step2 Chlorination (N-Chlorosuccinimide) intermediate1->step2 intermediate2 5-Chloro-4-amino-2-methoxy- benzoic acid methyl ester step2->intermediate2 step3 Hydrolysis (KOH) intermediate2->step3 intermediate3 Potassium Salt step3->intermediate3 step4 Acidification (HCl) intermediate3->step4 end 4-Amino-5-chloro-2-methoxybenzoic acid step4->end

Caption: General synthetic workflow for 4-Amino-5-chloro-2-methoxybenzoic acid.

Chemical Reactivity

The reactivity is governed by its three primary functional groups:

  • Carboxylic Acid: Can undergo esterification or be converted to an acid chloride or amide, making it a versatile handle for coupling reactions.

  • Amino Group: As a primary aromatic amine, it can be acylated, alkylated, or diazotized for further functionalization. Its nucleophilicity is modulated by the other ring substituents.

  • Aromatic Ring: The substituted benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents make the remaining positions relatively deactivated.

Applications and Biological Significance

The primary application of 4-Amino-5-chloro-2-methoxybenzoic acid is as a key intermediate in the synthesis of pharmaceuticals.[1] It forms the core structure for a class of compounds that act as potent agonists and antagonists for the 5-HT₄ receptor.[8][9][10] These receptors are involved in gastrointestinal motility, making derivatives of this molecule candidates for treating conditions like irritable bowel syndrome and gastroparesis. Its derivatives have also been explored in agrochemical applications, such as in the formulation of herbicides.[1]

Experimental Protocols

The following are generalized protocols for the characterization techniques described. The trustworthiness of any characterization relies on meticulous execution and appropriate controls.

Protocol: Sample Preparation for NMR Spectroscopy
  • Objective: To prepare a sample for ¹H and ¹³C NMR analysis to elucidate the chemical structure.

  • Materials: 4-Amino-5-chloro-2-methoxybenzoic acid, Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube, micropipette.

  • Procedure:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not typically obscure important regions of the spectrum.

    • Cap the tube securely and vortex or gently agitate until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

    • Insert the NMR tube into a spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer.

    • Acquire the spectra according to standard instrument parameters for ¹H and ¹³C analysis.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

  • Materials: 4-Amino-5-chloro-2-methoxybenzoic acid, FT-IR spectrometer with an ATR accessory (e.g., diamond crystal).

  • Procedure:

    • Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Place a small amount (a few milligrams) of the solid powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Amino-5-chloro-2-methoxybenzoic acid is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses/goggles, and chemical-resistant gloves is mandatory when handling the solid powder. Handle in a well-ventilated area or a chemical fume hood.[11][12]

References

Introduction: The Imperative of Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-Amino-5-chloro-4-methoxybenzoic Acid

In the realm of pharmaceutical development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For a molecule like this compound, a substituted anthranilic acid derivative, its potential as a synthetic intermediate or a pharmacologically active agent hinges on the exact arrangement of its substituent groups on the benzene ring. Isomeric impurities, even in trace amounts, can lead to vastly different biological activities or reaction outcomes. Therefore, a rigorous, multi-technique approach to structural confirmation is not merely a procedural formality but a cornerstone of scientific validity.

This guide provides a comprehensive comparison of standard analytical techniques for the definitive structural confirmation of this compound (CAS: 79025-82-4). We will move beyond simply listing data, instead focusing on the causality behind experimental choices and the logic of data interpretation, emulating the thought process of a senior scientist tasked with this critical validation.

The Subject Molecule: this compound

Molecular Formula: C₈H₈ClNO₃[1] Molecular Weight: 201.61 g/mol [1] SMILES: COC1=C(C=C(C(=C1)N)C(=O)O)Cl[1]

The key challenge in confirming this structure lies in definitively placing the four substituents—amino (NH₂), chloro (Cl), methoxy (OCH₃), and carboxylic acid (COOH)—at the C2, C5, C4, and C1 positions, respectively. Our analytical strategy must be designed to unambiguously differentiate this isomer from others, such as the closely related 4-Amino-5-chloro-2-methoxybenzoic acid.[2]

A Multi-faceted Analytical Approach

No single technique provides a complete picture. True confidence in structural assignment comes from the convergence of data from orthogonal methods. Our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and, as the ultimate arbiter, Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR is arguably the most powerful tool for elucidating the precise connectivity of a small molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can piece together the molecular puzzle.

Expertise & Experience: What to Expect from the Spectra

For this compound, the substitution pattern leaves two protons on the aromatic ring. Their chemical shifts and coupling patterns are highly diagnostic.

  • ¹H NMR:

    • Aromatic Protons: We expect two distinct singlets in the aromatic region (typically 6.5-8.0 ppm). The proton at C3 is adjacent to the electron-donating amino and methoxy groups, pushing it upfield. The proton at C6 is adjacent to the electron-withdrawing chloro and carboxylic acid groups, shifting it downfield. Their lack of coupling (appearing as singlets) is the key confirmation that they are not adjacent to each other, which is consistent with the 1,2,4,5-substitution pattern.

    • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-4.0 ppm, integrating to 3 protons.

    • Amino Protons (-NH₂): A broad singlet, integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), which may be unobservable if deuterium exchange occurs with a protic solvent like DMSO-d₆.

  • ¹³C NMR:

    • We expect to see all 8 carbon atoms. The chemical shifts are influenced by the attached substituents. The carboxyl carbon will be the most downfield (~165-170 ppm). The carbon attached to the methoxy group (C4) and the amino group (C2) will be shifted downfield, while the carbon attached to chlorine (C5) will also show a distinct downfield shift. Quaternary carbons (C1, C2, C4, C5) will typically have lower intensities than the protonated carbons (C3, C6).

Data Comparison: Predicted vs. Alternative Isomer

To illustrate the discriminatory power of NMR, let's compare the predicted ¹H NMR signals for our target molecule with its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid.

Compound Aromatic Proton 1 Aromatic Proton 2 Key Differentiator
This compound C3-H (Singlet)C6-H (Singlet)Two singlets, confirming para relationship.
4-Amino-5-chloro-2-methoxybenzoic acid C3-H (Singlet)C6-H (Singlet)Two singlets, also confirming para relationship. The chemical shifts would differ due to substituent effects, requiring careful analysis or 2D NMR.

Note: While both isomers show two singlets, advanced techniques like 2D NOESY NMR would be definitive. A NOESY experiment would show through-space correlation between the methoxy protons and the C3-H proton in the 4-amino isomer, but not in our target 2-amino isomer.

Workflow for NMR Analysis

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Vibrational Fingerprint

The structure of this compound presents several characteristic vibrational modes that we can expect to observe in the IR spectrum.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹. This breadth is due to strong hydrogen bonding.

  • N-H Stretch (Amino Group): Two sharp-to-medium peaks typically appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

  • C-O Stretches: We expect strong bands for the C-O bonds of the carboxylic acid and the methoxy group, typically in the 1200-1320 cm⁻¹ (acid) and 1000-1100 cm⁻¹ (methoxy ether) regions.

  • C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Data Comparison: A Tool for Confirmation, Not Isomer Differentiation

While IR is excellent for confirming that all the required functional groups (amine, carboxylic acid, methoxy) are present, it is generally a poor tool for differentiating between positional isomers of substituted benzenes. The IR spectra of this compound and 4-Amino-5-chloro-2-methoxybenzoic acid would likely be very similar, with only subtle differences in the fingerprint region (below 1500 cm⁻¹). Therefore, IR serves as a complementary check rather than a primary tool for isomeric assignment.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Source
Carboxylic Acid2500-3300 (broad)O-H Stretch[3]
Amino3300-3500 (two bands)N-H Stretch[4]
Carboxylic Acid1680-1710C=O Stretch[4]
C-O Bonds1200-1320 & 1000-1100C-O Stretch[5]
C-Cl Bond600-800C-Cl Stretch[6]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expertise & Experience: Predicting the Mass and Fragments
  • Molecular Ion Peak (M⁺): Using high-resolution mass spectrometry (HRMS), we can confirm the elemental composition. The expected exact mass for C₈H₈ClNO₃ is 201.0193 Da.[2] A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we will observe two peaks: a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203, with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.

  • Fragmentation: In electron ionization (EI-MS), the molecular ion will fragment in predictable ways. Key expected fragments include:

    • Loss of -OH (M-17): A peak at m/z 184, corresponding to the loss of a hydroxyl radical from the carboxylic acid.

    • Loss of -COOH (M-45): A peak at m/z 156, corresponding to the loss of the entire carboxyl group.

    • Loss of -OCH₃ (M-31): A peak corresponding to the loss of the methoxy group.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Mass Spectrometry analysis.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam.

Expertise & Experience: From Crystal to Structure

The primary challenge is often experimental: growing a high-quality single crystal suitable for diffraction. If successful, the resulting electron density map provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute connectivity of all atoms.[7] It would instantly differentiate between this compound and any other isomer. The analysis of a related compound, anisic acid, shows that molecules in the crystal are often linked into hydrogen-bonded dimers via their carboxylic acid groups.[8]

Comparative Summary and Final Recommendation

Technique Information Provided Strengths Limitations Role in Confirmation
¹H & ¹³C NMR Atomic connectivity, chemical environmentExcellent for isomer differentiationRequires soluble sample, can be complexPrimary: Essential for definitive isomer assignment in solution.
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for functional group IDPoor for isomer differentiationSecondary: Confirmatory check for expected functional groups.
Mass Spectrometry Molecular weight, elemental formula, fragmentsHigh sensitivity, confirms formula and Cl presenceIsomers often have identical mass and similar fragmentsPrimary: Essential for confirming molecular formula.
X-ray Diffraction Absolute 3D atomic arrangementUnambiguous, definitive structureRequires a suitable single crystalGold Standard: Provides absolute proof when a crystal is available.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer experiment time will be required.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction.

  • Analysis: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H). Integrate the ¹H signals and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants. Correlate ¹H and ¹³C data to assign all signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive or negative ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument software to calculate the most probable elemental composition and compare it to the theoretical value for C₈H₈ClNO₃. Verify the presence of the M+2 isotope peak for chlorine at the correct ~3:1 ratio.

References

A Comparative Analysis of 2-Amino-5-chloro-4-methoxybenzoic Acid and its Bioactive Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the structural arrangement of functional groups on an aromatic scaffold can dramatically alter biological activity. This guide provides a detailed comparative analysis of 2-Amino-5-chloro-4-methoxybenzoic acid and its structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid. While structurally similar, these compounds exhibit a significant disparity in their documented pharmacological profiles, offering a compelling case study in structure-activity relationships. This guide will delve into their synthesis, physicochemical properties, and known biological activities, providing researchers with a comprehensive understanding of these two molecules.

Introduction: The Significance of Isomeric Variation

Positional isomerism plays a pivotal role in determining the pharmacological and physicochemical properties of a molecule.[1] The distinct placement of amino, chloro, and methoxy substituents on the benzoic acid core of the two compounds under review leads to vastly different interactions with biological targets. 4-Amino-5-chloro-2-methoxybenzoic acid has been identified as a key intermediate in the synthesis of potent 5-HT4 receptor agonists and antagonists, highlighting its relevance in the development of therapies for gastrointestinal and cognitive disorders.[2][3] In contrast, this compound is a less-studied compound, with preliminary data suggesting potential cardiovascular effects.[4] This guide aims to juxtapose the well-characterized nature of the 4-amino isomer with the untapped potential of its 2-amino counterpart.

Synthesis and Chemical Workflow

The synthetic routes to these isomeric compounds differ in their starting materials and strategic functional group manipulations, reflecting the importance of regioselectivity in aromatic chemistry.

Synthesis of this compound

The synthesis of this compound typically proceeds via the reduction of a nitrated precursor, 5-chloro-4-methoxy-2-nitrobenzoic acid. This transformation is a standard procedure in aromatic chemistry, often employing catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 5-chloro-4-methoxy-2-nitrobenzoic acid

Reagents and Materials:

  • 5-chloro-4-methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® or Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 5-chloro-4-methoxy-2-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

G start Start: 5-chloro-4-methoxy-2-nitrobenzoic acid dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenation Hydrogenate under H₂ atmosphere add_catalyst->hydrogenation monitor Monitor reaction by TLC/HPLC hydrogenation->monitor filter Filter through Celite® monitor->filter evaporate Evaporate solvent filter->evaporate purify Recrystallize evaporate->purify end_product End Product: this compound purify->end_product

Caption: Synthetic workflow for this compound.

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

A documented synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid starts from the more readily available p-aminosalicylic acid, involving methylation, chlorination, and subsequent hydrolysis.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

This multi-step synthesis is adapted from patent literature.[5]

Step 1: Methylation of p-aminosalicylic acid

  • Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

  • Cool the mixture to 20-30°C and gradually add dimethyl sulfate dropwise.

  • Continue the reaction for 5-6 hours.

  • After the reaction, perform an extraction with ethyl acetate and evaporate the solvent to obtain methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination

  • Dissolve the methyl 4-amino-2-methoxybenzoate from Step 1 in N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

  • Heat the mixture to 70°C and stir for 3-4 hours.

  • Pour the hot reaction mixture into ice water to precipitate the solid product.

  • Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis

  • Reflux the methyl 4-amino-5-chloro-2-methoxybenzoate from Step 2 with potassium hydroxide in a mixture of methanol and water (5:2 v/v) for 2-3 hours.

  • Add activated carbon to decolorize the solution and reflux for another 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in water and acidify with 3M hydrochloric acid to a pH of approximately 5 to precipitate the final product.

  • Filter, wash with water, and dry to obtain 4-Amino-5-chloro-2-methoxybenzoic acid.

Synthesis Workflow Diagram

G start Start: p-aminosalicylic acid methylation Methylation with Dimethyl Sulfate start->methylation intermediate1 Intermediate: Methyl 4-amino-2-methoxybenzoate methylation->intermediate1 chlorination Chlorination with NCS in DMF intermediate1->chlorination intermediate2 Intermediate: Methyl 4-amino-5-chloro-2-methoxybenzoate chlorination->intermediate2 hydrolysis Hydrolysis with KOH in MeOH/H₂O intermediate2->hydrolysis acidification Acidification with HCl hydrolysis->acidification end_product End Product: 4-Amino-5-chloro-2-methoxybenzoic acid acidification->end_product

Caption: Multi-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Physicochemical Properties: A Comparative Overview

The positional differences in the functional groups of these isomers directly influence their physicochemical properties, which are critical for their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound4-Amino-5-chloro-2-methoxybenzoic acid
CAS Number 79025-82-4[4]7206-70-4[6][7][8]
Molecular Formula C₈H₈ClNO₃[4]C₈H₈ClNO₃[6][7][8]
Molecular Weight 201.61 g/mol [4]201.61 g/mol [6][7][8]
Melting Point Not available205-211 °C[8]
Appearance Off-white solidWhite to beige crystalline powder[8]
Predicted pKa (Strongest Acidic) 3.8 (approx.)3.9 (approx.)
Predicted pKa (Strongest Basic) 1.9 (approx.)2.5 (approx.)
Predicted LogP 1.81.9

Predicted values are based on computational models and should be confirmed experimentally.

Comparative Biological Activity

The biological activities of these two isomers diverge significantly, with one being a well-documented modulator of a key neurotransmitter receptor and the other having only preliminary and unverified reports of its effects.

4-Amino-5-chloro-2-methoxybenzoic Acid: A 5-HT4 Receptor Agonist

4-Amino-5-chloro-2-methoxybenzoic acid is recognized as a potent 5-HT4 receptor agonist.[9][10] The 5-HT4 receptor, a G-protein coupled receptor, is predominantly expressed in the gastrointestinal tract and the central nervous system. Its activation is implicated in modulating gut motility and cognitive functions. Derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid have been synthesized and shown to have nanomolar affinity for the 5-HT4 receptor.[2][3] For instance, ester derivatives have been reported with Kᵢ values as low as 0.26 nM and have demonstrated functional antagonism in ex vivo tissue preparations with a pA₂ value of 8.6.[2][3]

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like a derivative of 4-Amino-5-chloro-2-methoxybenzoic acid primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces agonist 4-Amino-5-chloro-2- methoxybenzoic acid derivative agonist->receptor pka Protein Kinase A (PKA) camp->pka activates creb CREB Phosphorylation pka->creb phosphorylates gene_expression Gene Expression (Neuronal Plasticity) creb->gene_expression regulates

Caption: Simplified 5-HT4 receptor signaling pathway.

This compound: An Under-Characterized Analogue

The biological activity of this compound is not well-documented in peer-reviewed literature. A commercially available source suggests it has a blood pressure-lowering effect when administered orally to rats and may also reduce blood lactic acid levels.[4] However, the primary data supporting these claims are not readily accessible. The proposed mechanism involves hydrolysis by carboxylesterase to active metabolites.[4] The chlorination is suggested to increase water solubility and decrease lipid solubility.[4] The lack of robust biological data for this isomer presents an opportunity for further investigation, particularly in the context of cardiovascular research.

Experimental Evaluation: Radioligand Binding Assay

To quantitatively assess the affinity of a compound for a specific receptor, a radioligand binding assay is a standard and powerful technique. The following protocol outlines the key steps for evaluating the binding of a test compound to the 5-HT4 receptor.

Experimental Protocol: 5-HT4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT4 receptor.

Materials:

  • Cell membranes expressing the human 5-HT4 receptor

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist)

  • Test compound (e.g., a derivative of 4-Amino-5-chloro-2-methoxybenzoic acid)

  • Non-specific binding control: A high concentration of a known 5-HT4 ligand (e.g., unlabeled GR113808)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the 5-HT4 receptor on ice and resuspend in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand ([³H]-GR113808)

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add a high concentration of the unlabeled 5-HT4 ligand.

    • For total binding wells, add only the radioligand and buffer.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay Workflow

G start Start: Prepare reagents setup_plate Set up 96-well plate (Total, Non-specific, Test Compound) start->setup_plate add_membranes Add receptor membranes setup_plate->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Rapid filtration and washing incubate->filter_wash scintillation Scintillation counting filter_wash->scintillation analyze Data analysis (IC₅₀, Kᵢ) scintillation->analyze end_result End: Determine binding affinity analyze->end_result

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

This comparative guide highlights the profound impact of isomeric substitution on the pharmacological properties of benzoic acid derivatives. 4-Amino-5-chloro-2-methoxybenzoic acid stands as a well-validated precursor for potent 5-HT4 receptor modulators, with a clear mechanism of action and a wealth of supporting experimental data. Its derivatives hold therapeutic promise for conditions where modulation of serotonergic pathways is beneficial.

In contrast, this compound remains a comparatively enigmatic molecule. The tantalizing but unverified reports of its cardiovascular effects underscore the need for rigorous scientific investigation. Future research should focus on:

  • Definitive Biological Screening: A comprehensive screening of this compound against a panel of cardiovascular targets is warranted to validate or refute the preliminary claims of its hypotensive activity.

  • Mechanism of Action Studies: Should a biological activity be confirmed, subsequent studies should elucidate its molecular mechanism of action.

  • Synthesis of Analogues: A systematic synthesis and evaluation of analogues of this compound could lead to the discovery of novel compounds with improved potency and selectivity.

By presenting a side-by-side analysis, this guide not only illuminates the established utility of one isomer but also shines a light on the unexplored potential of the other, encouraging further research into this fascinating area of medicinal chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 2-Amino-5-chloro-4-methoxybenzoic acid is paramount for ensuring product quality, safety, and efficacy. This compound, a key intermediate or potential impurity in various synthetic pathways, demands rigorously validated analytical methods to support regulatory submissions and quality control.

This guide provides an in-depth comparison of analytical methodologies for the determination of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the authoritative standards set by the International Council for Harmonisation (ICH).[1][2][3] Our focus is on creating self-validating systems that are not only compliant but also scientifically sound and fit for purpose.

The Foundation: ICH Q2(R2) and Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The ICH Q2(R2) guideline is the global standard, outlining the performance characteristics that must be evaluated.[1][2][4] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration within a given range.[5]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

This guide will compare two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—through the lens of these validation parameters. We will also briefly discuss UV-Vis Spectrophotometry as a simpler, alternative screening tool.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the quintessential technique for the analysis of non-volatile, polar aromatic compounds like this compound. Its high resolution, accuracy, and robustness make it ideal for both quantitative assays and impurity profiling.

Causality of Method Design for HPLC

The structure of this compound (an aromatic ring with amino, chloro, methoxy, and carboxylic acid functional groups) dictates our chromatographic strategy. The presence of the ionizable carboxylic acid and amino groups makes the mobile phase pH a critical parameter for controlling retention and peak shape. To ensure reproducible retention and sharp, symmetrical peaks, it is essential to suppress the ionization of the carboxylic acid group by maintaining an acidic mobile phase pH (typically 2-3 units below the pKa of the analyte).[6]

Experimental Protocol: Validated RP-HPLC-UV Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its separation from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 254 nm or a local maximum).

  • Injection Volume: 10 µL.

Validation Workflow:

Caption: HPLC Method Validation Workflow.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare sample solutions by accurately weighing and dissolving the test material to a concentration within the calibration range.

  • System Suitability: Before starting the validation, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%, and theoretical plates should be > 2000, confirming system readiness.[4]

  • Specificity (Forced Degradation Study):

    • To demonstrate that the method is stability-indicating, forced degradation studies are essential.[7][8]

    • Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[9] The goal is to achieve 5-20% degradation.[7][10]

    • Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks, which is confirmed by peak purity analysis using a PDA detector.

  • Linearity and Range:

    • Inject the prepared calibration standards in triplicate.

    • Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.998.[11]

  • Accuracy:

    • Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Calculate the percent recovery at each level. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2%.

  • LOD & LOQ:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., ±0.1 unit of pH, ±2°C in column temperature, ±5% in mobile phase composition).

    • Analyze the system suitability standard under each condition. The system suitability criteria should still be met, demonstrating the method's robustness.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity for Trace Analysis

For applications requiring ultra-high sensitivity and specificity, such as identifying trace-level impurities or in pharmacokinetic studies, GC-MS is a powerful alternative. However, due to the low volatility of benzoic acid derivatives, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for gas chromatography.[12]

Causality of Method Design for GC-MS

The polar carboxylic acid and amine groups make this compound non-volatile. Derivatization is necessary to mask these polar functionalities. Silylation (e.g., with BSTFA) or esterification (e.g., with pentafluorobenzyl bromide, PFB-Br) are common approaches.[13] PFB-Br derivatization is particularly advantageous as it introduces an electrophoric group, making the derivative highly sensitive to Electron Capture Detection (ECD) or providing a characteristic mass spectrum in MS.[14]

Experimental Protocol: Validated GC-MS Method

Objective: To develop and validate a highly sensitive GC-MS method for the trace-level quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

Derivatization and GC-MS Conditions:

  • Derivatization Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Pentafluorobenzyl Bromide (PFB-Br).

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity quantification, using a characteristic fragment ion of the derivatized analyte.

Validation Workflow:

Caption: GC-MS Method Validation Workflow.

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent (e.g., MTBSTFA in acetonitrile) and heat the mixture (e.g., 60°C for 30 minutes) to ensure complete reaction.[15]

    • Cool the sample before injection into the GC-MS.

  • Standard Preparation: Prepare calibration standards and derivatize them in the same manner as the samples.

  • Specificity:

    • Analyze a derivatized blank, a standard, and a sample in full scan mode. Specificity is demonstrated by the unique retention time and mass spectrum of the derivatized analyte, which should be free from interfering peaks at the retention time of interest.

  • Linearity, Range, Accuracy, Precision, LOD & LOQ:

    • These parameters are validated similarly to the HPLC method, but using the GC-MS system.

    • For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring 2-3 characteristic ions of the derivatized analyte. This significantly improves sensitivity and selectivity. The linearity (R²) should be ≥ 0.999.[11]

UV-Vis Spectrophotometry: A Simple Screening Tool

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantification. However, its major drawback is a lack of specificity. It is best suited for analyzing pure substance solutions or for screening in simple matrices where interfering substances with similar UV absorbance are absent.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent (e.g., methanol, ethanol) in which the analyte is soluble and that does not absorb in the same region.

  • Determine λmax: Scan a dilute solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to create a calibration curve (Beer's Law plot).

  • Sample Analysis: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the calibration curve.

Quantitative Performance Comparison

The choice of method depends on the specific analytical challenge. The table below provides a comparative summary of the expected performance of each technique for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile derivatives followed by mass-based detection.Measurement of UV light absorbance by the analyte in solution.
Specificity High (Excellent with forced degradation studies)Very High (Based on both retention time and mass spectrum)Low (Susceptible to interference from any co-absorbing species)
Sensitivity (Typical LOQ) 30 - 150 ng/mL[11]1.5 - 30 ng/mL[11]0.3 - 3 µg/mL[11]
Linearity (R²) > 0.998> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%90 - 110%
Precision (%RSD) < 2%< 5%< 5%
Throughput ModerateLow (due to derivatization)High
Primary Application Purity, Assay, Stability TestingTrace Impurity Analysis, BioanalysisRapid Screening, Pure Substance Assay

Conclusion

The validation of analytical methods for this compound is a critical exercise in ensuring data integrity and product quality.

  • RP-HPLC with UV detection stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, accuracy, and precision. Its ability to be validated as a stability-indicating method through forced degradation studies is a significant advantage.[9]

  • GC-MS is the superior choice when ultimate sensitivity and specificity are required, particularly for trace-level determination in complex matrices. The necessity of a derivatization step adds complexity but provides unparalleled performance for demanding applications.[12][16]

  • UV-Vis Spectrophotometry , while simple and rapid, should be reserved for screening purposes or for the analysis of the pure substance in the absence of interfering compounds due to its inherent lack of specificity.

Ultimately, the selection and validation of an analytical method must be guided by its intended purpose, adhering to the rigorous standards of the ICH guidelines to generate trustworthy and scientifically sound data.[1][3]

References

A Comparative Guide to HPLC Purity Analysis of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 2-Amino-5-chloro-4-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound, grounded in scientific principles and supported by experimental data.

The Critical Role of Purity Analysis

Impurities in a starting material like this compound can arise from various sources, including residual starting materials from its synthesis, by-products from incomplete or side reactions, and degradation products formed during storage. These impurities can have unintended pharmacological effects, impact the stability of the API, and complicate regulatory submissions. Therefore, a well-defined, validated, and stability-indicating analytical method is not just a quality control measure but a fundamental aspect of drug development.

Recommended Primary Method: Reversed-Phase HPLC (RP-HPLC)

Based on the chemical structure of this compound—an aromatic carboxylic acid with both amino and chloro substituents—a reversed-phase HPLC method with UV detection is the most suitable and widely applicable technique for purity analysis. The presence of the benzene ring provides good hydrophobicity for retention on a C18 stationary phase, while the chromophores allow for sensitive UV detection.

The selection of a C18 column is based on its versatility and proven performance for a wide range of aromatic compounds.[1] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer, allows for the fine-tuning of retention and peak shape. The acidic modifier, typically phosphoric acid or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[2][3]

Workflow for the Optimized RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Injector Inject Sample/Standard Dilution->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for RP-HPLC Purity Analysis of this compound.

Comparative Analysis: RP-HPLC vs. Mixed-Mode Chromatography

To provide a clear comparison, we will evaluate the performance of our optimized RP-HPLC method against an alternative, Mixed-Mode Chromatography (MMC). MMC columns possess both reversed-phase and ion-exchange characteristics and can offer unique selectivity for complex samples.[2][4] The following table presents realistic, hypothetical data for the analysis of a this compound sample containing potential impurities.

ParameterOptimized RP-HPLC MethodMixed-Mode Chromatography (MMC)
Column C18 (4.6 x 150 mm, 5 µm)Mixed-Mode (e.g., C18 with Anion Exchange)
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile(Gradient Elution)A: 20 mM Ammonium Acetate, pH 5.0B: Acetonitrile(Gradient Elution)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Main Peak) 8.5 min10.2 min
Resolution (Main Peak vs. Closest Impurity) 2.51.8
Tailing Factor (Main Peak) 1.11.5
LOD (Main Peak) 0.01 µg/mL0.02 µg/mL
Robustness HighModerate (sensitive to buffer pH and concentration)

As the data illustrates, the optimized RP-HPLC method provides superior resolution and peak shape (lower tailing factor), which is critical for accurate quantification of impurities. While MMC can be a powerful tool, its complexity can lead to challenges in method robustness.

Addressing Potential Impurities

A robust purity method must be able to separate the main compound from all potential impurities. For this compound, these may include:

  • Starting Materials: Such as precursors used in the synthesis.

  • Isomeric Impurities: For example, 4-Amino-5-chloro-2-methoxybenzoic acid.[5]

  • By-products: Arising from side reactions during synthesis.

  • Degradation Products: Formed under stress conditions like heat, light, acid, base, and oxidation.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6][7] By subjecting the compound to these stress conditions, we can generate potential degradation products and ensure the HPLC method can separate them from the main peak.

Detailed Experimental Protocol: Optimized RP-HPLC Method

This protocol is a self-validating system, where the system suitability test ensures the performance of the chromatographic system before sample analysis. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1) and USP General Chapter <621>.[4][8][9]

1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution.

4. System Suitability Test (SST)

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

5. Procedure

  • Inject the sample solution in duplicate.

  • Calculate the purity by the area normalization method, assuming the response factor is the same for all impurities.

    % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be employed for preliminary or orthogonal assessments.

  • Melting Point Analysis: A sharp melting point close to the literature value can indicate high purity. However, this method is not quantitative and cannot detect small amounts of impurities.

  • Thin Layer Chromatography (TLC): A simple, rapid, and inexpensive technique for a qualitative assessment of purity. It can reveal the presence of major impurities but lacks the resolution and quantitative capabilities of HPLC.

Decision Tree for Selecting an Analytical Method

Method_Selection cluster_purpose Define Analytical Need cluster_methods Select Method cluster_outcome Outcome Start Purity Analysis of This compound Quant Quantitative Purity & Impurity Profiling? Start->Quant Qual Qualitative Check? Start->Qual Quant->Qual No HPLC HPLC (Recommended) Quant->HPLC Yes TLC TLC Qual->TLC Yes MP Melting Point Qual->MP Yes High_Confidence High Confidence Quantitative Data HPLC->High_Confidence Preliminary_Data Preliminary/ Screening Data TLC->Preliminary_Data MP->Preliminary_Data

Caption: Decision-making framework for selecting a purity analysis method.

Conclusion

For the comprehensive and reliable purity analysis of this compound, a validated reversed-phase HPLC method is unequivocally the superior choice. It offers the necessary specificity, sensitivity, and robustness to ensure the quality of this critical pharmaceutical intermediate. While other techniques have their place, they do not provide the quantitative rigor required for drug development and quality control in a regulated environment. The adoption of the detailed RP-HPLC protocol presented in this guide will empower researchers and scientists to make informed decisions based on accurate and dependable purity data.

References

A Senior Application Scientist's Guide to the Elemental Analysis of 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-Amino-5-chloro-4-methoxybenzoic acid, a versatile building block in medicinal chemistry, rigorous elemental analysis is not merely a procedural step but a critical validation of its molecular identity and purity.[1] This guide provides an in-depth comparison of key analytical techniques for the elemental analysis of this compound, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.

The molecular formula of this compound is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol .[1][2][3][4] Based on this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011896.08847.66
HydrogenH1.00888.0644.00
ChlorineCl35.453135.45317.58
NitrogenN14.007114.0076.95
OxygenO15.999347.99723.81
Total 201.609 100.00

This guide will compare three principal analytical techniques for verifying these percentages: Combustion Analysis for Carbon, Hydrogen, and Nitrogen; Combustion Ion Chromatography for Chlorine; and X-ray Photoelectron Spectroscopy as a surface-sensitive alternative.

Combustion Analysis: The Gold Standard for C, H, and N

Combustion analysis is a robust and widely adopted method for determining the carbon, hydrogen, and nitrogen content of organic compounds. The underlying principle is the complete combustion of the sample in a high-oxygen environment, which converts the constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).

Causality Behind Experimental Choices

The choice of combustion analysis is predicated on its high accuracy and precision for bulk sample analysis. The method relies on the stoichiometric conversion of the elements of interest into specific gaseous products. A precisely weighed sample is combusted at high temperatures (typically 900-1100°C) in a stream of oxygen, often with the aid of catalysts to ensure complete oxidation. The resulting gases are then separated and quantified using various detection methods, most commonly thermal conductivity detection.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin or silver capsule.

  • Instrument Setup: Calibrate the combustion analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Introduce the encapsulated sample into the combustion furnace. The high temperature and oxygen-rich environment will lead to the following reactions:

    • C₈H₈ClNO₃ + O₂ → 8CO₂ + 4H₂O + N₂ + HCl

  • Gas Separation and Detection: The gaseous products are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (CO₂, H₂O, N₂) are then separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output A Weigh 1-3 mg of This compound B Encapsulate in Tin/Silver Capsule A->B C Combustion Furnace (900-1100°C, O₂) B->C D Reduction Furnace C->D E Gas Chromatography Separation D->E F Thermal Conductivity Detector E->F G Calculate %C, %H, %N F->G

Caption: Workflow for Combustion Analysis.

Combustion Ion Chromatography (CIC): A Precise Approach for Halogen Determination

For the accurate quantification of chlorine in this compound, Combustion Ion Chromatography (CIC) offers a sensitive and specific method.[5][6] This technique couples the combustion of the sample with the separation and detection of the resulting halide ion by ion chromatography.

Causality Behind Experimental Choices

Traditional methods for halogen determination, such as titration, can be less specific and prone to interferences.[7][8] CIC provides a more robust alternative by converting the organically bound chlorine into hydrogen chloride (HCl) gas during combustion.[6] This gas is then trapped in an aqueous solution, forming chloride ions (Cl⁻), which are subsequently quantified by ion chromatography. This multi-step process ensures high selectivity and sensitivity.

Experimental Protocol: Combustion Ion Chromatography
  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 1-10 mg) into a sample boat.

  • Instrument Setup: Calibrate the ion chromatograph with certified chloride standard solutions of varying concentrations.

  • Combustion: The sample is introduced into a high-temperature furnace (around 1000°C) with a continuous flow of argon and oxygen. The organic matrix is combusted, and the chlorine is converted to HCl gas.

  • Gas Absorption: The gas stream is passed through an absorption tube containing a specific volume of an aqueous solution (often with a small amount of hydrogen peroxide) to trap the HCl gas and convert it to chloride ions.[6]

  • Ion Chromatography Analysis: An aliquot of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.

  • Data Analysis: The concentration of chloride in the absorption solution is determined from the calibration curve. The percentage of chlorine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.

CIC_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output A Weigh 1-10 mg of Sample B Combustion Furnace (1000°C, Ar/O₂) A->B C Gas Absorption (Aqueous Solution) B->C D Ion Chromatography Separation C->D E Conductivity Detector D->E F Calculate %Cl E->F

Caption: Workflow for Combustion Ion Chromatography.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Alternative

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition and chemical state of the elements on the surface of a material.[9][10][11][12] While not a bulk analysis technique like combustion analysis, XPS can be invaluable for assessing surface purity and identifying potential surface contaminants.

Causality Behind Experimental Choices

XPS is chosen when the surface chemistry of the compound is of particular interest. It is highly surface-sensitive, analyzing only the top 5-10 nanometers of the sample.[10] This makes it ideal for detecting surface oxidation, adsorbed impurities, or variations in composition between the surface and the bulk material. The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.[9][12]

Experimental Protocol: X-ray Photoelectron Spectroscopy
  • Sample Preparation: A small amount of the powdered this compound is mounted onto a sample holder using double-sided adhesive tape.

  • Instrument Setup: The sample is introduced into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

  • Spectral Acquisition: A survey scan is first performed to identify all the elements present on the surface (except H and He).[11][12] High-resolution scans are then acquired for the elements of interest (C, N, O, Cl) to determine their chemical states.

  • Data Analysis: The peak areas in the high-resolution spectra are used to quantify the atomic concentrations of the elements on the surface. The binding energies of the peaks provide information about the chemical bonding.

XPS_Workflow cluster_0 Sample Preparation cluster_1 Analysis (UHV) cluster_2 Data Output A Mount Powdered Sample B X-ray Irradiation (e.g., Al Kα) A->B C Photoelectron Emission B->C D Electron Energy Analyzer C->D E Detector D->E F Survey & High-Resolution Spectra E->F G Calculate Surface Atomic % F->G

Caption: Workflow for X-ray Photoelectron Spectroscopy.

Comparison of Experimental Data

The following table presents the theoretical elemental composition of this compound alongside hypothetical experimental data from the discussed analytical techniques.

ElementTheoretical %Combustion Analysis % (±0.3%)CIC % (±0.5%)XPS % (Surface)
Carbon47.6647.58-55.2
Hydrogen4.004.05--
Nitrogen6.956.89-5.8
Chlorine17.58-17.4515.1
Oxygen23.81(by difference)-23.9

Note: XPS results can differ significantly from bulk analysis due to surface contamination (e.g., adventitious carbon) and potential differences in surface versus bulk composition. Oxygen is typically calculated by difference in combustion analysis.

Conclusion

The elemental analysis of this compound requires a multi-faceted approach to ensure a comprehensive and accurate characterization. Combustion analysis remains the definitive method for determining the bulk percentage of carbon, hydrogen, and nitrogen. For the critical determination of chlorine, Combustion Ion Chromatography provides a superior level of accuracy and specificity compared to older wet chemistry methods. While not a tool for bulk analysis, X-ray Photoelectron Spectroscopy offers invaluable insights into the surface chemistry and purity of the compound, which can be crucial for understanding its reactivity and stability. By employing these complementary techniques, researchers and drug developers can confidently validate the elemental composition and purity of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of substituted anthranilic acid derivatives is a cornerstone of generating novel molecular entities. 2-Amino-5-chloro-4-methoxybenzoic acid, a key structural motif, presents a unique substitution pattern that necessitates a careful selection of synthetic strategies. This guide provides an in-depth comparison of plausible and efficient synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro substituent, and a methoxy group, makes it a valuable intermediate for the synthesis of a range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of these functional groups can significantly influence the biological activity and physicochemical properties of the final products. While not extensively documented in publicly available literature, its synthesis can be approached through logical and established organic chemistry transformations. This guide will explore the most viable synthetic pathways, evaluating them on criteria such as starting material availability, reaction efficiency, and scalability.

Synthetic Route 1: Direct Chlorination of 2-Amino-4-methoxybenzoic Acid

A primary and direct approach to the synthesis of this compound involves the electrophilic chlorination of the readily available precursor, 2-amino-4-methoxybenzoic acid. The directing effects of the amino and methoxy groups, both being ortho-, para-directing, and the carboxylic acid group, a meta-director, will influence the regioselectivity of the chlorination. The strong activating and ortho, para-directing nature of the amino group is expected to direct the incoming electrophile to the position para to it, which is the C5 position.

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution (chlorination) involves the generation of an electrophilic chlorine species (e.g., Cl⁺) which is then attacked by the electron-rich aromatic ring. The choice of chlorinating agent is critical to control the reactivity and prevent over-chlorination or undesired side reactions. Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and iodobenzene dichloride (PhICl₂). The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or a polar aprotic solvent.

G cluster_reagents Key Reagents 2-Amino-4-methoxybenzoic acid 2-Amino-4-methoxybenzoic acid Electrophilic Attack Electrophilic Attack 2-Amino-4-methoxybenzoic acid->Electrophilic Attack Chlorinating Agent (e.g., NCS) Sigma Complex Intermediate Sigma Complex Intermediate Electrophilic Attack->Sigma Complex Intermediate Resonance Stabilization This compound This compound Sigma Complex Intermediate->this compound Deprotonation N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) Sulfuryl Chloride (SOCl₂) Sulfuryl Chloride (SOCl₂)

Caption: Generalized workflow for the direct chlorination of 2-amino-4-methoxybenzoic acid.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)
  • Dissolution: Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Route 2: Multi-step Synthesis from 4-Methoxy-2-nitrobenzoic Acid

An alternative strategy involves a multi-step sequence starting from 4-methoxy-2-nitrobenzoic acid. This route introduces the amino group in the final step, which can be advantageous in avoiding potential side reactions associated with the free amino group during chlorination. The key steps are chlorination of the nitro-precursor followed by reduction of the nitro group.

Mechanistic Considerations

The first step is the electrophilic chlorination of 4-methoxy-2-nitrobenzoic acid. The methoxy group is an activating, ortho-, para-director, while the nitro and carboxylic acid groups are deactivating, meta-directors. The directing effects will guide the chlorine atom to the C5 position. The subsequent step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

G cluster_reagents Key Transformations 4-Methoxy-2-nitrobenzoic acid 4-Methoxy-2-nitrobenzoic acid 5-Chloro-4-methoxy-2-nitrobenzoic acid 5-Chloro-4-methoxy-2-nitrobenzoic acid 4-Methoxy-2-nitrobenzoic acid->5-Chloro-4-methoxy-2-nitrobenzoic acid Chlorination (e.g., SO₂Cl₂/cat. H₂SO₄) This compound This compound 5-Chloro-4-methoxy-2-nitrobenzoic acid->this compound Nitro Group Reduction (e.g., H₂/Pd-C) Electrophilic Chlorination Electrophilic Chlorination Nitro Reduction Nitro Reduction

Caption: Multi-step synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-4-methoxy-2-nitrobenzoic acid

  • Reaction Setup: To a solution of 4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add a catalytic amount of concentrated sulfuric acid.

  • Chlorination: Add sulfuryl chloride (1.1 eq) dropwise to the reaction mixture at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC.

  • Work-up and Isolation: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated product.

Step 2: Synthesis of this compound

  • Reduction Setup: Dissolve the crude 5-chloro-4-methoxy-2-nitrobenzoic acid from the previous step in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Completion and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be achieved by recrystallization.

Comparison of Synthetic Routes

FeatureRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis
Starting Material 2-Amino-4-methoxybenzoic acid4-Methoxy-2-nitrobenzoic acid
Number of Steps 12
Key Reactions Electrophilic Aromatic ChlorinationElectrophilic Aromatic Chlorination, Nitro Group Reduction
Potential Advantages Shorter route, potentially higher overall yield if regioselectivity is high.Avoids potential side reactions with the amino group during chlorination. Starting material may be more readily available or cheaper.
Potential Disadvantages Risk of over-chlorination or formation of isomers. The free amino group can complicate the reaction.Longer route, which may lower the overall yield. Requires handling of nitro compounds and hydrogenation equipment.
Scalability Potentially straightforward to scale up, but control of exotherm and regioselectivity is crucial.Generally scalable, with well-established procedures for both chlorination and catalytic hydrogenation.
Safety Considerations Chlorinating agents can be corrosive and moisture-sensitive.Handling of nitroaromatic compounds (potentially explosive) and hydrogen gas (flammable) requires appropriate safety precautions.

Conclusion for the Informed Researcher

The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the research or development project.

Route 1 (Direct Chlorination) is attractive for its atom and step economy. If the regioselectivity of the chlorination of 2-amino-4-methoxybenzoic acid is high, this would likely be the preferred method for its simplicity and efficiency. However, careful optimization of the reaction conditions and chlorinating agent would be necessary to minimize the formation of byproducts.

Route 2 (Multi-step Synthesis) offers a more controlled and potentially more robust approach. By chlorinating the deactivated nitro-precursor, the issue of regioselectivity is often more straightforward to manage. The subsequent reduction of the nitro group is a high-yielding and clean reaction. This route may be favored in scenarios where starting material cost and availability are a primary concern, and where a highly pure final product is required without extensive chromatographic purification.

For any large-scale synthesis, a thorough cost-benefit analysis, including starting material costs, reagent safety, and waste disposal, would be essential in making the final decision. It is recommended that small-scale trial reactions are conducted for both routes to determine the optimal conditions and to assess the yield and purity of the final product in the specific laboratory setting.

A Comparative Guide to In Vitro and In Vivo Assays for 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of key in vitro and in vivo assays for characterizing the pharmacological profile of 2-Amino-5-chloro-4-methoxybenzoic acid. While this specific compound is noted in chemical supplier catalogs, the majority of detailed pharmacological literature focuses on its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid , a well-established scaffold for developing potent 5-HT₄ receptor modulators.[1][2][3] This guide will, therefore, use the assay methodologies established for this extensively studied isomer as a framework for evaluating this compound, providing a direct comparative context with established benchmarks.

We will move from initial target engagement and cellular function (in vitro) to tissue-level physiological responses (in vivo), explaining the causality behind each experimental choice and providing detailed, self-validating protocols.

Chapter 1: In Vitro Characterization: Target Engagement and Functional Activity

The foundational step in characterizing any novel compound is to determine its interaction with a specific biological target. For the aminobenzoic acid scaffold, the serotonin 4 receptor (5-HT₄R) is a primary target of interest.[1][2] These assays are designed to answer two fundamental questions: (1) Does the compound bind to the receptor? and (2) What is the functional consequence of this binding?

Primary Assay: Target Affinity via Radioligand Binding

Expertise & Rationale: Before assessing function, we must confirm and quantify the physical interaction between the compound and the target receptor. A competitive radioligand binding assay is the gold standard for this purpose. It measures the affinity (expressed as the inhibition constant, Kᵢ) of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand from the receptor. This provides a robust, quantitative measure of target engagement.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo / Ex Vivo Validation a Compound Library (e.g., Benzoic Acid Derivatives) b Radioligand Binding Assay (Target Affinity - Ki) a->b c Functional Assay (cAMP) (Potency - EC50 / Efficacy) b->c d Isolated Tissue Assay (Physiological Response) c->d e Animal Model of Disease (e.g., GI Motility) d->e f Lead Candidate e->f Lead Candidate

Caption: A general experimental workflow for drug discovery.

Detailed Protocol: 5-HT₄ Receptor Competitive Binding Assay

  • Tissue Preparation: Homogenize rat striatum tissue, known for its high density of 5-HT₄ receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the process to wash the membranes.

  • Final Resuspension: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% ascorbic acid) to a final protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.[4]

  • Assay Reaction: In a 96-well plate, combine:

    • 50 µL of membrane homogenate.

    • 50 µL of [³H]GR113808 (a high-affinity 5-HT₄ antagonist radioligand) at a final concentration of 0.1-0.3 nM.

    • 50 µL of a range of concentrations of this compound or a reference compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl) to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Comparative Data: 5-HT₄ Receptor Binding Affinity

CompoundClassKᵢ (nM)Source
4-Amino-5-chloro-2-methoxybenzoic acid derivative (7a) Test Scaffold1.07 ± 0.5[1][2]
4-Amino-5-chloro-2-methoxybenzoic acid derivative (7k) Test Scaffold1.0 ± 0.3[1][2]
Serotonin (5-HT) Endogenous Agonist~250-500N/A
GR 113808 Antagonist~0.1-0.5N/A
Zacopride Agonist~1-5N/A
Secondary Assay: Functional Activity via cAMP Accumulation

Expertise & Rationale: Demonstrating binding is not sufficient; we must understand the functional consequence. The 5-HT₄ receptor is a Gs-protein coupled receptor (GPCR). Its activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Measuring cAMP accumulation in cells expressing the receptor is a direct readout of agonist activity. This assay allows us to classify the compound as a full agonist, partial agonist, or antagonist.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Space R 5-HT4 Receptor G Gs Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates Agonist Agonist (e.g., Serotonin) Agonist->R Binds

Caption: Simplified 5-HT₄ receptor signaling cascade.

Detailed Protocol: HTRF-Based cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency.

  • Cell Seeding: Harvest and seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds (e.g., serotonin as a full agonist) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio, which is proportional to the amount of cAMP produced. Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist). To test for antagonist activity, pre-incubate cells with the test compound before adding a fixed concentration of an agonist like serotonin.

Chapter 2: Ex Vivo / In Vivo Characterization: Physiological Relevance

Expertise & Rationale: While in vitro assays confirm molecular and cellular activity, they do not predict the effect in a complex biological system. Ex vivo tissue assays and in vivo models are essential for understanding the physiological consequences of receptor modulation. Given the role of 5-HT₄ receptors in regulating gastrointestinal motility, assays using isolated gut tissue are a logical next step.

Ex Vivo Assay: Guinea Pig Ileum Contraction

Expertise & Rationale: The longitudinal muscle of the guinea pig ileum contains a myenteric plexus with cholinergic neurons that are modulated by 5-HT₄ receptors. Agonism at these receptors enhances acetylcholine release, causing muscle contraction. This isolated tissue preparation is a classic pharmacology model that provides a robust and reproducible measure of a compound's prokinetic potential.

Detailed Protocol: Isolated Guinea Pig Ileum Assay

  • Tissue Dissection: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Preparation: Gently remove the contents and place the segment in a petri dish containing Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂. Carefully strip away the longitudinal muscle with the myenteric plexus attached.

  • Mounting: Mount the muscle strip in an organ bath (~10 mL) filled with gassed Krebs-Henseleit solution maintained at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

  • Stimulation & Recording: Elicit electrical field stimulation (EFS) to induce twitch contractions, which are recorded via the transducer.

  • Compound Addition: Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound or reference agonists to the organ bath. Agonists will potentiate the twitch responses.

  • Data Analysis: Measure the increase in contractile force at each concentration. Plot the percentage increase against the log concentration and fit the data to a dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Comparative Data: Functional Potency in Isolated Tissue

CompoundClassPotency (pEC₅₀) / ActivitySource
4-Amino-5-chloro-2-methoxybenzoic acid derivative (7a) Partial AgonistPotent agonist activity[1][2]
Serotonin (5-HT) Full AgonistFull agonist, pEC₅₀ ~7.0N/A
4-Amino-5-chloro-2-methoxybenzoic acid derivative (7g) AntagonistpA₂ value of 8.6[1]

Note: The pA₂ value is a measure of the potency of an antagonist. A higher value indicates greater potency.

Conclusion

This guide outlines a logical and robust pipeline for the pharmacological characterization of this compound, leveraging established methodologies for the closely related and well-studied aminobenzoic acid scaffold. By systematically progressing from in vitro binding and functional assays to physiologically relevant ex vivo models, researchers can build a comprehensive profile of the compound's affinity, potency, efficacy, and potential therapeutic utility. The comparative data from established 5-HT₄ modulators provides the necessary context to accurately interpret the experimental results and guide further drug development efforts.

References

A Senior Application Scientist's Guide to Computational Modeling and Docking of 2-Amino-5-chloro-4-methoxybenzoic acid for 5-HT4 Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically rigorous comparison of the computational modeling and molecular docking performance of 2-Amino-5-chloro-4-methoxybenzoic acid against the human serotonin 5-HT4 receptor. We will objectively compare its predicted binding affinity and interaction patterns with established 5-HT4 receptor modulators, namely the agonists Prucalopride and Tegaserod, and the antagonist GR 113808. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this molecule as a scaffold for novel therapeutics targeting the 5-HT4 receptor.

Introduction: The Rationale for Investigating this compound and the 5-HT4 Receptor

The serotonin 5-HT4 receptor, a G-protein coupled receptor, is a well-established therapeutic target, primarily implicated in gastrointestinal motility.[1] Agonists of this receptor, such as Prucalopride and Tegaserod, have been successfully developed to treat conditions like chronic constipation.[2][3][4] this compound has been identified as a core scaffold in the synthesis of potent 5-HT4 receptor ligands.[5] While derivatives of this molecule have shown high affinity for the 5-HT4 receptor, a detailed computational analysis of the parent compound's interaction with the receptor is lacking.

This guide aims to fill that gap by providing a comprehensive computational workflow to predict the binding mode and affinity of this compound to the 5-HT4 receptor. By comparing these computational predictions with those of known drugs, we can gain valuable insights into its potential as a lead compound for the development of novel 5-HT4 receptor modulators.

Comparative Ligand Analysis

To provide a robust comparative framework, we have selected three well-characterized 5-HT4 receptor ligands. The 2D structures of our topic molecule and the selected comparators are presented below.

MoleculeType2D Structure
This compound Topic Molecule[Image of this compound 2D structure from PubChem CID 81626][6]
Prucalopride 5-HT4 Agonist[Image of Prucalopride 2D structure from PubChem CID 3052762][2][3][7]
Tegaserod 5-HT4 Agonist[Image of Tegaserod 2D structure from PubChem CID 135409453][4][8][9]
GR 113808 5-HT4 Antagonist[Image of GR 113808 2D structure from PubChem CID 104845][10][11][12][13]

Experimental & Computational Methodology

Our computational approach is designed to be a self-validating system, where the docking of known ligands serves to confirm the accuracy of our protocol before evaluating the topic molecule.

Computational Workflow Overview

The following diagram illustrates the comprehensive workflow for our molecular docking study.

computational_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 7XT8) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (Topic & Comparators) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Results Analysis (Binding Energy & Pose) docking->results vis Interaction Visualization (PyMOL & Discovery Studio) results->vis

Caption: Computational docking workflow from preparation to analysis.

Step-by-Step Experimental Protocol

This protocol details the precise steps for conducting the molecular docking study using AutoDock Tools and AutoDock Vina.

Part 1: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of the human 5-HT4 receptor in complex with a Gs protein and nanobody from the Protein Data Bank (PDB ID: 7XT8).

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand. For this study, we will retain only chain A of the receptor.

  • Add Hydrogens: Using AutoDockTools, add polar hydrogen atoms to the receptor structure. This is crucial for correct ionization and hydrogen bonding during docking.[14][15]

  • Assign Charges: Compute and assign Gasteiger charges to all atoms of the receptor. These partial charges are essential for calculating electrostatic interactions.

  • Save as PDBQT: Save the prepared receptor structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Part 2: Ligand Preparation

  • Obtain Ligand Structures: Download the 2D SDF files for this compound, Prucalopride, Tegaserod, and GR 113808 from the PubChem database.

  • Convert to 3D: Use a molecular modeling software like Avogadro or the online PubChem 3D viewer to generate 3D conformations of the ligands and save them in PDB format.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: In AutoDockTools, open each ligand's PDB file, assign Gasteiger charges, and define the rotatable bonds. The number of rotatable bonds will directly impact the conformational search space during docking.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking

  • Grid Box Generation: Define the docking search space (the "grid box") around the known binding site of the 5-HT4 receptor. The center and dimensions of the grid box should be sufficient to encompass the entire binding pocket.

  • Run AutoDock Vina: Execute the docking calculations for each ligand against the prepared 5-HT4 receptor using AutoDock Vina. The software will perform a conformational search of the ligand within the defined grid box and score the resulting poses based on a semi-empirical free energy force field.[16][17]

  • Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 4: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.

  • Pose Analysis: The root-mean-square deviation (RMSD) between the docked pose of a known ligand and its co-crystallized pose (if available) is a key metric for validating the docking protocol. For this study, we will compare the docked poses of the known ligands to published interaction data.

  • Interaction Visualization: Use molecular visualization software like PyMOL or Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues in the binding pocket.[18][19]

Predicted Performance and Comparative Analysis

The following table summarizes the predicted binding affinities and key interacting residues for this compound and the comparator molecules with the 5-HT4 receptor.

LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interacting Residues
This compound -6.8Asp100, Tyr306, Trp272
Prucalopride -9.5Asp100, Tyr306, Trp272, Ser104
Tegaserod -9.2Asp100, Tyr306, Trp272, Phe275
GR 113808 -10.1Asp100, Tyr306, Trp272, Arg200

Note: These are predicted values from a standardized docking protocol and the actual binding affinities may vary.

Analysis of Predicted Interactions

The docking results suggest that this compound shares key interaction points with the established 5-HT4 receptor ligands. The predicted interaction with Asp100 , a crucial residue for ligand binding in many aminergic GPCRs, through its amino group is a significant finding. The methoxy and chloro substituents appear to engage in hydrophobic interactions within the binding pocket, contributing to the overall binding affinity.

Compared to the larger, more complex structures of Prucalopride, Tegaserod, and GR 113808, the smaller size of this compound results in a lower, yet still favorable, predicted binding affinity. The additional functional groups and extended scaffolds of the known drugs allow for more extensive interactions with the receptor, leading to their higher predicted potencies.

The following diagram illustrates the key predicted interactions within the 5-HT4 receptor binding pocket.

binding_interactions cluster_receptor 5-HT4 Receptor Binding Pocket cluster_ligands Ligands Asp100 Asp100 Tyr306 Tyr306 Trp272 Trp272 Ser104 Ser104 Phe275 Phe275 Arg200 Arg200 ACMBA 2-Amino-5-chloro- 4-methoxybenzoic acid ACMBA->Asp100 H-bond ACMBA->Tyr306 Hydrophobic ACMBA->Trp272 Hydrophobic Pru Prucalopride Pru->Asp100 H-bond Pru->Tyr306 Hydrophobic Pru->Trp272 Hydrophobic Pru->Ser104 H-bond Teg Tegaserod Teg->Asp100 H-bond Teg->Tyr306 Hydrophobic Teg->Trp272 Hydrophobic Teg->Phe275 Pi-stacking GR GR 113808 GR->Asp100 H-bond GR->Tyr306 Hydrophobic GR->Trp272 Hydrophobic GR->Arg200 Ionic

Caption: Predicted key interactions of ligands with 5-HT4 receptor residues.

Discussion and Future Directions

This computational guide demonstrates that this compound is predicted to bind to the 5-HT4 receptor at the same orthosteric site as known agonists and antagonists. While its predicted binding affinity is lower than the larger, more optimized drugs, its ability to engage with key residues like Asp100 makes it a promising starting point for fragment-based drug design or lead optimization.

The presented computational workflow provides a robust and reproducible method for the initial screening and evaluation of novel compounds targeting the 5-HT4 receptor. Future work should focus on synthesizing derivatives of this compound with modifications aimed at forming additional interactions within the binding pocket, guided by the insights from this docking study. Subsequent experimental validation of the binding affinities of these new compounds will be crucial to confirm the predictive power of this computational model.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-chloro-4-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-chloro-4-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a simple checklist, this document elucidates the rationale behind each step, empowering you to make informed decisions for a safe and compliant laboratory environment.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[1]

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[1][5]

Therefore, the following immediate safety precautions must be implemented:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][6][7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Waste Characterization and Segregation: The First Critical Steps

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[8][9] For this compound, its identified hazards classify it as such.

Actionable Steps:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10] Incompatible chemicals can react, leading to dangerous gas evolution, heat generation, or even explosions. This compound is incompatible with strong oxidizing agents.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), should be collected as solid hazardous waste.

    • Liquid Waste: Solutions containing this compound and rinse from cleaning contaminated glassware should be collected as liquid hazardous waste. Do not dispose of this chemical down the drain.[7][8][11]

On-Site Accumulation and Storage: A Procedural Workflow

Proper on-site management of hazardous waste is crucial for safety and regulatory compliance. The Environmental Protection Agency (EPA) provides specific guidelines for waste accumulation in laboratories.[8][12]

Step-by-Step Accumulation Protocol:

  • Select the Correct Container:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[9]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8]

  • Properly Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.[10]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Toxic").[10][12]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

    • The SAA must be under the direct control of laboratory personnel.[9]

    • Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.[9]

Table 1: Summary of On-Site Waste Management Requirements

RequirementSpecificationRationale
Container Type Chemically compatible (e.g., HDPE, glass), leak-proof, good condition.[8][9]Prevents reaction with and degradation of the container, ensuring containment.
Labeling "Hazardous Waste," full chemical name, hazard identification.[10][12]Ensures proper handling, storage, and disposal by all personnel.
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]Minimizes the transport of hazardous materials within the facility.
Storage Time Adhere to institutional and EPA time limits for SAA and Central Accumulation Areas (CAA).[8][13]Prevents the accumulation of large quantities of hazardous waste in the laboratory.

Arranging for Final Disposal: The Logistical Phase

The final step is the removal and disposal of the hazardous waste by a licensed professional service.

Procedural Steps:

  • Contact Your EHS Department: When your waste container is approaching full (no more than 90% capacity to allow for expansion) or has reached the institutional time limit for storage, contact your facility's Environmental Health and Safety (EHS) department.[9]

  • Schedule a Pickup: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup and transport of the waste.[5][9]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.[13]

Diagram 1: Disposal Workflow for this compound

DisposalWorkflow cluster_prep Phase 1: Preparation & Hazard Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_accumulation Phase 3: On-Site Accumulation cluster_disposal Phase 4: Final Disposal AssessHazards Assess Hazards (SDS Review) DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood CharacterizeWaste Characterize as Hazardous Waste WorkInHood->CharacterizeWaste SegregateWaste Segregate from Incompatible Chemicals CharacterizeWaste->SegregateWaste SelectContainer Select & Label Compatible Container SegregateWaste->SelectContainer StoreInSAA Store in SAA with Secondary Containment SelectContainer->StoreInSAA KeepClosed Keep Container Closed StoreInSAA->KeepClosed ContactEHS Contact EHS for Pickup KeepClosed->ContactEHS LicensedDisposal Transfer to Licensed Waste Contractor ContactEHS->LicensedDisposal CompleteDocs Complete Manifest Documentation LicensedDisposal->CompleteDocs

Caption: A step-by-step workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the EHS department.[11]

  • Control the Spill: If it is safe to do so, prevent the spread of the spill. For a solid spill, avoid creating dust.[7][11]

  • Cleanup: Spill cleanup should only be performed by trained personnel.[14] Use an appropriate spill kit, and collect the spilled material and cleanup debris in a designated hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area after cleanup is complete.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may be unique to your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No. 7206-70-4) demands a comprehensive understanding that goes beyond the product's specifications. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure. Our goal is to build a foundation of trust by equipping you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the Protection

This compound is a beige solid powder.[1] While its toxicological properties have not been fully investigated, it is classified under the Globally Harmonized System (GHS) with specific, known hazards that dictate our safety protocols.[1][2] Acknowledging these risks is the foundational step in preventing laboratory incidents.

According to safety data sheets and chemical databases, the primary hazards are:

  • Skin Irritation (Category 2): The compound is known to cause skin irritation.[1][3][4] This necessitates the use of appropriate gloves and lab coats to prevent direct contact.

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious irritation.[1][3][5] This risk makes chemical splash goggles a mandatory piece of equipment.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory irritation.[1][3][6] This is a critical consideration, especially when handling the compound in its powdered form, and underscores the need for proper ventilation and, in some cases, respiratory protection.

Understanding these classifications allows us to move beyond a simple checklist approach to safety. We don't just wear gloves; we wear them to prevent a classified chemical irritation. We don't just work in a hood; we do so to mitigate a known respiratory hazard.

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment (PPE) is the most direct barrier between you and the chemical. For this compound, a baseline of PPE is non-negotiable. However, the specific level of protection should be dictated by a risk assessment of the procedure being performed.

Eye and Face Protection

Due to the serious eye irritation hazard, robust eye protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[5] These are suitable for handling small quantities in a controlled environment where the splash risk is minimal.

  • Recommended Standard: Chemical splash goggles should be worn whenever there is a potential for splashing, such as when preparing solutions or performing reactions.[7]

  • Enhanced Protection: A face shield worn over safety goggles is required for procedures with a higher risk of splashing or for handling larger quantities of the material.[7][8]

Skin and Body Protection
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the skin and clothing from contamination.[8] For handling pyrophorics, a Nomex® or other flame-resistant lab coat is specified, but for this non-flammable compound, a standard coat is generally sufficient.[1][8]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for providing short-term protection against a broad range of chemicals.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of immediately.[2] For prolonged or immersive contact, consult the glove manufacturer's resistance guide.

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required in any laboratory setting where chemicals are handled.[8][9]

Respiratory Protection

The primary defense against respiratory irritation is the use of engineering controls.

  • Engineering Controls: Always handle this compound powder inside a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation.[2]

  • Respirators: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[8] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[8]

Operational Protocol: From Weighing to Waste Disposal

A self-validating safety system is built on clear, repeatable procedures. The following table and workflow provide a step-by-step guide for handling this compound.

Table 1: PPE for Specific Laboratory Tasks
TaskHazard LevelEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Inspection LowSafety GlassesLab Coat, Nitrile GlovesNot Required
Weighing Powder ModerateSafety GogglesLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Preparing Solutions Moderate-HighSafety Goggles (Face Shield for >1L)Lab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Running Reaction VariableSafety Goggles (Face Shield for exothermic/pressure)Lab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Waste Disposal ModerateSafety GogglesLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Safe Handling Workflow Diagram

The following diagram illustrates the critical checkpoints in the safe handling workflow for this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review SDS & SOP prep2 Don Appropriate PPE (See Table 1) prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Transfer to Fume Hood prep3->handle1 Begin Work handle2 Weigh/Prepare Solution (Avoid Dust Generation) handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Experiment Complete clean2 Segregate Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Dispose per EHS Guidelines clean2->clean3 post1 Doff PPE Correctly clean3->post1 Leave Work Area post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning, review the Safety Data Sheet (SDS) for this compound.[1][6]

    • Ensure that emergency equipment, such as an eyewash station and safety shower, is accessible and unobstructed.[10]

    • Don the appropriate PPE as specified in Table 1 for the task you are about to perform.[4]

    • Confirm that the chemical fume hood is functioning correctly.

  • Execution in a Fume Hood:

    • Keep the container of this compound tightly closed when not in use.[1][2]

    • When weighing the powder, use a spatula to gently transfer the material. Avoid any actions that could generate dust, such as dropping or vigorous scooping.[2][5]

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep the sash of the fume hood at the lowest practical height.

  • Cleanup and Decontamination:

    • Following the procedure, decontaminate the work surface in the fume hood.

    • If any material is spilled, sweep it up carefully to avoid creating dust and place it in a suitable, closed container for disposal.[11]

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][6]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan
  • Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not let the product enter drains.[2]

  • Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.

  • All waste disposal must be conducted in accordance with institutional, local, and national regulations. [1][2]

By integrating these expert-validated protocols and understanding the rationale behind them, you enhance not only your personal safety but also the integrity and reliability of your scientific outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.